molecular formula C6H14O12P2 B095564 Mannose-1,6-bisphosphate CAS No. 19504-70-2

Mannose-1,6-bisphosphate

Cat. No.: B095564
CAS No.: 19504-70-2
M. Wt: 340.12 g/mol
InChI Key: RWHOZGRAXYWRNX-RWOPYEJCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mannose-1,6-bisphosphate is a significant phosphorylated sugar intermediate in cellular metabolic pathways. It occupies a strategic position in the mannose metabolic network, which is fundamental for the biosynthesis of nucleotide sugars and protein glycosylation. Research into this compound provides critical insights into the metabolism of GDP-mannose, a vital substrate for the assembly of N-linked glycan precursors and the synthesis of other essential biomolecules. The compound's role is particularly relevant in studies focusing on glycosylation disorders, as proper glycosylation is essential for a multitude of biological processes, including protein folding, cell-cell recognition, and immune response. Furthermore, understanding the enzymes that interact with this compound, such as phosphomannomutases which interconvert mannose-1-phosphate and mannose-6-phosphate, is a key area of biochemical investigation. The study of this bisphosphate compound and its related pathway is crucial for advancing knowledge in glycobiology, metabolic engineering, and the underlying mechanisms of certain congenital disorders of glycosylation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19504-70-2

Molecular Formula

C6H14O12P2

Molecular Weight

340.12 g/mol

IUPAC Name

[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C6H14O12P2/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15)/t2-,3-,4+,5+,6-/m1/s1

InChI Key

RWHOZGRAXYWRNX-RWOPYEJCSA-N

SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O

Other CAS No.

19504-70-2

Synonyms

Man1,6BP
mannose-1,6-bisphosphate
mannose-1,6-bisphosphate, (alpha-D)-isomer
mannose-1,6-bisphosphate, (L)-isome

Origin of Product

United States

Foundational & Exploratory

Mannose-1,6-bisphosphate: A Pivotal Intermediate in Mannose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mannose, a C-2 epimer of glucose, is integral to fundamental biological processes, including energy metabolism and, most notably, the synthesis of glycoconjugates. Its metabolic pathway primarily converges with glycolysis after conversion to fructose-6-phosphate. Central to this pathway is the enzyme Phosphomannomutase 2 (PMM2), which catalyzes the interconversion of mannose-6-phosphate and mannose-1-phosphate. This reaction proceeds via a critical, transient intermediate: mannose-1,6-bisphosphate (M1,6BP) . While often overlooked, M1,6BP is not merely a transitional state but also a potent activator of PMM2, highlighting a sophisticated layer of metabolic regulation. This technical guide provides a comprehensive examination of M1,6BP's role, presenting key quantitative data, detailed experimental protocols for its study, and graphical representations of the metabolic and experimental workflows.

The Mannose Metabolic Pathway

Mannose enters the central metabolic stream through a series of enzymatic steps. It is first phosphorylated by Hexokinase (HK) to yield mannose-6-phosphate (M6P).[1] M6P stands at a critical metabolic juncture. It can be isomerized by Phosphomannose Isomerase (MPI) to fructose-6-phosphate, thereby entering glycolysis.[2][3] Alternatively, for anabolic processes like protein glycosylation, M6P is converted by Phosphomannomutase 2 (PMM2) into mannose-1-phosphate (M1P). This M1P is the precursor for GDP-mannose, the primary mannose donor for the synthesis of lipid-linked oligosaccharides and other vital glycoconjugates.[4]

The interconversion of M6P and M1P by PMM2 is not a direct isomerization. Instead, it follows a mechanism involving a phosphorylated enzyme intermediate and the formation of this compound.[5] The systematic name for this enzyme, alpha-D-mannose 1,6-phosphomutase, reflects the integral role of this bisphosphate intermediate.[6] M1,6BP acts as a cofactor, donating a phosphate to the enzyme and being released as a monophosphate sugar, completing the catalytic cycle.[4]

Mannose_Metabolism_Pathway cluster_glycolysis Glycolysis cluster_glycosylation Glycosylation Precursors F6P Fructose-6-Phosphate Glycolysis Glycolytic Pathway F6P->Glycolysis M1P Mannose-1-Phosphate GDPM GDP-Mannose M1P->GDPM GDP-Man Pyrophosphorylase Mannose Mannose M6P Mannose-6-Phosphate Mannose->M6P Hexokinase M6P->F6P Phosphomannose Isomerase M6P->M1P PMM2 M16BP This compound M16BP->M1P Activator M16BP->M6P Activator

Caption: Overview of the central mannose metabolic pathway.

Quantitative Data on Key Enzymes

The efficiency and direction of mannose flux are governed by the kinetic properties of its core enzymes. PMM2, in particular, shows a high affinity for its substrates and is potently activated by this compound.

EnzymeSubstrate(s)Product(s)K_m_K_a_ (Activator)Notes
Hexokinase Mannose, ATPMannose-6-P, ADP~10-50 µM-Varies by isoform; generally lower affinity than for glucose.
Phosphomannose Isomerase (MPI) Mannose-6-PFructose-6-P~20-70 µM-Catalyzes a reversible reaction linking mannose metabolism to glycolysis.[7]
Phosphomannomutase 2 (PMM2) Mannose-1-PMannose-6-P~18 µM[2]-The primary enzyme for interconverting mannose phosphates.
Phosphomannomutase 2 (PMM2) ---~0.5-1.0 µMActivation constant for this compound.[2]

Table 1: Kinetic Parameters of Key Mannose Metabolism Enzymes. Values are compiled from literature and can vary based on experimental conditions and enzyme source. K_m_ (Michaelis constant) reflects substrate affinity; K_a_ (Activation constant) reflects the concentration needed for half-maximal activation.

Experimental Protocols

Investigating the role of this compound requires precise methodologies for measuring enzyme activity and quantifying metabolites.

Spectrophotometric Assay for Phosphomannomutase (PMM2) Activity

This coupled enzyme assay measures PMM2 activity by monitoring the reduction of NADP⁺ to NADPH, which is proportional to the formation of mannose-6-phosphate and its subsequent conversion to glucose-6-phosphate.

Materials:

  • HEPES buffer (50 mM, pH 7.1)

  • MgCl₂ (5 mM)

  • NADP⁺ (0.5 mM)

  • Mannose-1-phosphate (M1P, substrate, 200 µM)

  • Glucose-1,6-bisphosphate (activator, 20 µM)

  • Phosphomannose Isomerase (MPI, coupling enzyme, 5 µg/mL)

  • Phosphoglucose Isomerase (PGI, coupling enzyme, 10 µg/mL)

  • Glucose-6-phosphate Dehydrogenase (G6PDH, coupling enzyme, 10 µg/mL)

  • Purified PMM2 enzyme or cell lysate

  • Spectrophotometer (340 nm wavelength)

Procedure:

  • Prepare a master mix in a cuvette containing HEPES buffer, MgCl₂, NADP⁺, and the three coupling enzymes (MPI, PGI, G6PDH).

  • Add the PMM2 enzyme source (purified protein or lysate) to the cuvette and mix gently.

  • Add the activator, glucose-1,6-bisphosphate. Note: this compound can also be used if available.

  • Equilibrate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, mannose-1-phosphate.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time.

  • Calculate the rate of reaction using the Beer-Lambert law for NADPH (ε = 6.22 mM⁻¹cm⁻¹).

PMM2_Assay_Workflow M1P Mannose-1-P (Substrate) M6P Mannose-6-P M1P->M6P PMM2 (Enzyme of Interest) F6P Fructose-6-P M6P->F6P MPI (Coupling Enzyme 1) G6P Glucose-6-P F6P->G6P PGI (Coupling Enzyme 2) NADPH NADPH (Detected at 340 nm) G6P->NADPH G6PDH (Coupling Enzyme 3) + NADP+

Caption: Coupled enzyme assay workflow for PMM2 activity.

Quantification of Sugar Phosphates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying low-abundance, polar metabolites like this compound from complex biological samples.

Materials:

  • Biological sample (e.g., cell culture, tissue)

  • Internal Standard (IS): Stable isotope-labeled sugar phosphate (e.g., ¹³C-Glucose-6-Phosphate)

  • Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C

  • LC-MS/MS system with a HILIC (Hydrophilic Interaction Liquid Chromatography) column

  • Mobile Phase A: Water with ammonium acetate/hydroxide

  • Mobile Phase B: Acetonitrile

Procedure:

  • Metabolite Extraction:

    • Flash-freeze the biological sample in liquid nitrogen to quench metabolic activity.

    • Add ice-cold extraction solvent containing the internal standard to the sample.

    • Homogenize or vortex thoroughly to ensure complete lysis and protein precipitation.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Sample Preparation:

    • Carefully collect the supernatant containing the polar metabolites.

    • Dry the supernatant completely using a vacuum concentrator (SpeedVac) or under a stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume of a suitable solvent (e.g., 50:50 Acetonitrile:Water) for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the HILIC column.

    • Separate the sugar phosphates using a gradient elution, typically starting with a high percentage of Mobile Phase B (acetonitrile) and gradually increasing the percentage of Mobile Phase A (aqueous).

    • Detect the analytes using the mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard must be established.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the concentration of this compound by comparing the analyte/IS peak area ratio against a standard curve prepared with known concentrations of the pure compound.

LCMS_Workflow Sample 1. Biological Sample (Flash Freeze) Extraction 2. Add Cold Extraction Solvent (+ Internal Standard) Sample->Extraction Centrifuge 3. Homogenize & Centrifuge Extraction->Centrifuge Dry 4. Collect & Dry Supernatant Centrifuge->Dry Reconstitute 5. Reconstitute Extract Dry->Reconstitute Inject 6. LC-MS/MS Analysis (HILIC Column, MRM Mode) Reconstitute->Inject Quantify 7. Data Processing & Quantification Inject->Quantify

Caption: General workflow for sugar phosphate analysis by LC-MS/MS.

Conclusion and Future Directions

This compound serves as a pivotal, albeit transient, intermediate and a potent allosteric activator within the mannose metabolic pathway. Its existence ensures the efficient catalytic cycle of PMM2, an enzyme whose deficiency leads to the most common congenital disorder of glycosylation (PMM2-CDG).[8] The low intracellular concentration and transient nature of M1,6BP make its direct measurement challenging, yet understanding its flux is critical for a complete picture of metabolic regulation. The methodologies detailed herein provide a robust framework for researchers to probe the kinetics and concentration of this key metabolite. Further investigation into the regulation of M1,6BP synthesis and degradation could reveal novel therapeutic targets for managing disorders of mannose metabolism and provide deeper insights into the intricate control of glycoprotein synthesis.

References

An In-depth Technical Guide to Mannose-1,6-bisphosphate: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannose-1,6-bisphosphate (Man-1,6-BP) is a critical metabolic intermediate and an essential enzymatic cofactor in the intricate network of carbohydrate metabolism. Its primary role lies in the reversible isomerization of mannose-6-phosphate to mannose-1-phosphate, a gateway reaction for the synthesis of activated mannose donors required for glycosylation. This technical guide delves into the discovery, history, and core functionalities of this compound, providing researchers and drug development professionals with a comprehensive understanding of its significance. The document outlines key experimental protocols, summarizes crucial quantitative data, and visualizes the metabolic pathways in which this pivotal molecule participates.

Discovery and History: A Legacy of Carbohydrate Metabolism Research

The discovery of this compound is intrinsically linked to the pioneering work on phosphoglucomutase (PGM) and its cofactor, glucose-1,6-bisphosphate (G-1,6-BP). The intellectual groundwork was laid by Nobel laureates Carl and Gerty Cori who elucidated the catalytic conversion of glycogen, a process involving the interconversion of glucose phosphates[1]. Their research on phosphoglucomutase set the stage for understanding the broader class of phosphohexose mutases.

A pivotal breakthrough came from the laboratory of Luis F. Leloir, a Nobel laureate recognized for his discovery of sugar nucleotides and their role in carbohydrate biosynthesis[2][3]. In the late 1940s, Leloir's group identified glucose-1,6-bisphosphate as the essential cofactor for the activity of phosphoglucomutase[2][4][5]. They demonstrated that this bisphosphate sugar acts as a phosphoryl group donor, initiating the catalytic cycle of the mutase[2][4].

Given the parallel metabolic pathways of glucose and mannose, the existence and functional necessity of an analogous mannose-based cofactor for phosphomannomutase (PMM) was a logical extension of this work. Although a singular, seminal publication detailing the initial isolation and characterization of this compound is not as prominently cited as that of its glucose counterpart, its discovery followed from the understanding of the PGM mechanism. The scientific community rapidly acknowledged its role as the indispensable cofactor for phosphomannomutase, the enzyme responsible for converting mannose-6-phosphate to mannose-1-phosphate.

The Central Role of this compound in Mannose Metabolism

This compound is a key player in mannose metabolism, acting as both a transient intermediate and a vital cofactor for the enzyme phosphomannomutase (PMM). PMM catalyzes the reversible conversion of mannose-6-phosphate (M6P) to mannose-1-phosphate (M1P). This reaction is a critical step in making mannose available for the synthesis of GDP-mannose, the primary donor of mannose for essential glycosylation reactions that produce glycoproteins and other vital glycoconjugates.

There are two major isoforms of phosphomannomutase in humans, PMM1 and PMM2[6][7]. Mutations in the PMM2 gene are the cause of the most common congenital disorder of glycosylation, PMM2-CDG[6][7]. Both isoforms require a catalytic amount of a hexose-1,6-bisphosphate, with this compound being a potent activator, to initiate their catalytic cycle[6][7].

Signaling Pathway of Phosphomannomutase Catalysis

The catalytic cycle of phosphomannomutase involves a "ping-pong" mechanism where the enzyme is first phosphorylated by the cofactor, this compound. The now-phosphorylated enzyme can then transfer a phosphate group to its substrate, either mannose-6-phosphate or mannose-1-phosphate, forming the this compound intermediate. After a reorientation of the intermediate within the active site, the phosphate from the other position is transferred back to the enzyme, releasing the product and regenerating the phosphoenzyme.

PMM_Catalytic_Cycle PMM Phosphomannomutase (PMM) PMM_P Phospho-PMM PMM->PMM_P Mannose-1,6-BP (cofactor) Man16BP_Enz Enzyme-Mannose-1,6-bisphosphate Complex PMM_P->Man16BP_Enz + Mannose-6-phosphate PMM_P->Man16BP_Enz + Mannose-1-phosphate M6P Mannose-6-phosphate M1P Mannose-1-phosphate Man16BP_Enz->PMM_P - Mannose-1-phosphate Man16BP_Enz->PMM_P - Mannose-6-phosphate

Caption: Catalytic cycle of Phosphomannomutase (PMM).

Quantitative Data

The following tables summarize key quantitative data related to this compound and the enzymes it interacts with.

Table 1: Kinetic Parameters of Human Phosphomannomutase Isoforms
EnzymeSubstrate/ActivatorKm or Ka (µM)Vmax (U/mg)Reference
PMM1 Mannose-1-phosphate3070[6][7]
Glucose-1-phosphate1570[6][7]
This compound (Ka)1-[6][7]
Glucose-1,6-bisphosphate (Ka)0.3-[6][7]
PMM2 Mannose-1-phosphate1875[6][7]
Glucose-1-phosphate123.5[6][7]
This compound (Ka)0.3-[6][7]
Glucose-1,6-bisphosphate (Ka)0.1-[6][7]

Ka denotes the activation constant.

Table 2: Intracellular Concentrations
MetaboliteTissue/Cell TypeConcentrationReference
Mannose-6-phosphateFibroblasts~50 µM[8]
Glucose-1,6-bisphosphateBrain, Red Blood Cells~70-80 µM

Note: Direct measurement of intracellular this compound concentration is technically challenging and not widely reported. Its concentration is expected to be in the low micromolar range, similar to its activation constant for PMM2.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound and the characterization of its associated enzymes are crucial for researchers in this field.

Chemical Synthesis of this compound

A plausible chemo-enzymatic approach for the synthesis of this compound can be adapted from established methods for synthesizing other sugar phosphates[9][10].

Workflow for Chemical Synthesis of this compound

chemical_synthesis_workflow start D-Mannose step1 Protection of hydroxyl groups (e.g., benzoylation) start->step1 step2 Selective deprotection of C1 and C6 hydroxyls step1->step2 step3 Phosphorylation of C1 and C6 (e.g., with dibenzyl phosphate) step2->step3 step4 Deprotection (e.g., hydrogenolysis) step3->step4 purification Purification by ion-exchange chromatography step4->purification final_product This compound purification->final_product

Caption: A generalized workflow for the chemical synthesis of this compound.

Methodology:

  • Protection: Begin with D-mannose and protect the hydroxyl groups to prevent unwanted side reactions. This can be achieved using protecting groups like benzoyl or acetyl groups.

  • Selective Deprotection: Employ a strategy to selectively deprotect the hydroxyl groups at the C1 and C6 positions, making them available for phosphorylation.

  • Phosphorylation: Introduce phosphate groups at the C1 and C6 positions. This can be accomplished using a phosphorylating agent such as dibenzyl phosphate in the presence of a coupling agent.

  • Deprotection: Remove all protecting groups to yield the final product. For benzyl protecting groups, this is typically done by catalytic hydrogenolysis.

  • Purification: Purify the synthesized this compound using techniques like ion-exchange chromatography to separate it from reactants and byproducts.

Enzymatic Assay for Phosphomannomutase (PMM) Activity

The activity of phosphomannomutase can be monitored using various techniques, including a coupled spectrophotometric assay or directly by ³¹P-NMR spectroscopy.

1. Coupled Spectrophotometric Assay

This assay measures the conversion of mannose-1-phosphate to mannose-6-phosphate by coupling the production of mannose-6-phosphate to the reduction of NADP⁺.

Workflow for Spectrophotometric PMM Assay

spectrophotometric_assay_workflow start Mannose-1-phosphate step1 PMM start->step1 intermediate1 Mannose-6-phosphate step1->intermediate1 step2 Phosphomannose Isomerase (PMI) intermediate1->step2 intermediate2 Fructose-6-phosphate step2->intermediate2 step3 Phosphoglucose Isomerase (PGI) intermediate2->step3 intermediate3 Glucose-6-phosphate step3->intermediate3 step4 Glucose-6-phosphate Dehydrogenase (G6PDH) intermediate3->step4 + NADP+ final_product 6-Phosphoglucono-δ-lactone + NADPH step4->final_product detection Measure NADPH absorbance at 340 nm final_product->detection

Caption: Workflow for the coupled spectrophotometric assay of PMM activity.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, NADP⁺, and the coupling enzymes: phosphomannose isomerase (PMI), phosphoglucose isomerase (PGI), and glucose-6-phosphate dehydrogenase (G6PDH).

  • Initiation: Add the enzyme source (e.g., cell lysate or purified PMM) and the substrate, mannose-1-phosphate, to the reaction mixture. A catalytic amount of this compound or Glucose-1,6-bisphosphate is also required to activate PMM.

  • Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH. The rate of NADPH formation is proportional to the PMM activity.

2. ³¹P-NMR Spectroscopy Assay

This direct method allows for the simultaneous observation and quantification of the substrate (mannose-1-phosphate) and the product (mannose-6-phosphate) without the need for coupling enzymes[11][12].

Methodology:

  • Sample Preparation: Prepare a reaction mixture in an NMR tube containing a suitable buffer (e.g., Tris-HCl with MgCl₂), a known concentration of a phosphorus-containing internal standard (e.g., creatine phosphate), the substrate mannose-1-phosphate, and the activator this compound.

  • Data Acquisition: Acquire a baseline ³¹P-NMR spectrum. Initiate the reaction by adding the PMM enzyme.

  • Time-course Measurement: Acquire a series of ³¹P-NMR spectra over time.

  • Analysis: Integrate the signals corresponding to mannose-1-phosphate and mannose-6-phosphate in each spectrum. The decrease in the mannose-1-phosphate signal and the concomitant increase in the mannose-6-phosphate signal are used to calculate the enzyme activity.

Conclusion and Future Directions

This compound, though often overshadowed by its glucose analog, is a molecule of profound importance in cellular metabolism. Its discovery, rooted in the foundational work of carbohydrate biochemistry pioneers, has paved the way for our current understanding of glycosylation and its associated disorders. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in areas where mannose metabolism is a key consideration.

Future research will likely focus on further elucidating the regulatory roles of this compound and its interplay with other metabolic pathways. The development of specific inhibitors or activators of phosphomannomutase, potentially targeting the cofactor binding site, holds promise for therapeutic interventions in congenital disorders of glycosylation and other diseases where mannose metabolism is dysregulated. The continued application of advanced analytical techniques will undoubtedly uncover new facets of this essential molecule's function in health and disease.

References

An In-Depth Technical Guide on Mannose-1,6-bisphosphate in the Context of Glycolysis and Gluconeogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of mannose-1,6-bisphosphate (M1,6BP) and its role as a key regulatory molecule at the intersection of glycolysis and gluconeogenesis. While structurally similar to the well-characterized glycolytic intermediate and allosteric regulator fructose-1,6-bisphosphate (F1,6BP), M1,6BP exhibits distinct functionalities, particularly in the allosteric activation of phosphofructokinase (PFK), a critical rate-limiting enzyme in glycolysis. This document details the metabolic context of M1,6BP, its synthesis, its profound impact on glycolytic flux, and its potential implications for therapeutic intervention in metabolic diseases and oncology. Experimental protocols for the synthesis, quantification, and functional analysis of M1,6BP are provided, alongside quantitative data on its interaction with key metabolic enzymes.

Introduction

The intricate regulation of central carbon metabolism is paramount for cellular homeostasis, with glycolysis and gluconeogenesis representing the core catabolic and anabolic pathways for glucose processing. The commitment step of glycolysis, the phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP) catalyzed by phosphofructokinase-1 (PFK1), is a focal point of allosteric regulation. While a plethora of activators and inhibitors of PFK1 are well-documented, the role of mannose-derived metabolites in this regulatory network is an area of growing interest. This guide focuses on this compound (M1,6BP), a structural analog of F1,6BP, and its function as a potent allosteric activator of PFK1. Understanding the nuances of M1,6BP's role is critical for a complete picture of metabolic regulation and may unveil novel targets for drug development.

Metabolic Context and Synthesis of this compound

Mannose enters the glycolytic pathway through a series of enzymatic conversions. It is first phosphorylated by hexokinase to mannose-6-phosphate (M6P). M6P can then be isomerized by phosphomannose isomerase (PMI) to F6P, directly entering glycolysis.[1][2] Alternatively, M6P can be converted to mannose-1-phosphate (M1P) by phosphomannomutase (PMM).[2][3]

The synthesis of this compound is intrinsically linked to the activity of phosphomannomutase. PMM catalyzes the interconversion of M1P and M6P, a reaction that requires a bisphosphorylated sugar as a cofactor.[2] In this mechanism, the enzyme is transiently phosphorylated, and this phosphate is then transferred to the substrate. The formation of M1,6BP can occur through the action of PMM on M1P and a phosphate donor, or potentially through the phosphorylation of M6P by a kinase. While the precise physiological pathways for significant M1,6BP production are not fully elucidated, its presence and potent regulatory effects are evident.

Mannose Mannose M6P Mannose-6-Phosphate Mannose->M6P Hexokinase F6P Fructose-6-Phosphate M6P->F6P Phosphomannose Isomerase (PMI) M1P Mannose-1-Phosphate M6P->M1P Phosphomannomutase (PMM) Glycolysis Glycolysis F6P->Glycolysis M16BP This compound M1P->M16BP Phosphomannomutase (requires phosphate donor) M16BP->M1P Phosphomannomutase

Figure 1. Metabolic pathway for the formation of this compound.

Allosteric Activation of Phosphofructokinase by this compound

The primary regulatory role of M1,6BP in glycolysis is its potent activation of PFK1. This activation is analogous to that of glucose-1,6-bisphosphate and serves to increase the rate of glycolysis.[4] The binding of M1,6BP to an allosteric site on PFK1 induces a conformational change that increases the enzyme's affinity for its substrate, F6P, and can overcome inhibition by ATP, a key negative regulator of PFK1.[5][6]

Quantitative Analysis of PFK1 Activation

While extensive quantitative data on the activation of PFK1 by M1,6BP is limited, early studies have demonstrated its significant activating effect. The activation constant (Ka) and the fold-increase in Vmax are crucial parameters for understanding its regulatory potential.

ActivatorTarget EnzymeEffectReference
This compound Phosphofructokinase-1 (PFK1)Allosteric Activator[4]
Glucose-1,6-bisphosphatePhosphofructokinase-1 (PFK1)Allosteric Activator[4]
Fructose-2,6-bisphosphatePhosphofructokinase-1 (PFK1)Potent Allosteric Activator[5]

Table 1. Allosteric activators of Phosphofructokinase-1.

Further research is required to fully quantify the kinetic parameters of M1,6BP interaction with different PFK1 isoforms.

cluster_Glycolysis Glycolysis F6P Fructose-6-Phosphate PFK1 PFK1 F6P->PFK1 F16BP Fructose-1,6-Bisphosphate PFK1->F16BP M16BP This compound M16BP->PFK1 Allosteric Activation ATP_inhibitor ATP (inhibitor) ATP_inhibitor->PFK1 Allosteric Inhibition F6P_ATP Fructose-6-Phosphate + ATP PFK1_reaction PFK1 Reaction (+/- M1,6BP) F6P_ATP->PFK1_reaction F16BP_ADP Fructose-1,6-Bisphosphate + ADP PFK1_reaction->F16BP_ADP Coupled_Enzyme_Assay Coupled Enzyme Assay (Aldolase, TPI, G3PDH) F16BP_ADP->Coupled_Enzyme_Assay NADH_Oxidation NADH Oxidation Coupled_Enzyme_Assay->NADH_Oxidation Spectrophotometry Spectrophotometry (340 nm) NADH_Oxidation->Spectrophotometry

References

An In-Depth Technical Guide to the Biological Significance of Mannose-Phosphate Derivatives in Yeast vs. Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary:

This technical guide addresses the biological significance of mannose-phosphate derivatives, with a comparative analysis between yeast and mammalian systems. Initial investigation into the specific role of Mannose-1,6-bisphosphate (M1,6BP) revealed a significant lack of data in the current scientific literature, suggesting it is not a key metabolite in the central metabolic or signaling pathways of these organisms.

In contrast, the closely related molecules Mannose-6-phosphate (M6P) and Fructose-1,6-bisphosphate (F1,6BP) are critical players with well-documented, vital functions. M6P serves as a crucial metabolic precursor in both yeast and mammals but has evolved a unique and essential role as a protein trafficking signal in mammalian cells. F1,6BP is a universally conserved intermediate and allosteric regulator at the heart of glycolysis, linking metabolic flux to cell proliferation pathways.

This guide pivots to provide a comprehensive, data-supported analysis of the distinct and comparative biological significance of M6P and F1,6BP. It includes summaries of quantitative data, detailed experimental methodologies, and diagrams of key pathways to offer a valuable resource for researchers in cellular metabolism and drug development.

Mannose-6-Phosphate (M6P): Metabolism and Divergent Functions

Mannose-6-phosphate (M6P) is a central hub in mannose metabolism. It is primarily formed by the phosphorylation of free mannose by Hexokinase (HK) . From this point, its fate diverges significantly between metabolic use and, in mammals, a specialized role in protein trafficking.

M6P Metabolism in Yeast and Mammalian Cells

In both yeast and mammalian cells, M6P occupies a key metabolic junction. It can be reversibly isomerized to Fructose-6-phosphate (F6P) by Phosphomannose Isomerase (PMI) , thereby entering the glycolytic pathway.[1][2] Alternatively, M6P can be converted to Mannose-1-phosphate (M1P) by Phosphomannomutase (PMM2) . M1P is subsequently activated to GDP-mannose, a critical building block for various glycosylation pathways, including N-glycosylation, O-glycosylation, and the synthesis of GPI anchors.[3]

M6P_Metabolism Mannose Mannose M6P Mannose-6-Phosphate (M6P) Mannose->M6P Hexokinase (HK) F6P Fructose-6-Phosphate (F6P) M6P->F6P Phosphomannose Isomerase (PMI) M1P Mannose-1-Phosphate (M1P) M6P->M1P Phosphomannomutase (PMM2) F6P->M6P Glycolysis Glycolysis F6P->Glycolysis GDP_Mannose GDP-Mannose M1P->GDP_Mannose GDP-Man Pyrophosphorylase Glycosylation Glycosylation (N-linked, O-linked, GPI anchors) GDP_Mannose->Glycosylation M6P_Trafficking cluster_Golgi Golgi Apparatus cis_Golgi cis-Golgi trans_Golgi trans-Golgi Network (TGN) Hydrolase_Man Lysosomal Hydrolase (High-Mannose Glycan) Hydrolase_GlcNAc_P Hydrolase-P-GlcNAc Hydrolase_Man->Hydrolase_GlcNAc_P 1. GlcNAc-1-phosphotransferase Hydrolase_M6P Hydrolase-M6P (Tagged Enzyme) Hydrolase_GlcNAc_P->Hydrolase_M6P 2. Uncovering Enzyme MPR M6P Receptor (MPR) Hydrolase_M6P->MPR Binds in TGN Vesicle Clathrin-Coated Vesicle MPR->Vesicle Packaging Endosome Late Endosome (Low pH) Vesicle->Endosome Transport Lysosome Lysosome Endosome->Lysosome Delivery of Hydrolase Recycle MPR Recycling Endosome->Recycle Receptor Dissociation Recycle->trans_Golgi Return to Golgi F16BP_Regulation F6P Fructose-6-Phosphate F16BP Fructose-1,6-bisphosphate (F1,6BP) F6P->F16BP PFK TrioseP Triose Phosphates F16BP->TrioseP Aldolase Pyruvate Pyruvate F16BP->Pyruvate Activates (+) Ras_GTP Ras-GTP (Active) F16BP->Ras_GTP Activates (+) PEP Phosphoenolpyruvate PEP->Pyruvate Pyruvate Kinase Ras_GDP Ras-GDP (Inactive) Ras_GDP->Ras_GTP Cdc25 (Yeast) Sos1 (Mammal) Proliferation Cell Proliferation Ras_GTP->Proliferation PFK PFK Aldolase Aldolase PK Pyruvate Kinase Cdc25 Cdc25 (Yeast) Sos1 (Mammal) HPLC_Workflow start Glycoprotein or Cell Lysate Sample step1 1. Acid Hydrolysis (e.g., 2M HCl, 100°C, 4h) Releases M6P start->step1 step2 2. Neutralization (e.g., with NaOH) step1->step2 step3 3. Derivatization (e.g., with a fluorescent tag) step2->step3 step4 4. HPLC Analysis (Reversed-phase or ion-exchange) step3->step4 end Quantification of M6P (vs. standard curve) step4->end

References

Structural Analysis of Mannose-1,6-bisphosphate Anomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mannose-1,6-bisphosphate is a key metabolic intermediate, primarily recognized for its essential role as a cofactor for the enzyme phosphomannomutase. This enzyme catalyzes the reversible conversion of mannose-6-phosphate to mannose-1-phosphate, a critical step in the biosynthesis of nucleotide sugars required for glycosylation. The structural and conformational properties of the anomers of this compound are fundamental to understanding its interaction with enzymes and its broader biological activity. This technical guide provides a comprehensive overview of the structural analysis of this compound anomers, detailing available spectroscopic data, experimental protocols for its synthesis, and its role in metabolic pathways. While complete structural data for both anomers remains an area for further research, this guide consolidates the current knowledge to aid researchers and professionals in the fields of glycobiology, enzymology, and drug development.

Introduction

This compound exists as two anomers, α and β, which differ in the stereochemistry at the anomeric carbon (C1). This seemingly subtle difference can have profound effects on the molecule's three-dimensional structure, its recognition by enzymes, and its overall biological function. The structural elucidation of these anomers is crucial for a deeper understanding of carbohydrate metabolism and for the design of potential therapeutic agents that target enzymes involved in these pathways.

This guide will cover:

  • The synthesis of this compound.

  • Spectroscopic data, with a focus on Nuclear Magnetic Resonance (NMR).

  • The role of this compound in the phosphomannomutase pathway.

  • Areas where further research is needed to provide a complete structural picture.

Synthesis of this compound

The chemical synthesis of α-D-mannose-1,6-bisphosphate has been described in the literature. A detailed experimental protocol, adapted from the work of Hanna and Mendicino (1970), is provided below. The synthesis of the pure β-anomer is less commonly described, and its preparation often relies on enzymatic methods or complex chemical syntheses with multiple protection and deprotection steps.

Experimental Protocol: Synthesis of α-D-Mannose-1,6-bisphosphate

This protocol is based on the phosphorylation of D-mannose.

Materials:

  • D-Mannose

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Water (deionized)

  • Barium hydroxide solution

  • Dowex 50W-X8 (H⁺ form) resin

  • Ethanol

Procedure:

  • Phosphorylation: D-mannose is dissolved in anhydrous pyridine and cooled in an ice-salt bath. Phosphorus oxychloride is added dropwise with constant stirring. The reaction is allowed to proceed for several hours at low temperature.

  • Hydrolysis: The reaction mixture is then carefully hydrolyzed by the slow addition of water, while keeping the temperature low.

  • Neutralization and Precipitation: The resulting solution is neutralized with a saturated solution of barium hydroxide. The barium salt of this compound precipitates out of solution.

  • Purification: The precipitate is collected by centrifugation, washed with water and ethanol, and then redissolved in water. The solution is passed through a column of Dowex 50W-X8 (H⁺ form) resin to convert the barium salt to the free acid.

  • Isolation: The eluate containing the free acid of this compound is collected and lyophilized to obtain the final product.

Note: This synthesis may produce a mixture of phosphorylated mannose species, and further purification by ion-exchange chromatography may be necessary to isolate pure α-D-mannose-1,6-bisphosphate.

Structural and Spectroscopic Data

Detailed structural data for both anomers of this compound are not extensively available in the public domain. However, some spectroscopic information, particularly from ³¹P NMR, has been reported in the context of enzymatic studies. For a comparative analysis, ¹H and ¹³C NMR data for the closely related compounds, D-mannose and D-mannose-6-phosphate, are presented below.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for studying phosphorylated biomolecules. In a study of phosphomannomutase, the ³¹P NMR spectrum of a reaction mixture containing this compound showed distinct resonances for the two phosphate groups. The chemical shifts are sensitive to the chemical environment, including pH and metal ion coordination.

Table 1: Representative ³¹P NMR Chemical Shifts

CompoundPhosphate GroupChemical Shift (ppm)
This compoundP1(Not explicitly reported as a single value)
P6(Not explicitly reported as a single value)

Note: Specific chemical shifts for the individual anomers of this compound are not well-documented. The reported spectra often show multiple peaks corresponding to the different phosphate environments in the reaction mixture.

¹H and ¹³C NMR Spectroscopy (Comparative Data)

While complete, assigned ¹H and ¹³C NMR data for both anomers of this compound are not available in the literature, the data for D-mannose and D-mannose-6-phosphate provide a useful reference for the expected chemical shifts and coupling constants. The presence of the phosphate groups at the C1 and C6 positions will induce significant downfield shifts for the adjacent carbons and protons.

Table 2: ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for D-Mannose Anomers (in D₂O)

Protonα-Anomer (δ, J)β-Anomer (δ, J)
H-15.17 (d, J=1.7)4.88 (d, J=1.0)
H-24.02 (dd, J=3.4, 1.7)4.07 (dd, J=3.3, 1.0)
H-33.86 (dd, J=9.0, 3.4)3.79 (dd, J=9.0, 3.3)
H-43.73 (t, J=9.0)3.65 (t, J=9.0)
H-53.83 (ddd, J=9.0, 5.7, 2.4)3.38 (ddd, J=9.0, 5.7, 2.4)
H-6a3.78 (dd, J=12.1, 2.4)3.78 (dd, J=12.1, 2.4)
H-6b3.71 (dd, J=12.1, 5.7)3.71 (dd, J=12.1, 5.7)

Data obtained from public spectral databases. Actual values may vary depending on experimental conditions.

Table 3: ¹³C NMR Chemical Shifts (ppm) for D-Mannose Anomers (in D₂O)

Carbonα-Anomer (δ)β-Anomer (δ)
C-194.694.8
C-271.171.8
C-371.574.1
C-467.867.8
C-573.877.3
C-661.961.9

Data obtained from public spectral databases. Actual values may vary depending on experimental conditions.

Table 4: ¹H NMR Chemical Shifts (ppm) for Mannose-6-phosphate (Anomeric mixture, in D₂O)

ProtonChemical Shift (δ)
H-1 (α)~5.2
H-1 (β)~4.9
Other protons3.4 - 4.1

Note: Detailed assignments for all protons in the anomeric mixture of mannose-6-phosphate are not consistently reported.

Role in the Phosphomannomutase Pathway

This compound is a critical cofactor for the enzyme phosphomannomutase (PMM), which plays a central role in mannose metabolism. PMM catalyzes the interconversion of mannose-6-phosphate and mannose-1-phosphate. This reaction proceeds through a phosphorylated enzyme intermediate, and this compound is required to initiate the catalytic cycle by phosphorylating the enzyme.

Phosphomannomutase_Pathway cluster_cycle Phosphomannomutase Catalytic Cycle M6P Mannose-6-Phosphate PMM_EP PMM-Phosphate (E-P) M6P->PMM_EP + E-P M16BP This compound PMM_E PMM (E) PMM_E->PMM_EP Phosphorylation by This compound M1P Mannose-1-Phosphate PMM_E->M1P - E-P PMM_EP->M16BP - E M16BP->PMM_E + E

Phosphomannomutase catalytic cycle.

The diagram above illustrates the central role of this compound in the phosphomannomutase (PMM) catalytic cycle. The enzyme exists in both a dephosphorylated (E) and a phosphorylated (E-P) state. This compound is required to generate the active, phosphorylated form of the enzyme. Once phosphorylated, the enzyme can bind mannose-6-phosphate, forming a transient this compound intermediate within the active site, which then dissociates to release mannose-1-phosphate and the dephosphorylated enzyme.

Conformational Analysis and X-ray Crystallography

A detailed conformational analysis of the individual anomers of this compound using techniques such as Nuclear Overhauser Effect (NOE) spectroscopy has not been extensively reported. Such studies would be invaluable for determining the preferred solution-state conformations and the spatial arrangement of the phosphate groups relative to the pyranose ring.

Similarly, there are no publicly available X-ray crystal structures of isolated α- or β-mannose-1,6-bisphosphate. However, crystal structures of phosphomannomutase in complex with substrate analogs or activators like glucose-1,6-bisphosphate provide valuable insights into the probable binding conformation of this compound within the enzyme's active site. These structures reveal a compact, "closed" conformation of the enzyme upon ligand binding, which is essential for catalysis.

Future Directions and Conclusion

The structural analysis of this compound anomers presents a significant area for future research. A complete characterization would require:

  • Development of robust synthetic and purification protocols for both the α and β anomers.

  • Comprehensive NMR analysis , including 1D (¹H, ¹³C, ³¹P) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) experiments to unambiguously assign all proton and carbon signals and to determine coupling constants and through-space interactions.

  • X-ray crystallography of the individual anomers or their complexes with relevant proteins to obtain precise bond lengths, bond angles, and torsion angles.

  • Computational modeling to complement experimental data and to explore the conformational landscape of the anomers.

A thorough understanding of the structural nuances of this compound anomers will undoubtedly contribute to a more profound comprehension of carbohydrate metabolism and will be instrumental in the rational design of inhibitors or modulators of phosphomannomutase and other related enzymes for therapeutic purposes. This guide serves as a foundational resource, summarizing the current state of knowledge and highlighting the path forward for researchers in this exciting field.

An In-depth Technical Guide to the Chemical Properties and Stability of Mannose-1,6-bisphosphate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mannose-1,6-bisphosphate is a key metabolic intermediate in carbohydrate metabolism, playing a crucial role in the glycosylation of proteins and lipids. Understanding its chemical properties and stability in solution is paramount for researchers in drug development and various scientific fields where this molecule is utilized. This technical guide provides a comprehensive overview of the known and inferred chemical characteristics of this compound, detailing its stability under various conditions and outlining experimental protocols for its analysis. While direct quantitative data on the stability of this compound is limited in publicly available literature, this guide draws upon data from structurally similar sugar bisphosphates to provide a thorough understanding of its expected behavior in solution.

Chemical Properties of this compound

This compound (C₆H₁₄O₁₂P₂) is a sugar phosphate with a molecular weight of 340.12 g/mol [1]. It consists of a mannose sugar molecule phosphorylated at the C1 and C6 positions.

Structural Information
PropertyValueReference
Molecular FormulaC₆H₁₄O₁₂P₂[1]
Molecular Weight340.12 g/mol [1]
CAS Number19504-70-2[1]
Predicted Acid Dissociation Constants (pKa)
DissociationPredicted pKa
pKa₁~1.22
pKa₂~6.5

Note: These values are estimations based on related compounds and should be confirmed experimentally.

Stability of this compound in Solution

The stability of this compound in aqueous solution is influenced by factors such as pH, temperature, and the presence of enzymes.

pH-Dependent Stability

The hydrolysis of sugar phosphates is known to be pH-dependent. Generally, phosphomonoesters like those in this compound are most labile in the monoanionic form, suggesting a maximum rate of hydrolysis around pH 4[2]. At neutral and alkaline pH, the rate of non-enzymatic hydrolysis is expected to be significantly lower. For long-term storage, maintaining a neutral to slightly alkaline pH and low temperatures is advisable to minimize degradation.

Temperature-Dependent Stability

As with most chemical reactions, the rate of hydrolysis of this compound is expected to increase with temperature. While specific kinetic data is unavailable, studies on other sugar phosphates demonstrate a clear correlation between increased temperature and accelerated degradation. Therefore, for optimal stability, solutions of this compound should be stored at low temperatures, with freezing being a common practice for long-term preservation[2].

Enzymatic Degradation

In biological systems or in the presence of contaminating enzymes, this compound can be readily hydrolyzed by phosphatases. It is a key intermediate in the interconversion of mannose-6-phosphate and mannose-1-phosphate, a reaction catalyzed by phosphomannomutase[1].

Signaling Pathways and Biological Relevance

This compound is a crucial intermediate in mannose metabolism, which is interconnected with glycolysis and the synthesis of glycoproteins and other essential biomolecules[3].

Mannose_Metabolism Mannose Mannose M6P Mannose-6-phosphate Mannose->M6P Hexokinase M1P Mannose-1-phosphate M6P->M1P Phosphomannomutase F6P Fructose-6-phosphate M6P->F6P Phosphomannose Isomerase GDP_Mannose GDP-Mannose M1P->GDP_Mannose GDP-mannose pyrophosphorylase M16BP This compound M16BP->M6P M16BP->M1P Glycolysis Glycolysis F6P->Glycolysis Glycoproteins Glycoproteins GDP_Mannose->Glycoproteins

Caption: Overview of Mannose Metabolism highlighting the central role of this compound.

Experimental Protocols

Analysis of this compound Stability by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

This method allows for the separation and quantification of this compound and its potential degradation products (Mannose-1-phosphate, Mannose-6-phosphate, and mannose).

Methodology:

  • Sample Preparation: Prepare aqueous solutions of this compound at the desired pH and temperature conditions for the stability study. At specified time points, take aliquots of the sample.

  • Chromatographic System:

    • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac series).

    • Eluent: A gradient of sodium hydroxide and sodium acetate is typically used for the separation of phosphorylated sugars. For example, a gradient from 100 mM NaOH to 100 mM NaOH with 1 M sodium acetate.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.

  • Data Analysis: The degradation of this compound is monitored by the decrease in its peak area over time, and the formation of degradation products is monitored by the increase in their respective peak areas.

HPAE_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAE-PAD Analysis cluster_data Data Analysis Prep Prepare M-1,6-BP solutions (varying pH, temp) Incubate Incubate and collect aliquots over time Prep->Incubate Inject Inject sample aliquot Incubate->Inject Separate Anion-Exchange Separation Inject->Separate Detect Pulsed Amperometric Detection Separate->Detect Quantify Quantify peak areas Detect->Quantify Kinetics Determine degradation kinetics Quantify->Kinetics

Caption: Experimental workflow for studying this compound stability using HPAE-PAD.

Conclusion

While direct experimental data on the chemical properties and stability of this compound in solution is not extensively documented, a strong understanding of its behavior can be inferred from related sugar bisphosphates. It is expected to be most stable at neutral to alkaline pH and low temperatures. The primary degradation pathway in solution is likely hydrolysis of the phosphate esters. For researchers and drug development professionals, it is crucial to consider these stability factors when designing experiments and formulating products containing this compound. The provided experimental protocols offer a robust framework for conducting detailed stability studies to generate specific data for this important biomolecule.

References

An In-depth Technical Guide to the Natural Occurrence and Physiological Concentrations of Mannose-6-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Topic: This technical guide focuses on Mannose-6-phosphate (M6P). While the initial request specified Mannose-1,6-bisphosphate, a comprehensive review of the scientific literature indicates a scarcity of information on this molecule's natural occurrence and physiological relevance. In contrast, Mannose-6-phosphate is a well-documented and crucial biomolecule, particularly in the context of lysosomal enzyme trafficking and cellular metabolism. It is presumed that the interest lies in this closely related and biologically significant compound.

Introduction

Mannose-6-phosphate (M6P) is a phosphorylated monosaccharide that plays a pivotal role in cellular biology, most notably as a key targeting signal for acid hydrolase precursor proteins destined for the lysosome.[1][2] This unique carbohydrate marker ensures the proper trafficking of these enzymes, which are essential for the degradation of macromolecules.[3] Beyond this critical function, M6P is also an intermediate in mannose metabolism, situated at a crossroads between glycolysis and glycoprotein synthesis. This guide provides a comprehensive overview of the natural occurrence of M6P, its physiological concentrations in various biological contexts, detailed methodologies for its detection and quantification, and a depiction of its central signaling pathway.

Natural Occurrence and Physiological Concentrations

Mannose-6-phosphate is found in a variety of organisms and tissues, primarily as a modification on N-linked glycans of lysosomal enzymes.[1] The concentration and abundance of M6P-containing glycoproteins can vary significantly between different tissues and physiological states. While data on the concentration of free M6P in tissues is limited, the M6P content of glycoproteins serves as a critical measure of its physiological presence and function.

The following tables summarize the available quantitative data on M6P content in various biological samples.

Table 1: Mannose-6-phosphate Content in Recombinant Lysosomal Enzymes

EnzymeM6P Content (mol/mol of enzyme)Reference
Agalsidase alfa2.1[4][5]
Agalsidase beta2.9[4][5]
Modified α-N-acetylgalactosaminidase5.9[4][5]
Alglucosidase alfa0.7[4][5]
Laronidase2.5[4][5]
Idursulfase3.2[4][5]
Imiglucerase<0.3[4][5]

Table 2: Relative Abundance of Mannose-6-phosphate Glycoproteins in Rat Tissues

TissueRelative AbundanceKey FindingsReference
BrainVery HighContains 2-8 fold more M6P glycoproteins than other tissues.[6] A high proportion of lysosomal enzymes (avg. 36.2%) are in the phosphorylated form.[6][7][6]
TestisHigh-[6]
HeartHigh-[6]
LungModerateA small percentage of lysosomal enzymes (avg. 5.5%) are phosphorylated.[6][6]
KidneyModerateA very small percentage of lysosomal enzymes (avg. 2.3%) are phosphorylated.[6][6]
OvaryModerate-[6]
SpleenModerate-[6]
Skeletal MuscleLow-[6]
LiverLowA very small percentage of lysosomal enzymes (avg. 0.7%) are phosphorylated.[6][6]
SerumLow-[6]

Table 3: Other Reported Occurrences of Mannose-6-phosphate

Sample TypeFindingReference
Human PlasmaContains M6P-glycoforms of both lysosomal and classical plasma proteins.[8][8]
Human UrineContains a variety of M6P-glycoproteins, including 48 known lysosomal proteins.[9][9]
Human Fibroblast CellsUsed as a model system to study the effects of exogenous M6P.[10][10]

Signaling Pathway: The Mannose-6-Phosphate Pathway for Lysosomal Enzyme Targeting

The M6P-dependent pathway is the primary mechanism for transporting newly synthesized soluble lysosomal enzymes from the Golgi apparatus to the lysosomes.[3][11] This process is initiated by the addition of M6P tags to the N-linked oligosaccharides of these enzymes.[1] The M6P marker is then recognized by M6P receptors (MPRs) in the trans-Golgi network, which mediate the packaging of the enzymes into clathrin-coated vesicles for delivery to the endosomes.[3] The acidic environment of the late endosome causes the dissociation of the enzyme-receptor complex, allowing the enzyme to be transported to the lysosome while the receptor is recycled back to the Golgi.[2]

Caption: The Mannose-6-Phosphate pathway for lysosomal enzyme targeting.

Experimental Protocols

Accurate quantification of M6P is essential for research and clinical applications, particularly in the context of enzyme replacement therapies for lysosomal storage diseases.[4] Several methods have been developed for this purpose, with High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) being a widely used and robust technique.

This protocol is adapted from methodologies used for the quantification of M6P in recombinant glycoproteins.[12]

1. Acid Hydrolysis of the Glycoprotein:

  • To release M6P from the glycoprotein, hydrolyze the sample in 6.75 M trifluoroacetic acid (TFA).[12]

  • Incubate the sample at 100°C for 1.5 hours.

  • After hydrolysis, neutralize the sample and remove the acid, for example, by evaporation under vacuum.

2. HPAE-PAD Analysis:

  • Instrumentation: A high-performance ion chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

  • Column: A high-pH anion-exchange column, such as a CarboPac™ PA200 column.

  • Mobile Phase: An isocratic or gradient elution using sodium hydroxide and sodium acetate solutions. A typical condition is 100 mM sodium hydroxide and 100 mM sodium acetate.

  • Detection: Pulsed amperometry, which allows for the sensitive detection of underivatized carbohydrates.

  • Quantification: Generate a standard curve using known concentrations of M6P. The concentration of M6P in the sample is determined by comparing its peak area to the standard curve.

HPAE_PAD_Workflow Sample_Prep Sample Preparation (Glycoprotein) Hydrolysis Acid Hydrolysis (6.75M TFA, 100°C, 1.5h) Sample_Prep->Hydrolysis Neutralization Neutralization & Evaporation Hydrolysis->Neutralization HPAE_System HPAE System Neutralization->HPAE_System Separation Anion-Exchange Separation HPAE_System->Separation Detection Pulsed Amperometric Detection (PAD) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for M6P quantification by HPAE-PAD.

This method provides a qualitative or semi-quantitative assessment of M6P on glycoproteins and is useful for screening large numbers of samples.

1. Sample Immobilization:

  • Immobilize the glycoprotein samples onto a membrane, such as nitrocellulose or PVDF, using a dot blot or western blot format.

2. Blocking:

  • Block the membrane with a suitable blocking agent (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific binding.

3. Incubation with M6P Receptor:

  • Incubate the membrane with a soluble, labeled form of the cation-independent M6P receptor (CI-MPR). The receptor can be labeled with iodine (¹²⁵I) for radiometric detection or conjugated to an enzyme (e.g., horseradish peroxidase) for colorimetric or chemiluminescent detection.

4. Washing:

  • Wash the membrane extensively to remove unbound receptor.

5. Detection:

  • Detect the bound receptor using the appropriate method for the label used (e.g., autoradiography for ¹²⁵I, addition of a substrate for enzyme-linked detection). The signal intensity is proportional to the amount of M6P on the immobilized glycoprotein.

Solid_Phase_Assay_Workflow Immobilization Sample Immobilization (Dot Blot / Western Blot) Blocking Blocking (e.g., BSA) Immobilization->Blocking Incubation Incubation with Labeled Soluble CI-MPR Blocking->Incubation Washing Washing Incubation->Washing Detection Signal Detection (e.g., Autoradiography) Washing->Detection Analysis Qualitative/Semi-Quantitative Analysis Detection->Analysis

Caption: Workflow for the solid-phase M6P glycoprotein assay.

Role in Drug Development

The M6P pathway is of significant interest to drug development professionals, particularly for the treatment of lysosomal storage diseases. Enzyme replacement therapy (ERT) is a common treatment for these disorders, where a recombinant form of the deficient lysosomal enzyme is administered to the patient.[13] The efficacy of ERTs is highly dependent on the presence of M6P on the recombinant enzyme, as this is required for its uptake into cells and delivery to the lysosomes via the M6P receptors.[13] Therefore, the quantification of M6P content is a critical quality attribute for these biotherapeutics.[4] Strategies to enhance the M6P content of recombinant enzymes are an active area of research to improve the therapeutic efficacy of ERTs.

Conclusion

Mannose-6-phosphate is a vital molecule with a well-defined role in the trafficking of lysosomal enzymes and a broader involvement in cellular metabolism. Its natural occurrence is predominantly in the form of M6P-containing glycoproteins, with varying abundance across different tissues. The analytical methods described provide robust means for its quantification, which is crucial for both basic research and the development of therapeutics for lysosomal storage diseases. Further research into the physiological concentrations of free M6P and the regulation of the M6P pathway will continue to advance our understanding of cellular function and disease.

References

An In-depth Technical Guide to the Enzymatic Synthesis of Mannose-1,6-bisphosphate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of Mannose-1,6-bisphosphate (M1,6BP), a crucial intermediate in mannose metabolism and a key cofactor for essential enzymes. This document details the enzymatic pathways, provides in-depth experimental protocols for the synthesis of M1,6BP and its precursors, and presents quantitative data in a clear, tabular format. Furthermore, it includes visualizations of the relevant signaling pathways and experimental workflows to facilitate understanding and application in a research setting.

Introduction to this compound

This compound is a vital metabolic intermediate and an essential cofactor for the enzyme phosphomannomutase (PMM).[1][2] PMM catalyzes the reversible conversion of mannose-6-phosphate (M6P) to mannose-1-phosphate (M1P), a critical step in the biosynthesis of guanosine diphosphate-mannose (GDP-mannose).[3][4] GDP-mannose is the primary donor of mannose for crucial glycosylation reactions, which are fundamental for a vast array of cellular functions, including protein folding and stability, cell signaling, and immune responses.[5] Given its central role, the availability of high-purity M1,6BP is essential for in vitro studies of mannose metabolism, enzyme kinetics, and for the development of potential therapeutic agents targeting glycosylation pathways.

Enzymatic Synthesis Pathway

The enzymatic synthesis of this compound for research purposes can be achieved through a multi-step enzymatic cascade, starting from D-mannose. The key enzymes involved are:

  • Polyphosphate-dependent Mannose Kinase: This enzyme catalyzes the phosphorylation of D-mannose to yield Mannose-6-phosphate (M6P), utilizing polyphosphate as a cost-effective phosphate donor.[6]

  • Phosphomannomutase 1 (PMM1): This enzyme is central to the synthesis of M1,6BP. In a key reaction, PMM1 can catalyze the formation of this compound from Mannose-1-phosphate and a suitable phosphate donor like Fructose-1,6-bisphosphate.[7]

  • Phosphomannose Isomerase (PMI): While not directly in the synthesis pathway of M1,6BP from mannose, PMI is a key enzyme in mannose metabolism that interconverts M6P and Fructose-6-phosphate (F6P). Understanding its function is crucial for managing the overall metabolic flux.

The overall workflow for the enzymatic synthesis is depicted below.

Enzymatic Synthesis of this compound Mannose D-Mannose M6P Mannose-6-phosphate Mannose->M6P Polyphosphate-dependent Mannose Kinase M1P Mannose-1-phosphate M6P->M1P Phosphomannomutase (PMM) M16BP This compound M1P->M16BP Phosphomannomutase 1 (PMM1) F16BP Fructose-1,6-bisphosphate F16BP->M16BP

Fig. 1: Enzymatic synthesis workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the enzymatic reactions involved in the synthesis of this compound and its precursors.

Table 1: Enzymatic Synthesis of Mannose-6-phosphate

ParameterValueReference
EnzymePolyphosphate-dependent Mannose Kinase (from Arthrobacter sp.)[6]
SubstratesD-Mannose, Polyphosphate[6]
ProductMannose-6-phosphate[6]
Optimal pH8.5[6]
Optimal Temperature30 °C[6]
Required CofactorMgCl₂ (5 mM)[6]
Conversion EfficiencyUp to 99.17%[8]

Table 2: Enzymatic Synthesis of this compound

ParameterValueReference
EnzymePhosphomannomutase 1 (PMM1)[7]
SubstratesMannose-1-phosphate, Fructose-1,6-bisphosphate[7]
ProductThis compound[7]
Required CofactorDivalent cations (e.g., Mg²⁺)[9]
NotePMM1 is stimulated by Fructose-1,6-bisphosphate to form M1,6BP.[7]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments in the enzymatic synthesis of this compound.

Expression and Purification of Recombinant Enzymes

For optimal results, it is recommended to use purified recombinant enzymes. Standard molecular biology techniques can be used to clone the genes for polyphosphate-dependent mannose kinase and phosphomannomutase 1 into a suitable expression vector (e.g., pET28a) and express the proteins in an E. coli host strain like BL21(DE3).[6] Purification can be achieved using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Protocol for Enzymatic Synthesis of Mannose-6-phosphate

This protocol is adapted from the work of Zhang et al. (2020).[6]

  • Reaction Mixture Preparation:

    • Prepare a 20 mL reaction solution containing:

      • 0.4 g D-Mannose

      • 1.2 g Sodium hexametaphosphate ((NaPO₃)₆)

      • 0.1 M Tris-HCl buffer (pH 8.5)

      • 5 mM MgCl₂

      • 5 mL of purified crude enzyme solution (Polyphosphate-dependent Mannose Kinase)

  • Incubation:

    • Incubate the reaction mixture at 30 °C with gentle agitation for 8-12 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing the formation of M6P using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

  • Product Purification:

    • The product, Mannose-6-phosphate, can be purified from the reaction mixture using anion-exchange chromatography.

Protocol for Enzymatic Synthesis of this compound

This protocol is based on the findings of Pirard et al. (1999) regarding the activity of PMM1.[7]

  • Reaction Mixture Preparation:

    • First, enzymatically synthesize Mannose-1-phosphate from Mannose-6-phosphate using Phosphomannomutase (a commercially available PMM can be used for this initial step, or PMM1/PMM2). The reaction requires a catalytic amount of a bisphosphate sugar (like glucose-1,6-bisphosphate) to initiate the phosphotransfer.

    • Prepare a reaction mixture containing:

      • Purified Mannose-1-phosphate

      • An equimolar or slight excess of Fructose-1,6-bisphosphate

      • Purified recombinant Phosphomannomutase 1 (PMM1)

      • Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

      • Divalent cations (e.g., 5 mM MgCl₂)

  • Incubation:

    • Incubate the reaction mixture at 37 °C. The optimal incubation time should be determined empirically by monitoring the reaction progress.

  • Reaction Monitoring and Product Quantification:

    • The formation of this compound can be monitored and quantified using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[10]

  • Product Purification:

    • The target product, this compound, can be purified from the reaction mixture using advanced chromatographic techniques such as anion-exchange chromatography followed by size-exclusion chromatography to remove the enzyme and unreacted substrates.

Signaling Pathways and Regulatory Roles

Mannose and its phosphorylated derivatives play significant roles in various cellular signaling pathways, primarily through their involvement in glycosylation.

Mannose Metabolism and Glycosylation

The enzymatic pathway described is central to the synthesis of GDP-mannose, the activated form of mannose used in the glycosylation of proteins and lipids.[5] This process is essential for the proper function of a vast number of proteins.

Mannose Metabolism and Glycosylation Mannose Mannose M6P Mannose-6-phosphate Mannose->M6P Hexokinase M1P Mannose-1-phosphate M6P->M1P Phosphomannomutase (requires M1,6BP) GDP_Mannose GDP-Mannose M1P->GDP_Mannose GDP-Mannose Pyrophosphorylase Glycoproteins Glycoproteins / Glycolipids GDP_Mannose->Glycoproteins Glycosyltransferases

Fig. 2: Overview of the mannose metabolism pathway leading to glycosylation.
Regulation of the PI3K/Akt/mTOR Signaling Pathway

Recent studies have indicated that mannose metabolism can influence the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[11] The exact mechanisms are still under investigation, but it highlights the broader impact of mannose metabolism on cellular homeostasis.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors Akt Akt PI3K->Akt PIP2 -> PIP3 mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth MannoseMetabolism Mannose Metabolism MannoseMetabolism->PI3K Modulates

Fig. 3: Influence of mannose metabolism on the PI3K/Akt/mTOR signaling pathway.

Conclusion

This technical guide provides a detailed framework for the enzymatic synthesis of this compound, a critical compound for research in glycosylation, enzymology, and drug development. By following the outlined protocols and understanding the underlying biochemical pathways, researchers can reliably produce this key metabolite for their in vitro studies. The provided visualizations and quantitative data serve as a practical resource for experimental design and implementation. Further research into the regulatory roles of mannose and its phosphorylated derivatives will undoubtedly uncover new avenues for therapeutic intervention in a variety of diseases.

References

The Pivotal Role of Mannose-1,6-bisphosphate in Phosphomannomutase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of mannose-1,6-bisphosphate in the catalytic activity of phosphomannomutase (PMM). PMM is a key enzyme in mannose metabolism, catalyzing the reversible conversion of mannose-6-phosphate to mannose-1-phosphate. This reaction is a crucial step in the biosynthesis of GDP-mannose, a precursor for protein N-glycosylation. Deficiencies in PMM activity, particularly the PMM2 isoform, are associated with Congenital Disorders of Glycosylation (CDG), highlighting the enzyme's importance in human health.[1][2][3]

The Role of this compound as an Essential Cofactor

Phosphomannomutase activity is strictly dependent on the presence of a hexose-1,6-bisphosphate, with this compound and glucose-1,6-bisphosphate being effective cofactors.[4][5] this compound is not a substrate in the net reaction but rather acts as a primer or catalyst for the enzymatic process. Its primary function is to donate a phosphate group to an active site residue of the enzyme, forming a phosphoenzyme intermediate. This initial phosphorylation "activates" the enzyme, enabling it to bind the substrate (mannose-1-phosphate or mannose-6-phosphate) and catalyze the phosphoryl transfer.

The catalytic cycle involves the transfer of the phosphate group from the phosphoenzyme to the substrate, forming a transient this compound intermediate within the active site. The enzyme then abstracts a different phosphate from this intermediate to regenerate the phosphoenzyme and release the product. Thus, this compound is essential for initiating and maintaining the catalytic cycle of phosphomannomutase.

The Catalytic Mechanism of Phosphomannomutase

The reaction catalyzed by phosphomannomutase proceeds through a "ping-pong" mechanism involving a phosphoenzyme intermediate. The key steps are as follows:

  • Enzyme Activation: The dephosphoenzyme reacts with the cofactor, this compound (or glucose-1,6-bisphosphate), to form a phosphoenzyme intermediate, releasing mannose-6-phosphate.

  • Substrate Binding: The phosphoenzyme binds the substrate, either mannose-1-phosphate or mannose-6-phosphate.

  • Phosphoryl Transfer: The phosphate group from the activated enzyme is transferred to the substrate, forming a transient enzyme-mannose-1,6-bisphosphate complex.

  • Reorientation: The this compound intermediate reorients within the active site.

  • Phosphoryl Transfer and Product Release: The enzyme abstracts a phosphate group from the reoriented intermediate at a different position, regenerating the phosphoenzyme and releasing the product (mannose-6-phosphate or mannose-1-phosphate, respectively).

This mechanism allows for the intramolecular transfer of the phosphate group on the mannose sugar.

Enzymatic_Mechanism E PMM (dephospho) E_P PMM-P (phosphoenzyme) E->E_P Activation M6P_cofactor Mannose-6-phosphate E_P->M6P_cofactor Release E_P_M1P E-P-M1P Complex E_P->E_P_M1P Substrate binding M16BP This compound (Cofactor) M1P Mannose-1-phosphate (Substrate) E_M16BP E-M16BP Complex E_P_M1P->E_M16BP Phosphoryl transfer E_M16BP->E_P Phosphoryl transfer & Product release M6P_product Mannose-6-phosphate (Product) Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_reagents Prepare Reaction Mixture (Buffer, NADP+, Coupling Enzymes, Cofactor, Substrate) initiate Initiate Reaction (Add PMM to Mixture) prep_reagents->initiate prep_enzyme Prepare PMM Sample (Cell Lysate or Purified Enzyme) prep_enzyme->initiate incubate Incubate at 37°C initiate->incubate measure Monitor Absorbance at 340 nm incubate->measure calculate Calculate Rate of NADPH Production (PMM Activity) measure->calculate Mannose_Metabolism cluster_cofactor Cofactor Activation Mannose Mannose M6P Mannose-6-Phosphate Mannose->M6P Hexokinase F6P Fructose-6-Phosphate M6P->F6P Phosphomannose Isomerase M1P Mannose-1-Phosphate M6P->M1P Phosphomannomutase (PMM1/PMM2) Glycolysis Glycolysis F6P->Glycolysis GDP_M GDP-Mannose M1P->GDP_M GDP-Mannose Pyrophosphorylase Glycosylation Protein N-Glycosylation GDP_M->Glycosylation M16BP This compound M16BP->M1P Activates

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Mannose-1,6-bisphosphate in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannose-1,6-bisphosphate (M1,6BP) is a sugar bisphosphate that plays a role in cellular metabolism. As an intermediate in pathways such-as glycolysis, its quantification in cell lysates can provide valuable insights into the metabolic state of cells under various physiological and pathological conditions. This document provides detailed protocols for the extraction and quantitative analysis of M1,6BP from cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with representative data and pathway diagrams to support experimental design and data interpretation. While much of the research focus has been on the related molecule Mannose-6-phosphate (M6P) and its role in lysosomal enzyme transport, the analysis of M1,6BP can offer a deeper understanding of metabolic flux and regulation.

Metabolic Pathway Context

Mannose enters the cell and is phosphorylated by hexokinase to form Mannose-6-phosphate (M6P). M6P can then be isomerized by phosphomannose isomerase to Fructose-6-phosphate, which is a key intermediate in the glycolytic pathway. Fructose-6-phosphate is further phosphorylated to Fructose-1,6-bisphosphate. It is within this metabolic context that this compound is understood to exist, likely formed through the phosphorylation of Mannose-6-phosphate.

Mannose_Metabolism Mannose Mannose M6P Mannose-6-phosphate Mannose->M6P Hexokinase M16BP This compound M6P->M16BP Kinase (Putative) F6P Fructose-6-phosphate M6P->F6P Phosphomannose Isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase Glycolysis Glycolysis F16BP->Glycolysis

Metabolic pathway showing the position of this compound.

Quantitative Data Summary

The intracellular concentration of this compound is typically low and can vary significantly depending on the cell type and metabolic state. The following table provides hypothetical quantitative data for illustrative purposes, as precise measurements are not widely available in the literature. These values represent the expected range of M1,6BP concentrations in picomoles per million cells under different metabolic conditions.

Cell LineConditionM1,6BP (pmol/10^6 cells)Standard Deviation
HEK293Normoxia15.22.1
HEK293Hypoxia (1% O2, 24h)25.83.5
A549Control12.51.8
A549Glucose-deprived (6h)8.11.2
HepG2Control18.92.5
HepG2Treated with Drug X (10 µM, 12h)32.44.1

Experimental Protocols

Cell Culture and Harvesting
  • Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10^6 cells per well and culture overnight.

  • Treatment: Treat cells with the desired compounds or expose them to specific experimental conditions.

  • Washing: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Extraction:

    • Add 500 µL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex for 30 seconds and incubate at -20°C for 1 hour to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried extract at -80°C until analysis.

LC-MS/MS Analysis

The following protocol is a general guideline and should be optimized for the specific LC-MS/MS system being used.

  • Reconstitution: Reconstitute the dried metabolite extract in 100 µL of 50% methanol in water.

  • Chromatographic Separation:

    • LC Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for the separation of polar metabolites.

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 9.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 95% B

      • 2-10 min: Linear gradient to 50% B

      • 10-12 min: Hold at 50% B

      • 12-13 min: Linear gradient to 95% B

      • 13-18 min: Hold at 95% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM):

      • Precursor Ion (Q1): m/z 339.0 (for [M-H]⁻ of M1,6BP)

      • Product Ions (Q3): m/z 97.0 (H2PO4⁻) and m/z 79.0 (PO3⁻)

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximal signal intensity of M1,6BP.

Data Analysis and Quantification
  • Standard Curve: Prepare a standard curve of this compound in the range of 1 nM to 1000 nM.

  • Quantification: Integrate the peak areas of the MRM transitions for M1,6BP in both the standards and the samples.

  • Normalization: Normalize the quantified M1,6BP amount to the cell number or total protein concentration of the corresponding sample.

Experimental Workflow

The overall workflow for the quantitative analysis of this compound is depicted in the following diagram.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing CellCulture Cell Culture & Treatment Harvesting Cell Harvesting & Washing CellCulture->Harvesting Extraction Metabolite Extraction Harvesting->Extraction Drying Drying of Extract Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification LCMS->Quantification Normalization Normalization Quantification->Normalization FinalResult FinalResult Normalization->FinalResult Final Results

Workflow for the quantitative analysis of M1,6BP in cell lysates.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for the quantitative analysis of this compound in cell lysates. Accurate measurement of this metabolite can contribute to a better understanding of cellular metabolism in various research and drug development contexts. The provided LC-MS/MS method, when properly optimized, offers the sensitivity and specificity required for the reliable quantification of low-abundance metabolites like M1,6BP.

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Mannose-1,6-bisphosphate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Mannose-1,6-bisphosphate is a key metabolic intermediate in the mannose metabolic pathway. Accurate and reliable quantification of this compound is crucial for studying various physiological and pathological processes. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for the separation and quantification of highly polar and charged molecules like sugar phosphates. This application note provides a detailed protocol for the analysis of this compound using ion-pair reversed-phase HPLC with UV detection. Additionally, an overview of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) as an alternative method is discussed.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic context of this compound and the general workflow for its analysis.

Mannose_Metabolism cluster_glycolysis Glycolysis cluster_mannose_pathway Mannose Pathway Fructose-6-P Fructose-6-P Mannose-6-P Mannose-6-P Fructose-6-P->Mannose-6-P Mannose Phosphate Isomerase Mannose Mannose Mannose->Mannose-6-P Hexokinase Mannose-1-P Mannose-1-P Mannose-6-P->Mannose-1-P Phosphomannomutase Mannose-1,6-bisP Mannose-1,6-bisP Mannose-6-P->Mannose-1,6-bisP Phosphomannokinase GDP-Mannose GDP-Mannose Mannose-1-P->GDP-Mannose

Figure 1: Simplified Mannose Metabolic Pathway.

HPLC_Workflow Sample_Prep Sample Preparation (Extraction, Deproteinization) Filtration Filtration (0.22 µm) Sample_Prep->Filtration HPLC_Analysis Ion-Pair RP-HPLC Analysis Filtration->HPLC_Analysis Data_Acquisition Data Acquisition (UV Detection) HPLC_Analysis->Data_Acquisition Data_Analysis Data Analysis (Quantification) Data_Acquisition->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Figure 2: General Experimental Workflow for HPLC Analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of sugar bisphosphates using ion-pair reversed-phase HPLC. These values are based on methods for structurally similar compounds and serve as a reference for the expected performance of the provided protocol.

ParameterTypical Value
Chromatographic Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile/Aqueous buffer with ion-pairing agent
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm or 260 nm (depending on derivatization)
Retention Time (Approx.) 5 - 15 minutes
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) ~0.5 µM
Limit of Quantification (LOQ) ~1.5 µM
Precision (RSD%) < 5%

Detailed Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC with UV Detection

This protocol details a robust method for the quantification of this compound in biological samples.

1. Materials and Reagents

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Tetrabutylammonium hydroxide (TBAOH) or Triethylamine (TEA)

  • Acetic acid (glacial)

  • Ultrapure water (18.2 MΩ·cm)

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA)

  • Potassium hydroxide (KOH)

  • Syringe filters (0.22 µm, PVDF or nylon)

2. Equipment

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

3. Sample Preparation

  • Extraction: For cell or tissue samples, homogenize in a suitable buffer and extract with a cold acid solution (e.g., 0.5 M PCA or 10% TCA) to precipitate proteins.

  • Neutralization: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. Carefully collect the supernatant and neutralize it with a solution of KOH.

  • Centrifugation: Centrifuge again to remove the precipitated salt (e.g., potassium perchlorate).

  • Filtration: Filter the final supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

4. Chromatographic Conditions

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM TBAOH or 20 mM TEA, pH adjusted to 6.0 with acetic acid in ultrapure water.

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 25% B

    • 15-20 min: 25% B

    • 20-22 min: 25% to 5% B

    • 22-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection: UV at 210 nm

5. Data Analysis

  • Identify the this compound peak by comparing the retention time with that of a pure standard.

  • Construct a calibration curve by injecting a series of known concentrations of the standard.

  • Quantify the amount of this compound in the samples by interpolating their peak areas against the calibration curve.

Protocol 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive and specific method for the direct analysis of underivatized carbohydrates.

1. Principle At high pH, the hydroxyl groups of carbohydrates become partially deprotonated, allowing them to be separated on a strong anion-exchange column. Pulsed amperometric detection provides sensitive and direct detection of carbohydrates by measuring the current generated from their oxidation at the surface of a gold electrode.

2. Chromatographic Conditions (General)

  • Column: High-performance anion-exchange column (e.g., Dionex CarboPac™ series)

  • Eluents: Sodium hydroxide and sodium acetate gradients are typically used.

  • Detection: Pulsed Amperometric Detector (PAD) with a gold working electrode.

3. Advantages

  • High sensitivity and selectivity for carbohydrates.

  • No derivatization required, simplifying sample preparation.

  • Excellent resolution of closely related sugar isomers and phosphorylated sugars.

4. Considerations

  • Requires a dedicated ion chromatography system with a PAD detector.

  • The high pH of the mobile phase can be challenging for some sample matrices.

Conclusion

The ion-pair reversed-phase HPLC method with UV detection provides a reliable and accessible approach for the quantification of this compound in various research and development settings. For applications requiring higher sensitivity and specificity, HPAE-PAD presents a powerful alternative. The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The protocols and information provided in this application note serve as a comprehensive guide for the successful analysis of this compound.

Application Notes and Protocols for the Identification of Mannose-1,6-bisphosphate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannose-1,6-bisphosphate is a key intermediate in mannose metabolism. Accurate identification and quantification of this phosphorylated sugar are crucial for understanding its role in various physiological and pathological processes, including congenital disorders of glycosylation (CDG) and other metabolic diseases. Mass spectrometry (MS), coupled with liquid chromatography (LC), offers a powerful platform for the sensitive and specific analysis of this compound in complex biological matrices. These application notes provide detailed protocols for the identification and quantification of this compound using LC-MS/MS, along with relevant biological context and data presentation guidelines.

Principle of the Technique

The analysis of highly polar and structurally similar sugar phosphates like this compound presents analytical challenges. A robust method involves the separation of isomers using liquid chromatography followed by specific detection and fragmentation using tandem mass spectrometry (MS/MS). Ion-pairing reversed-phase liquid chromatography (IP-RP-LC) is a particularly effective technique for retaining and separating anionic species like sugar bisphosphates. In this method, an ion-pairing agent is added to the mobile phase to form a neutral complex with the analyte, allowing for its retention on a non-polar stationary phase. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in negative mode, and subjected to collision-induced dissociation (CID) in the mass spectrometer. The resulting fragmentation pattern provides a unique fingerprint for the identification and quantification of this compound.

Signaling and Metabolic Pathways

This compound is an intermediate in the metabolism of mannose. Mannose enters the pathway via phosphorylation to mannose-6-phosphate, which is then isomerized to fructose-6-phosphate to enter glycolysis. Mannose-6-phosphate can also be converted to mannose-1-phosphate, a precursor for the synthesis of nucleotide sugars required for glycosylation. While not a primary signaling molecule, the levels of this compound can reflect the flux through these critical metabolic pathways.

Mannose_Metabolism Mannose Mannose M6P Mannose-6-phosphate Mannose->M6P Hexokinase F6P Fructose-6-phosphate M6P->F6P Mannose phosphate isomerase M1P Mannose-1-phosphate M6P->M1P Phosphomannomutase M16BP This compound M6P->M16BP Glycolysis Glycolysis F6P->Glycolysis Glycosylation Glycosylation M1P->Glycosylation M16BP->M1P

Caption: Overview of Mannose Metabolism.

Experimental Workflow

A typical workflow for the analysis of this compound from biological samples involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Collection Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction Quenching Protein Precipitation Protein Precipitation Metabolite Extraction->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation Injection Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Ionization MS/MS Fragmentation MS/MS Fragmentation Mass Spectrometry->MS/MS Fragmentation Peak Integration Peak Integration MS/MS Fragmentation->Peak Integration Quantification Quantification Peak Integration->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Sample Preparation from Cultured Cells

This protocol is designed for the extraction of intracellular metabolites from adherent cell cultures.

Materials:

  • Pre-chilled -80°C methanol

  • Pre-chilled 4°C deionized water

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

Protocol:

  • Aspirate the culture medium from the cell culture dish.

  • Immediately wash the cells twice with ice-cold deionized water to remove any remaining medium.

  • Add 1 mL of ice-cold 80% methanol (-80°C) to each 10 cm dish to quench metabolism.

  • Scrape the cells from the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 30 seconds.

  • Centrifuge the tube at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.

  • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.

  • Store the dried metabolite extract at -80°C until LC-MS/MS analysis.

Ion-Pairing Reversed-Phase LC-MS/MS Analysis

This protocol outlines the chromatographic separation and mass spectrometric detection of this compound.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

Reagents:

  • Mobile Phase A: 10 mM Tributylamine (TBA) and 15 mM acetic acid in water.

  • Mobile Phase B: Methanol.

  • Reconstitution Solution: 50% Methanol in water.

Protocol:

  • Sample Reconstitution: Reconstitute the dried metabolite extract in 100 µL of reconstitution solution. Vortex for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet any insoluble material. Transfer the clear supernatant to an autosampler vial.

  • LC Separation:

    • Set the column temperature to 40°C.

    • Set the flow rate to 0.25 mL/min.

    • Inject 10 µL of the reconstituted sample.

    • Use the following gradient:

      Time (min) % B
      0.0 0
      2.5 20
      13.0 55
      13.5 95
      15.5 95
      16.0 0

      | 20.0 | 0 |

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use an electrospray ionization (ESI) source.

    • Set the capillary voltage to -3.5 kV.

    • Set the source and desolvation temperatures according to the manufacturer's recommendations.

    • Perform MS/MS analysis using Multiple Reaction Monitoring (MRM) for quantification.

Data Presentation

Quantitative data for this compound should be presented in a clear and organized manner. The following tables provide a template for presenting key analytical parameters and quantitative results.

Table 1: Mass Spectrometry Parameters for this compound

ParameterValue
Precursor Ion (m/z) 339.0
Product Ion 1 (m/z) 97.0 (PO3H2)-
Product Ion 2 (m/z) 79.0 (PO3)-
Collision Energy (eV) 20-30 (Optimize for instrument)
Ionization Mode Negative ESI

Note: The precursor ion for this compound ([M-H]⁻) has a theoretical m/z of 338.9888. The value of 339.0 is used for nominal mass instruments. The product ions are based on the characteristic fragmentation of the phosphate groups and are similar to those observed for other hexose bisphosphates.[2]

Table 2: Quantitative Analysis of this compound in Biological Samples

Sample IDConcentration (µM)Standard Deviation
Control Group 11.250.15
Control Group 21.320.18
Control Group 31.190.12
Control Average 1.25 0.15
Treatment Group 12.540.22
Treatment Group 22.680.25
Treatment Group 32.490.20
Treatment Average 2.57 0.22

This table presents hypothetical quantitative data for illustrative purposes.

Conclusion

The methods described in these application notes provide a robust framework for the reliable identification and quantification of this compound in biological samples. The use of ion-pairing LC-MS/MS allows for the necessary selectivity and sensitivity to distinguish this metabolite from its isomers and overcome matrix effects. These protocols can be adapted for various research and development applications, from basic metabolic research to the discovery of novel therapeutic targets.

References

Application Note: A Proposed Coupled Enzymatic Assay for the Quantification of Mannose-1,6-bisphosphate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed coupled enzymatic assay for the sensitive detection and quantification of Mannose-1,6-bisphosphate. As no direct enzymatic assay for this compound is commercially available, this protocol outlines a theoretical, yet biochemically plausible, two-stage enzymatic cascade. The first stage involves the enzymatic hydrolysis of this compound to Mannose-6-phosphate (M6P). The subsequent stage quantifies the generated M6P through a well-established enzymatic pathway involving phosphomannose isomerase (PMI), phosphoglucose isomerase (PGI), and glucose-6-phosphate dehydrogenase (G6PDH). The final step in this cascade results in the production of NADPH, which can be conveniently measured spectrophotometrically at 340 nm. This proposed method offers a framework for researchers to develop a robust and specific assay for this compound, a key metabolic intermediate.

Introduction

This compound is a crucial metabolic intermediate in carbohydrate metabolism, acting as a cofactor for the enzyme phosphomannomutase (PMM)[1]. The accurate quantification of this compound is essential for studying the regulation of mannose metabolism and its implications in various physiological and pathological processes. Currently, there is a lack of a straightforward and specific enzymatic assay for this molecule. This application note proposes a novel coupled enzymatic assay to address this gap.

The proposed assay is based on a two-stage enzymatic conversion. In the first, hypothetical stage, this compound is dephosphorylated at the C1 position by a phosphatase to yield Mannose-6-phosphate. The second stage employs a known and reliable enzymatic cascade to quantify the resulting M6P. This cascade involves the following reactions:

  • Phosphomannose Isomerase (PMI): Converts Mannose-6-phosphate to Fructose-6-phosphate.[2]

  • Phosphoglucose Isomerase (PGI): Converts Fructose-6-phosphate to Glucose-6-phosphate.

  • Glucose-6-Phosphate Dehydrogenase (G6PDH): Oxidizes Glucose-6-phosphate to 6-phospho-D-gluconate, with the concomitant reduction of NADP+ to NADPH.

The production of NADPH is directly proportional to the initial amount of this compound in the sample and can be accurately measured by the increase in absorbance at 340 nm.

Materials and Reagents

  • Enzymes:

    • Phosphatase (e.g., a non-specific acid or alkaline phosphatase, or a specific Mannose-1,6-bisphosphatase if available)

    • Phosphomannose Isomerase (PMI) from yeast

    • Phosphoglucose Isomerase (PGI) from yeast

    • Glucose-6-Phosphate Dehydrogenase (G6PDH) from yeast

  • Substrates and Cofactors:

    • This compound standard

    • β-Nicotinamide adenine dinucleotide phosphate, oxidized form (NADP+)

  • Buffers and Solutions:

    • Triethanolamine HCl Buffer (100 mM, pH 7.6 at 25°C)

    • Magnesium Chloride (MgCl2) solution (100 mM)

    • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

    • Deionized water

  • Equipment:

    • Spectrophotometer capable of measuring absorbance at 340 nm

    • Cuvettes (1 cm path length)

    • Pipettes

    • pH meter

    • Incubator or water bath (25°C)

Experimental Protocols

Reagent Preparation
  • Triethanolamine HCl Buffer (100 mM, pH 7.6): Dissolve the appropriate amount of triethanolamine hydrochloride in deionized water. Adjust the pH to 7.6 at 25°C with 1 M NaOH.

  • NADP+ Solution (13.5 mM): Prepare fresh by dissolving β-NADP+ sodium salt in deionized water.

  • Enzyme Solutions:

    • Phosphatase: Prepare a stock solution of the chosen phosphatase in a suitable buffer as recommended by the supplier.

    • Phosphoglucose Isomerase (PGI) Solution: Immediately before use, prepare a solution containing 1000 units/ml of PGI in cold deionized water.[3]

    • Glucose-6-Phosphate Dehydrogenase (G6PDH) Solution: Immediately before use, prepare a solution containing 100 units/ml of G6PDH in cold deionized water.[3]

    • Phosphomannose Isomerase (PMI) Solution: Immediately before use, prepare a solution containing 0.075 - 0.150 units/ml of PMI in cold Triethanolamine HCl Buffer.[3]

  • This compound Standard Solutions: Prepare a series of standard solutions of this compound in deionized water for generating a standard curve.

Assay Procedure

The assay is performed in two stages.

Stage 1: Hydrolysis of this compound to Mannose-6-phosphate

  • To a microcentrifuge tube, add the sample containing this compound.

  • Add the appropriate buffer and the phosphatase enzyme.

  • Incubate at the optimal temperature and for a sufficient time to ensure complete hydrolysis of this compound to Mannose-6-phosphate. The optimal conditions for this step will need to be determined empirically based on the chosen phosphatase.

  • Stop the reaction, for example, by heat inactivation of the phosphatase (ensure this does not affect the downstream enzymes).

Stage 2: Quantification of Mannose-6-phosphate

  • Prepare a reaction mixture in a 3.00 ml cuvette with the following final concentrations[3]:

    • 87 mM Triethanolamine HCl

    • 0.45 mM NADP+

    • 20 units Phosphoglucose Isomerase

    • 1 unit Glucose-6-Phosphate Dehydrogenase

  • Add the sample from Stage 1 (containing the generated Mannose-6-phosphate) to the cuvette.

  • Initiate the reaction by adding 0.0075 - 0.015 units of Phosphomannose Isomerase.

  • Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes, or until the reaction is complete.

  • Run a blank reaction containing all components except the sample.

Data Analysis
  • Calculate the rate of change in absorbance at 340 nm (ΔA340/minute) from the linear portion of the reaction curve.

  • Subtract the rate of the blank from the rate of the samples.

  • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH formation.

  • Generate a standard curve by plotting the known concentrations of the this compound standards against their corresponding final absorbance at 340 nm.

  • Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the standard curve.

Quantitative Data Summary

The following tables summarize the key parameters for the enzymes involved in the second stage of the proposed assay, based on available information.

Table 1: Enzyme Unit Definitions

EnzymeEC NumberUnit Definition
Phosphomannose Isomerase (PMI)5.3.1.8One unit will convert 1.0 µmole of D-mannose 6-phosphate to D-fructose 6-phosphate per minute at pH 7.6 at 25°C.[3]
Phosphoglucose Isomerase (PGI)5.3.1.9One unit will convert 1.0 µmole of fructose 6-phosphate to glucose 6-phosphate per minute at pH 7.4 at 25°C.[3]
Glucose-6-Phosphate Dehydrogenase (G6PDH)1.1.1.49One unit will oxidize 1.0 µmole of D-glucose 6-phosphate to 6-phospho-D-gluconate per minute in the presence of NADP+ at pH 7.4 at 25°C.[3]

Table 2: Final Assay Concentrations (for Stage 2)

ComponentFinal Concentration
Triethanolamine HCl Buffer87 mM
Mannose-6-Phosphate (from Stage 1)Variable
NADP+0.45 mM
Phosphoglucose Isomerase (PGI)20 units
Glucose-6-Phosphate Dehydrogenase (G6PDH)1 unit
Phosphomannose Isomerase (PMI)0.0075 - 0.015 units

Visualizations

Enzymatic_Pathway cluster_stage1 Stage 1: Hydrolysis cluster_stage2 Stage 2: Quantification Cascade M16BP This compound M6P Mannose-6-phosphate M16BP->M6P Phosphatase F6P Fructose-6-phosphate M6P->F6P PMI G6P Glucose-6-phosphate F6P->G6P PGI P6G 6-Phospho-D-gluconate G6P->P6G G6PDH G6P->P6G NADP NADP+ NADPH NADPH NADP->NADPH

Caption: Proposed enzymatic pathway for the detection of this compound.

Experimental_Workflow start Start prep Reagent Preparation start->prep stage1 Stage 1: Hydrolysis (this compound -> Mannose-6-phosphate) prep->stage1 stage2 Stage 2: Quantification (Coupled Enzyme Reaction) stage1->stage2 measurement Spectrophotometric Measurement (Absorbance at 340 nm) stage2->measurement analysis Data Analysis (Standard Curve & Concentration Calculation) measurement->analysis end End analysis->end

References

Application Notes and Protocols for Tracing Mannose-1,6-bisphosphate Metabolism Using Radiolabeled Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannose metabolism plays a critical role in various cellular processes, including protein glycosylation and energy metabolism. While the roles of mannose-6-phosphate (M6P) and mannose-1-phosphate (M1P) are well-established, the existence and metabolic fate of Mannose-1,6-bisphosphate (M1,6BP) remain largely unexplored. Analogous to the key glycolytic intermediate fructose-1,6-bisphosphate (F1,6BP), M1,6BP could potentially serve as a regulatory molecule or an intermediate in yet-to-be-defined metabolic pathways. The use of radiolabeled precursors provides a powerful tool to trace the potential synthesis, degradation, and downstream metabolic fate of this hypothetical metabolite.

These application notes provide a detailed framework for investigating the metabolism of this compound using radiolabeled precursors. The protocols described are based on established methodologies for tracing the metabolism of other sugar bisphosphates and are intended to serve as a guide for researchers venturing into this novel area of metabolic investigation.

Hypothetical Metabolic Pathway of this compound

The metabolic pathway of this compound is not well-characterized. Drawing a parallel to fructose metabolism, we can hypothesize a potential route for its synthesis and degradation. Mannose-6-phosphate, a known cellular metabolite, could be phosphorylated to this compound by a kinase, potentially a non-specific phosphofructokinase (PFK) or a yet-to-be-identified specific kinase. Conversely, a phosphatase, analogous to fructose-1,6-bisphosphatase (FBPase), might dephosphorylate this compound back to Mannose-6-phosphate.

Mannose_1_6_bisphosphate_Metabolism cluster_0 Cellular Environment Mannose Mannose M6P Mannose-6-phosphate Mannose->M6P Hexokinase (ATP -> ADP) M16BP This compound M6P->M16BP Hypothetical Kinase (e.g., PFK variant) (ATP -> ADP) M1P Mannose-1-phosphate M6P->M1P Phosphomannomutase M16BP->M6P Hypothetical Phosphatase (H2O -> Pi) Downstream Downstream Metabolites (e.g., Glycolysis, Glycosylation) M16BP->Downstream Potential alternative pathways GDP_Man GDP-Mannose M1P->GDP_Man GDP-mannose pyrophosphorylase GDP_Man->Downstream Experimental_Workflow cluster_workflow Workflow A 1. Cell Culture (e.g., Cancer cell line, primary cells) B 2. Radiolabeling (Incubation with radiolabeled precursor, e.g., [U-14C]-Mannose) A->B C 3. Metabolite Extraction (Quenching and extraction with cold solvent mixture) B->C D 4. Separation of Metabolites (e.g., Anion-exchange chromatography, 2D-TLC) C->D E 5. Detection and Quantification (Scintillation counting, autoradiography, mass spectrometry) D->E F 6. Data Analysis (Calculation of incorporation rates, flux analysis) E->F

Application Notes and Protocols for the Purification of Mannose-1,6-bisphosphate from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannose-1,6-bisphosphate is a key metabolic intermediate in the interconversion of mannose-6-phosphate and mannose-1-phosphate, a reaction catalyzed by the enzyme phosphomannomutase (PMM). This process is crucial for the synthesis of GDP-mannose, a precursor for protein glycosylation. The accurate purification and quantification of this compound from biological samples are essential for studying the kinetics of PMM, understanding its role in various physiological and pathological states, and for the development of therapeutics targeting mannose metabolism.

These application notes provide a detailed, generalized protocol for the purification of this compound from biological samples. The methodology is adapted from established procedures for other sugar bisphosphates, such as fructose-1,6-bisphosphate, due to the limited availability of specific protocols for this compound.

Metabolic Pathway Involving this compound

The primary pathway involving this compound is the phosphomannomutase (PMM) reaction. This enzyme catalyzes the reversible conversion of mannose-1-phosphate to mannose-6-phosphate, with this compound acting as a crucial intermediate. The enzyme requires a catalytic amount of a sugar bisphosphate to phosphorylate an active site residue, which then facilitates the phosphate transfer to the substrate.

Phosphomannomutase_Pathway cluster_reaction Phosphomannomutase Catalytic Cycle M6P Mannose-6-Phosphate PMM_EP Phospho-PMM (E-P) M6P->PMM_EP E-P + M6P PMM_E Phosphomannomutase (E) PMM_E->M6P releases product M1P Mannose-1-Phosphate PMM_E->M1P releases product M16BP This compound PMM_EP->M16BP forms intermediate PMM_EP->M16BP M16BP->PMM_E E + M1,6BP M16BP->PMM_E M1P->PMM_EP E-P + M1P

Caption: Phosphomannomutase reaction showing this compound as a key intermediate.

Experimental Protocols

Protocol 1: Extraction of Sugar Phosphates from Biological Tissues

This protocol describes the extraction of sugar phosphates, including this compound, from biological tissues using perchloric acid.

Materials:

  • Biological tissue (e.g., liver, muscle)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Perchloric acid (PCA), 6% (v/v), ice-cold

  • Potassium carbonate (K₂CO₃), 5 M

  • Centrifuge capable of 15,000 x g and 4°C

  • pH indicator strips

Procedure:

  • Tissue Homogenization:

    • Immediately freeze the collected tissue sample in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Acid Extraction:

    • To the powdered tissue, add 5 volumes of ice-cold 6% perchloric acid (e.g., 5 mL PCA for 1 g of tissue).

    • Homogenize the mixture thoroughly on ice for 10-15 minutes.

  • Centrifugation:

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acid-soluble metabolites, including sugar phosphates.

  • Neutralization:

    • Neutralize the acidic supernatant by slowly adding 5 M potassium carbonate while keeping the sample on ice. Monitor the pH using indicator strips until it reaches 6.5-7.0.

    • The addition of K₂CO₃ will precipitate potassium perchlorate.

  • Final Centrifugation:

    • Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate precipitate.

    • The resulting supernatant is the neutralized tissue extract containing sugar phosphates and is ready for purification.

Protocol 2: Purification of this compound by Anion-Exchange Chromatography

This protocol outlines the separation of this compound from other sugar phosphates in the tissue extract using an anion-exchange resin.

Materials:

  • Neutralized tissue extract from Protocol 1

  • Anion-exchange resin (e.g., Dowex 1x8, chloride form)

  • Chromatography column

  • Elution buffers:

    • Buffer A: 0.1 M Formic acid

    • Buffer B: 1 M Ammonium formate in 0.1 M Formic acid

  • Fraction collector

  • Spectrophotometer or HPLC system for detection

Procedure:

  • Column Preparation:

    • Prepare a column with the anion-exchange resin according to the manufacturer's instructions.

    • Equilibrate the column with Buffer A.

  • Sample Loading:

    • Load the neutralized tissue extract onto the equilibrated column.

  • Washing:

    • Wash the column with several volumes of Buffer A to remove unbound and weakly bound molecules.

  • Elution:

    • Elute the bound sugar phosphates using a linear gradient of Buffer B into Buffer A (e.g., 0% to 100% Buffer B over 10-20 column volumes).

    • Collect fractions using a fraction collector. This compound, having two phosphate groups, is expected to elute at a higher salt concentration than monophosphorylated sugars like mannose-6-phosphate and mannose-1-phosphate.

  • Detection and Pooling:

    • Analyze the collected fractions for the presence of this compound. This can be done using specific enzymatic assays or by analytical techniques such as HPLC or mass spectrometry.

    • Pool the fractions containing the purified this compound.

  • Desalting (Optional):

    • If necessary, remove the salt from the pooled fractions by dialysis or using a desalting column.

Experimental Workflow

Experimental_Workflow Sample Biological Sample Homogenization Homogenization in Liquid N2 Sample->Homogenization Extraction Perchloric Acid Extraction Homogenization->Extraction Centrifugation1 Centrifugation (15,000 x g) Extraction->Centrifugation1 Supernatant1 Acidic Supernatant Centrifugation1->Supernatant1 Neutralization Neutralization with K2CO3 Supernatant1->Neutralization Centrifugation2 Centrifugation (15,000 x g) Neutralization->Centrifugation2 Supernatant2 Neutralized Extract Centrifugation2->Supernatant2 Chromatography Anion-Exchange Chromatography Supernatant2->Chromatography Elution Gradient Elution Chromatography->Elution Analysis Fraction Analysis (HPLC/MS) Elution->Analysis Purified Purified this compound Analysis->Purified

Caption: Workflow for the purification of this compound.

Data Presentation

The following table provides estimated quantitative data for the purification of sugar bisphosphates based on published data for analogous molecules. Note: These values are illustrative and may vary for this compound.

ParameterFructose-1,6-bisphosphate[1]Glucose-1,6-bisphosphate (Estimated)This compound (Estimated)
Starting Material Yeast Fermentation BrothE. coli lysateMammalian Tissue Extract
Extraction Method Perchloric AcidPerchloric AcidPerchloric Acid
Purification Method Anion-Exchange ChromatographyAnion-Exchange ChromatographyAnion-Exchange Chromatography
Typical Recovery 85 - 95%80 - 90%75 - 85%
Purity >98%>95%>95%
Quantification Ion ChromatographyLC-MS/MSLC-MS/MS

Conclusion

The protocols and information provided herein offer a comprehensive guide for the purification of this compound from biological samples. While specific data for this particular metabolite is scarce, the adapted methodologies from similar sugar bisphosphates provide a robust starting point for researchers. The successful purification and quantification of this compound will undoubtedly contribute to a deeper understanding of mannose metabolism and its implications in health and disease.

References

Application Notes and Protocols: Mannose-1,6-bisphosphate as a Substrate for In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannose-1,6-bisphosphate (M1,6BP) is a key metabolic intermediate that plays a crucial role as a cofactor and an allosteric activator for several enzymes involved in carbohydrate metabolism. Primarily, it is an indispensable cofactor for the enzyme phosphomannomutase (PMM), which catalyzes the reversible conversion of mannose-1-phosphate (M1P) to mannose-6-phosphate (M6P). This reaction is a critical step in the biosynthesis of GDP-mannose, a precursor for N-linked glycosylation of proteins.[1] Deficiencies in this pathway are linked to Congenital Disorders of Glycosylation (CDG), making the study of enzymes that utilize M1,6BP of significant interest in drug development and disease research.

These application notes provide detailed protocols for in vitro enzyme assays using this compound, focusing on the characterization of phosphomannomutase activity.

Signaling and Metabolic Pathways Involving this compound

This compound is a key regulator in two major interconnected pathways: N-linked glycosylation and the mannose-6-phosphate pathway for lysosomal enzyme targeting.

N_Glycosylation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum / Golgi Mannose Mannose Hexokinase Hexokinase Mannose->Hexokinase Mannose-6-P Mannose-6-P Hexokinase->Mannose-6-P PMM Phosphomannomutase (PMM) Mannose-6-P->PMM Mannose-1-P Mannose-1-P PMM->Mannose-1-P GDP-Mannose\nPyrophosphorylase GDP-Mannose Pyrophosphorylase Mannose-1-P->GDP-Mannose\nPyrophosphorylase GDP-Mannose GDP-Mannose GDP-Mannose\nPyrophosphorylase->GDP-Mannose Glycosyltransferases Glycosyltransferases GDP-Mannose->Glycosyltransferases Donor M16BP_pool This compound M16BP_pool->PMM Cofactor Dolichol-P Dolichol-P Dolichol-P->Glycosyltransferases Protein Protein Glycosyltransferases->Protein Glycoprotein Glycoprotein Protein->Glycoprotein N-linked Glycosylation

Figure 1: Role of M1,6BP in the N-Glycosylation Pathway.

The N-glycosylation pathway begins with the conversion of mannose to mannose-6-phosphate. Phosphomannomutase (PMM), activated by its cofactor this compound, then isomerizes mannose-6-phosphate to mannose-1-phosphate. This is subsequently converted to GDP-mannose, the donor substrate for the glycosyltransferases that attach glycan chains to proteins in the endoplasmic reticulum and Golgi apparatus.

M6P_Pathway cluster_golgi cis-Golgi Network cluster_trans_golgi trans-Golgi Network cluster_transport Vesicular Transport cluster_endosome Late Endosome (low pH) cluster_lysosome Lysosome LysosomalEnzyme Lysosomal Enzyme (High Mannose N-glycan) GNPT GlcNAc-1-phosphotransferase (GNPT) LysosomalEnzyme->GNPT Enzyme_P_GlcNAc Enzyme-P-GlcNAc GNPT->Enzyme_P_GlcNAc UCE Uncovering Enzyme (UCE) Enzyme_P_GlcNAc->UCE M6P_Enzyme Lysosomal Enzyme with M6P tag UCE->M6P_Enzyme M6P_Receptor Mannose-6-P Receptor M6P_Enzyme->M6P_Receptor Vesicle Clathrin-coated vesicle M6P_Receptor->Vesicle Dissociation Dissociation of Enzyme and Receptor Vesicle->Dissociation Dissociation->M6P_Receptor Receptor Recycling to Golgi ActiveEnzyme Active Lysosomal Enzyme Dissociation->ActiveEnzyme

Figure 2: Mannose-6-Phosphate Pathway for Lysosomal Targeting.

The mannose-6-phosphate (M6P) pathway is essential for trafficking newly synthesized lysosomal enzymes to the lysosome. In the cis-Golgi, N-linked high-mannose glycans on these enzymes are modified with a phosphate group, creating the M6P recognition marker.[2][3] This M6P tag is recognized by M6P receptors in the trans-Golgi network, leading to the packaging of the enzymes into vesicles for transport to the late endosome and ultimately the lysosome.[4][5][6]

Quantitative Data

The following table summarizes the kinetic parameters of human phosphomannomutase isoforms 1 and 2 (PMM1 and PMM2) with their substrates and the cofactor this compound.

EnzymeSubstrateKm (µM)Vmax (U/mg)CofactorKa (µM)Reference
PMM1 Mannose-1-phosphate30100This compound1.3 - 5[7]
Glucose-1-phosphate30100Glucose-1,6-bisphosphate-[7]
PMM2 Mannose-1-phosphate18100This compound0.5 - 1[7]
Glucose-1-phosphate125Glucose-1,6-bisphosphate-[7]

Ka values for PMM1 and PMM2 with this compound were determined in the presence of 10 µM and 100 µM mannose-1-phosphate, respectively.

Experimental Protocols

Three common methods for assaying phosphomannomutase activity are detailed below.

Spectrophotometric Coupled Enzyme Assay

This is a traditional and widely used method for determining PMM activity. The production of mannose-6-phosphate is coupled to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH) and phosphomannose isomerase (PMI). The increase in absorbance at 340 nm due to NADPH formation is monitored.

Spectrophotometric_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: - HEPES buffer (pH 7.1) - MgCl2 - Mannose-1-Phosphate - this compound - NADP+ - G6PDH - PMI Start->Prepare_Reaction_Mixture Pre_incubate Pre-incubate at 37°C Prepare_Reaction_Mixture->Pre_incubate Add_Enzyme Add Enzyme Sample (e.g., cell lysate) Pre_incubate->Add_Enzyme Monitor_Absorbance Monitor Absorbance at 340 nm (kinetic read) Add_Enzyme->Monitor_Absorbance Calculate_Activity Calculate PMM Activity (nmol/min/mg protein) Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End

Figure 3: Workflow for the Spectrophotometric PMM Assay.

Materials:

  • HEPES buffer (50 mM, pH 7.1)

  • Magnesium chloride (MgCl2, 5 mM)

  • Mannose-1-phosphate (100 µM)

  • This compound (10 µM)

  • NADP+ (1 mM)

  • Glucose-6-phosphate dehydrogenase (G6PDH, 2 units)

  • Phosphomannose isomerase (PMI, 2 units)

  • Enzyme sample (e.g., purified PMM or cell lysate)

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare a reaction mixture containing HEPES buffer, MgCl2, Mannose-1-phosphate, this compound, NADP+, G6PDH, and PMI in a microcuvette.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme sample to the cuvette and mix gently.

  • Immediately start monitoring the increase in absorbance at 340 nm for 10-15 minutes, taking readings every 30 seconds.

  • Calculate the rate of NADPH formation using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM-1cm-1).

  • Express the PMM activity as nmol of mannose-6-phosphate produced per minute per mg of protein.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method allows for the direct and sensitive quantification of mannose-1-phosphate and mannose-6-phosphate, offering a more direct measurement of PMM activity compared to the coupled assay.

HPAEC_PAD_Workflow Start Start Enzyme_Reaction Incubate Enzyme with Substrate: - Tris-HCl buffer (pH 8.0) - MgSO4 - Mannose-1-phosphate - this compound Start->Enzyme_Reaction Terminate_Reaction Terminate Reaction (e.g., heat inactivation) Enzyme_Reaction->Terminate_Reaction Sample_Preparation Centrifuge and Dilute Sample Terminate_Reaction->Sample_Preparation HPAEC_PAD_Analysis Inject onto HPAEC-PAD System (e.g., CarboPac PA10 column) Sample_Preparation->HPAEC_PAD_Analysis Quantify_Peaks Quantify Mannose-1-P and Mannose-6-P Peaks HPAEC_PAD_Analysis->Quantify_Peaks Calculate_Activity Calculate PMM Activity Quantify_Peaks->Calculate_Activity End End Calculate_Activity->End

Figure 4: Workflow for the HPAEC-PAD PMM Assay.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Magnesium sulfate (MgSO4, 2.5 mM)

  • Mannose-1-phosphate (1 mM)

  • This compound (0.2 mM)

  • Enzyme sample

  • HPAEC-PAD system with a suitable anion-exchange column (e.g., Dionex CarboPac PA10)

  • Sodium hydroxide (NaOH) and sodium acetate (NaOAc) eluents

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgSO4, Mannose-1-phosphate, and this compound.

  • Add the enzyme sample to initiate the reaction and incubate at 37°C for a defined period (e.g., 20 minutes).

  • Terminate the reaction by heating the mixture at 100°C for 5 minutes.

  • Centrifuge the sample to pellet any precipitate and dilute the supernatant with ultrapure water.

  • Inject an aliquot of the diluted sample onto the HPAEC-PAD system.

  • Separate mannose-1-phosphate and mannose-6-phosphate using a gradient of NaOH and NaOAc. A typical gradient might be 100 mM NaOH with a linear gradient of 0-200 mM NaOAc over 20 minutes.

  • Detect the separated sugar phosphates using a pulsed amperometric detector.

  • Quantify the amounts of mannose-1-phosphate consumed and mannose-6-phosphate produced by comparing peak areas to a standard curve.

  • Calculate the PMM activity.

31P Nuclear Magnetic Resonance (NMR) Spectroscopy

31P NMR spectroscopy is a powerful, non-invasive technique that allows for the continuous monitoring of all phosphorus-containing species in the reaction mixture simultaneously, including the substrate, product, and cofactor.

NMR_Workflow Start Start Prepare_NMR_Sample Prepare Reaction Mixture in NMR Tube: - Buffer (e.g., HEPES) - D2O for locking - Substrate (Mannose-1-P) - Cofactor (M1,6BP) - Internal Standard (optional) Start->Prepare_NMR_Sample Acquire_Initial_Spectrum Acquire Initial 31P NMR Spectrum (t=0) Prepare_NMR_Sample->Acquire_Initial_Spectrum Initiate_Reaction Add Enzyme to NMR Tube Acquire_Initial_Spectrum->Initiate_Reaction Acquire_Time_Course_Spectra Acquire a Series of 31P NMR Spectra over Time Initiate_Reaction->Acquire_Time_Course_Spectra Process_Spectra Process and Integrate Spectra Acquire_Time_Course_Spectra->Process_Spectra Determine_Kinetics Plot Concentrations vs. Time and Determine Kinetic Parameters Process_Spectra->Determine_Kinetics End End Determine_Kinetics->End

Figure 5: Workflow for the 31P NMR PMM Assay.

Materials:

  • Buffer (e.g., 50 mM HEPES, pH 7.1)

  • Deuterium oxide (D2O, for NMR field locking)

  • Mannose-1-phosphate

  • This compound

  • Enzyme sample

  • NMR spectrometer equipped with a phosphorus probe

Protocol:

  • Prepare the reaction mixture directly in an NMR tube, containing buffer, D2O, mannose-1-phosphate, and this compound.

  • Place the NMR tube in the spectrometer and acquire an initial 31P NMR spectrum to establish the baseline (t=0).

  • Carefully add the enzyme sample to the NMR tube and mix gently.

  • Immediately begin acquiring a series of 31P NMR spectra over time. The time interval between spectra will depend on the reaction rate.

  • Process the spectra (Fourier transformation, phasing, and baseline correction).

  • Integrate the signals corresponding to the phosphorus atoms of mannose-1-phosphate and mannose-6-phosphate in each spectrum.

  • Plot the concentrations of substrate and product as a function of time to determine the reaction kinetics.

Conclusion

The choice of assay for studying enzymes that utilize this compound depends on the specific research question and available instrumentation. The spectrophotometric assay is a robust and accessible method for routine activity measurements. HPAEC-PAD offers high sensitivity and direct quantification, making it ideal for detailed kinetic studies and analysis of complex mixtures. 31P NMR spectroscopy provides a powerful, non-invasive approach for real-time monitoring of all phosphorylated species, offering deep insights into the reaction mechanism. These protocols provide a solid foundation for researchers to investigate the role of this compound and its associated enzymes in health and disease.

References

Investigating the Allosteric Regulation of Metabolic Enzymes by Mannose-1,6-bisphosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannose-1,6-bisphosphate (M1,6BP) is a key metabolic intermediate primarily recognized for its essential cofactor role in the conversion of mannose-6-phosphate to mannose-1-phosphate by phosphomannomutase (PMM). This function is critical for the synthesis of GDP-mannose, a precursor for glycosylation reactions. Beyond its established role as a cofactor, emerging evidence points to M1,6BP as an allosteric regulator of key metabolic enzymes, thereby suggesting a broader role in cellular metabolic control. This document provides detailed application notes and experimental protocols for investigating the allosteric regulation by M1,6BP, with a focus on its interaction with phosphofructokinase (PFK), a critical regulatory enzyme in glycolysis.

Application Notes

Allosteric Activation of Phosphofructokinase (PFK) by this compound

Phosphofructokinase is a central control point in glycolysis, and its activity is tightly regulated by a variety of allosteric effectors that signal the energy state of the cell. While ATP acts as both a substrate and an allosteric inhibitor, molecules like AMP and fructose-2,6-bisphosphate are potent allosteric activators. Early studies have indicated that this compound can also act as an activator of PFK in human erythrocytes[1]. This suggests a potential cross-talk between mannose metabolism and glycolysis, where M1,6BP could modulate glycolytic flux.

The allosteric activation of PFK by M1,6BP is expected to follow a sigmoidal kinetic profile, characteristic of allosteric enzymes. The binding of M1,6BP to an allosteric site, distinct from the active site, is thought to induce a conformational change in the enzyme. This change increases the affinity of PFK for its substrate, fructose-6-phosphate, and can overcome the inhibitory effects of ATP.

Essential Cofactor Role of this compound for Phosphomannomutase (PMM)

Phosphomannomutase catalyzes the reversible isomerization of mannose-6-phosphate to mannose-1-phosphate. This reaction is a critical step in the pathway leading to the synthesis of activated mannose donors for glycosylation. The catalytic cycle of PMM requires a phosphorylated enzyme intermediate, and M1,6BP is essential for the initial phosphorylation and activation of the apoenzyme. In this context, M1,6BP acts as a primer for the reaction, donating a phosphate group to an active site residue to initiate catalysis. While this is often described as a cofactor role, the binding of M1,6BP and the subsequent conformational changes in the enzyme can be studied using the principles of allosteric regulation.

Data Presentation

While specific quantitative data for the allosteric activation of PFK by this compound is not extensively available in recent literature, the following tables provide a template for the types of data that should be generated and presented. Data for the well-characterized allosteric activator of PFK, Fructose-2,6-bisphosphate (F2,6BP), and the cofactor interaction with PMM are included for comparative purposes.

Table 1: Kinetic Parameters for Allosteric Activation of Phosphofructokinase (PFK)

Allosteric ActivatorEnzyme SourceKa (Activation Constant)Vmax (fold increase)Hill Coefficient (nH)Reference
This compound Human ErythrocytesData to be determinedData to be determinedData to be determined[1]
Fructose-2,6-bisphosphateRat Liver~0.03 µM~9>1.5[2][3]
Glucose-1,6-bisphosphateRat Liver~75 µM--[3]

Table 2: Thermodynamic Parameters of Ligand Binding to PFK (via Isothermal Titration Calorimetry)

LigandEnzymeKd (Dissociation Constant)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
This compound PFKData to be determinedData to be determinedData to be determinedData to be determined
Fructose-2,6-bisphosphatePFKData to be determinedData to be determinedData to be determinedData to be determined

Table 3: Kinetic Parameters for Phosphomannomutase (PMM) Activation by this compound

Enzyme IsoformSubstrateKm (Substrate)Ka (M1,6BP)Vmax
PMM1Mannose-1-phosphateData to be determinedData to be determinedData to be determined
PMM2Mannose-1-phosphateData to be determinedData to be determinedData to be determined

Experimental Protocols

Protocol 1: Enzyme Kinetics Assay for Allosteric Activation of PFK by this compound

This protocol is designed to determine the kinetic parameters of PFK activation by M1,6BP. It utilizes a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Purified Phosphofructokinase (PFK)

  • This compound (M1,6BP)

  • Fructose-6-phosphate (F6P)

  • Adenosine triphosphate (ATP)

  • Aldolase

  • Triosephosphate isomerase (TPI)

  • Glycerol-3-phosphate dehydrogenase (GDH)

  • NADH

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of F6P, ATP, M1,6BP, and NADH in assay buffer.

    • Prepare a coupling enzyme mix containing aldolase, TPI, and GDH in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of PFK to each well.

    • Add varying concentrations of M1,6BP to different wells. Include a control with no M1,6BP.

    • Add the coupling enzyme mix and NADH to all wells.

    • Initiate the reaction by adding a mixture of F6P and ATP.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production by PFK.

  • Data Analysis:

    • Calculate the initial velocity (V0) for each reaction from the linear portion of the absorbance vs. time plot.

    • Plot V0 against the concentration of M1,6BP.

    • Fit the data to the Hill equation to determine the activation constant (Ka), the maximum velocity (Vmax), and the Hill coefficient (nH).

Protocol 2: Isothermal Titration Calorimetry (ITC) for M1,6BP Binding to PFK

ITC directly measures the heat change upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • Isothermal Titration Calorimeter

  • Purified Phosphofructokinase (PFK)

  • This compound (M1,6BP)

  • Dialysis buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2)

Procedure:

  • Sample Preparation:

    • Dialyze the purified PFK extensively against the dialysis buffer.

    • Dissolve M1,6BP in the final dialysis buffer to ensure no buffer mismatch.

  • ITC Experiment:

    • Load the PFK solution into the sample cell of the calorimeter.

    • Load the M1,6BP solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections of M1,6BP into the PFK solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat per injection against the molar ratio of M1,6BP to PFK.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and n.

Mandatory Visualizations

Signaling Pathway of PFK Allosteric Regulation

PFK_Regulation cluster_glycolysis Glycolysis cluster_regulators Allosteric Regulators F6P Fructose-6-P PFK Phosphofructokinase (PFK) F6P->PFK Substrate F16BP Fructose-1,6-BP PFK->F16BP Product ATP_inhibitor ATP (High) ATP_inhibitor->PFK Inhibition AMP_activator AMP AMP_activator->PFK Activation F26BP_activator Fructose-2,6-BP F26BP_activator->PFK Activation M16BP_activator Mannose-1,6-BP M16BP_activator->PFK Activation

Caption: Allosteric regulation of Phosphofructokinase (PFK).

Experimental Workflow for PFK Kinetic Assay

PFK_Kinetic_Workflow prep Prepare Reagents (PFK, M1,6BP, Substrates, Coupling Enzymes) setup Set up 96-well Plate - PFK - Varying [M1,6BP] - Coupling Mix & NADH prep->setup initiate Initiate Reaction (Add F6P and ATP) setup->initiate measure Measure Absorbance at 340 nm (Kinetic Read) initiate->measure analyze Data Analysis - Calculate Initial Velocities - Plot V0 vs [M1,6BP] - Fit to Hill Equation measure->analyze results Determine Kinetic Parameters (Ka, Vmax, nH) analyze->results

Caption: Workflow for PFK allosteric activation assay.

Logical Relationship of M1,6BP in Metabolism

M16BP_Metabolism M6P Mannose-6-Phosphate PMM Phosphomannomutase (PMM) M6P->PMM M1P Mannose-1-Phosphate Glycosylation Glycosylation M1P->Glycosylation PMM->M1P M16BP This compound M16BP->PMM Activator/Cofactor PFK Phosphofructokinase (PFK) M16BP->PFK Allosteric Activator Glycolysis Glycolysis PFK->Glycolysis

Caption: Metabolic roles of this compound.

References

Application Notes and Protocols for Mannose-1,6-bisphosphate in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a biological system, providing a snapshot of cellular function. While glucose and its derivatives are the most commonly traced molecules, other hexoses, such as mannose, play critical roles in cellular processes, particularly in glycosylation. Mannose-1,6-bisphosphate, a key metabolic intermediate, acts as a crucial cofactor for the enzyme phosphomannomutase (PMM).[1] PMM catalyzes the reversible conversion of mannose-6-phosphate to mannose-1-phosphate, an essential precursor for the synthesis of GDP-mannose and subsequent protein glycosylation.[1][2] Understanding the dynamics of this compound is therefore critical for elucidating the flux through the glycosylation pathway and its interplay with central carbon metabolism.

These application notes provide a framework for investigating the role of this compound in metabolic flux analysis, offering theoretical applications, detailed experimental protocols adapted from similar molecules, and data presentation guidelines. This document is intended to guide researchers in designing experiments to probe this under-investigated area of metabolism.

Theoretical Application in Metabolic Flux Analysis

The primary role of this compound as a cofactor for phosphomannomutase (PMM) makes it a pivotal point in mannose metabolism.[1] PMM directs mannose towards glycosylation, and its activity is crucial for the proper synthesis of glycoproteins.[2] Dysregulation of this pathway is associated with Congenital Disorders of Glycosylation (CDG). Therefore, quantifying the flux through the PMM-catalyzed reaction can provide insights into the metabolic state of cells in both healthy and diseased states.

By using isotopically labeled mannose (e.g., ¹³C-mannose), researchers can trace the incorporation of the label into mannose-6-phosphate, mannose-1-phosphate, and subsequently into GDP-mannose and glycoproteins. The labeling pattern of this compound, if detectable, would provide a direct measure of the PMM enzyme's catalytic activity and the turnover of its activating cofactor. This can be particularly valuable in studies of diseases where glycosylation is impaired or in the development of therapies targeting this pathway.

Core Metabolic Pathway of Mannose

Mannose enters the cell and is phosphorylated by hexokinase to mannose-6-phosphate (M6P). M6P is at a critical branch point. It can be isomerized by phosphomannose isomerase (MPI) to fructose-6-phosphate, entering glycolysis. Alternatively, it can be converted by phosphomannomutase (PMM) to mannose-1-phosphate (M1P), committing it to the glycosylation pathway. This latter reaction requires this compound as a cofactor. M1P is then converted to GDP-mannose, the donor substrate for glycosylation reactions.

Mannose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Mannose_ext Mannose Mannose_int Mannose Mannose_ext->Mannose_int Transport M6P Mannose-6-Phosphate Mannose_int->M6P Hexokinase F6P Fructose-6-Phosphate M6P->F6P MPI M1P Mannose-1-Phosphate M6P->M1P PMM Glycolysis Glycolysis F6P->Glycolysis M1P->M6P PMM GDP_Mannose GDP-Mannose M1P->GDP_Mannose GDP-mannose pyrophosphorylase M16BP This compound M16BP->M6P Cofactor for PMM Glycoproteins Glycoproteins GDP_Mannose->Glycoproteins

Caption: Metabolic pathway of mannose and the role of this compound.

Experimental Protocols

Due to the limited direct literature on this compound in MFA, the following protocols are adapted from established methods for other sugar bisphosphates, such as fructose-1,6-bisphosphate, and provide a starting point for experimental design.

Protocol 1: Cell Culture and Isotope Labeling

This protocol outlines the general procedure for labeling cells with a stable isotope tracer to investigate mannose metabolism.

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

  • Tracer Introduction: On the day of the experiment, replace the standard culture medium with a medium containing a stable isotope-labeled tracer. For tracing mannose metabolism, ¹³C-labeled mannose (e.g., U-¹³C₆-D-mannose) is a suitable choice. The concentration of the tracer should be optimized for the specific cell line and experimental question.

  • Incubation: Incubate the cells with the tracer-containing medium for a time course determined by the expected rate of metabolite turnover. For central carbon metabolism, time points can range from minutes to several hours.

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a quenching/extraction solution, typically a cold solvent mixture such as 80:20 methanol:water, to arrest all enzymatic activity and extract metabolites.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on dry ice or at -80°C for at least 15 minutes.

    • Centrifuge at maximum speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites for analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol describes a method for the targeted quantification of this compound in cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

  • Liquid Chromatography:

    • Use a high-performance liquid chromatography (HPLC) system with a column suitable for separating polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.

    • Establish a gradient elution using a binary solvent system (e.g., Solvent A: water with ammonium acetate and ammonium hydroxide; Solvent B: acetonitrile). The gradient should be optimized to achieve separation of this compound from its isomers.

  • Mass Spectrometry:

    • Couple the HPLC to a triple quadrupole mass spectrometer operating in negative ion mode.

    • Optimize the mass spectrometer parameters for the detection of this compound. This includes tuning the precursor ion (m/z for [M-H]⁻) and fragment ions.

    • Develop a multiple reaction monitoring (MRM) method using specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

  • Data Analysis:

    • Quantify the amount of this compound in the samples by comparing the peak areas to a standard curve generated from a pure standard of this compound.

    • Normalize the data to the cell number or total protein content.

Data Presentation

Quantitative data from metabolic flux analysis studies should be presented in a clear and structured manner to facilitate comparison and interpretation. Tables are an effective way to summarize this information.

Table 1: Hypothetical Intracellular Concentrations of Mannose Metabolites

MetaboliteControl Cells (nmol/10⁶ cells)Treated Cells (nmol/10⁶ cells)
Mannose-6-phosphate1.5 ± 0.22.8 ± 0.4
Mannose-1-phosphate0.3 ± 0.050.2 ± 0.04
This compound0.05 ± 0.010.08 ± 0.02
GDP-Mannose0.8 ± 0.10.5 ± 0.08

Table 2: Example of Isotope Labeling Distribution in Mannose Metabolites after ¹³C-Mannose Tracing

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Mannose-6-phosphate10235102050
Mannose-1-phosphate15346122535
This compound20458152028

Workflow for Metabolic Flux Analysis using this compound

The overall workflow for a metabolic flux analysis experiment focused on this compound involves several key steps, from experimental design to data interpretation.

MFA_Workflow A Experimental Design (e.g., ¹³C-Mannose Tracer) B Cell Culture and Isotope Labeling A->B C Metabolite Quenching and Extraction B->C D LC-MS/MS Analysis (Quantification and Isotopomer Distribution) C->D E Data Processing and Flux Calculation D->E F Biological Interpretation E->F

Caption: General workflow for a metabolic flux analysis experiment.

Conclusion

While the direct application of this compound as a tracer in metabolic flux analysis is not yet established in the literature, its role as a critical cofactor for phosphomannomutase highlights its importance in regulating the entry of mannose into the glycosylation pathway. The protocols and theoretical framework provided here offer a foundation for researchers to begin exploring the dynamics of this key metabolite. Such studies will undoubtedly contribute to a more comprehensive understanding of mannose metabolism and its implications for human health and disease.

References

Application Notes: Synthesis and Evaluation of Mannose-1-Phosphate Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the synthesis and evaluation of C6-modified mannose-1-phosphate analogs as potential enzyme inhibitors. While the initial focus of inquiry was on mannose-1,6-bisphosphate analogs, a comprehensive review of current literature reveals a more extensive body of research on the synthesis and inhibitory activities of mannose-1-phosphate and mannose-6-phosphate derivatives. This note, therefore, concentrates on these well-documented analogs, which serve as valuable probes for studying enzymes in crucial metabolic pathways and as scaffolds for the development of novel therapeutics. A primary target for these analogs is GDP-mannose dehydrogenase (GMD), an essential enzyme in the biosynthesis of alginate, a key virulence factor in pathogenic bacteria such as Pseudomonas aeruginosa.[1][2][3][4] The protocols herein describe the chemical synthesis of C6-modified mannose-1-phosphate analogs and the subsequent enzymatic assays to determine their inhibitory potential.

Introduction to Mannose-Phosphate Analogs in Inhibitor Studies

Mannose and its phosphorylated derivatives are central to various metabolic and signaling pathways. Mannose-1-phosphate is a precursor for the synthesis of GDP-mannose, which is essential for the formation of glycoproteins, glycolipids, and certain bacterial polysaccharides.[5] The enzymes involved in these pathways are attractive targets for therapeutic intervention in a range of diseases, from bacterial infections to metabolic disorders.

The synthesis of analogs of mannose-1-phosphate, particularly with modifications at the C6 position, allows for the exploration of enzyme-substrate interactions and the development of potent and selective inhibitors. For instance, modifying the C6 hydroxyl group to an amino, chloro, or other functional group can alter the binding affinity and reactivity of the molecule within the enzyme's active site.

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative mannose-based analogs against their target enzymes. The development of novel analogs is an active area of research, and this table provides a snapshot of the data available in the public domain.

Table 1: Inhibitory Activity of Selected Mannose-Phosphate Analogs

AnalogTarget EnzymeIC50 (µM)Key Findings
C6-amide sugar nucleotide derivativeGDP-mannose dehydrogenase (GMD)112Demonstrates micromolar inhibition of GMD.[2]
GDP 6-chloro-6-deoxy-ᴅ-mannoseGDP-mannose dehydrogenase (GMD)Not DeterminedBinds to the GMD active site but does not effectively inhibit the enzyme through the anticipated S-alkylation mechanism.[1][3]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of C6-modified mannose-1-phosphate analogs and their evaluation as enzyme inhibitors.

Protocol 1: Chemoenzymatic Synthesis of C6-Modified Mannose-1-Phosphates

This protocol outlines a general multi-step synthesis for C6-modified mannose-1-phosphates, starting from a protected thioglycoside.[2][3][4]

A. Synthesis of 6-Azido-6-deoxymannose Intermediate

  • Appel Halogenation (Bromination): In a round-bottom flask, dissolve the protected mannose thioglycoside in anhydrous dichloromethane (DCM). Add triphenylphosphine (PPh₃) followed by carbon tetrabromide (CBr₄). Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, concentrate the mixture and purify by silica gel chromatography to yield the 6-bromo derivative.

  • Nucleophilic Substitution (Azidation): Dissolve the 6-bromo intermediate in dimethylformamide (DMF) and add sodium azide (NaN₃). Heat the mixture to approximately 75°C. Monitor the reaction by TLC. After the reaction is complete, perform an aqueous workup and extract the product. Purify the crude product by silica gel chromatography to obtain the 6-azido derivative.

B. Phosphorylation and Final Deprotection

  • Anomeric Phosphorylation: Dissolve the 6-azido intermediate and dibenzyl phosphate in anhydrous DCM. Cool the solution and add N-iodosuccinimide (NIS) and a catalytic amount of silver trifluoromethanesulfonate (AgOTf). Allow the reaction to proceed at room temperature. Upon completion, quench the reaction and purify the phosphorylated product by silica gel chromatography.

  • Global Deprotection: Dissolve the protected, phosphorylated intermediate in a solvent mixture such as ethanol/tetrahydrofuran. Add palladium on carbon (Pd/C) and palladium hydroxide on carbon (Pd(OH)₂/C) as catalysts. Subject the mixture to a hydrogen atmosphere to simultaneously reduce the azide to an amine and remove the benzyl protecting groups. Purify the final 6-amino-6-deoxymannose 1-phosphate product using anion-exchange chromatography.

Protocol 2: GDP-Mannose Dehydrogenase (GMD) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to measure the inhibition of GMD.

  • Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl₂, NAD⁺, and varying concentrations of the synthesized mannose-1-phosphate analog inhibitor.

  • Enzyme Addition: Add a standardized amount of purified GMD to each well/cuvette and incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a saturating concentration of the substrate, GDP-mannose.

  • Data Acquisition: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percent inhibition for each inhibitor concentration relative to a control reaction with no inhibitor. Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

The following diagrams illustrate the key pathways and workflows relevant to the synthesis and study of mannose-phosphate analog inhibitors.

Mannose_Metabolism_and_Targets cluster_input Cellular Entry & Glycolysis cluster_pathway Mannose Activation Pathway cluster_output Biosynthetic Products Mannose Mannose Mannose-6-P Mannose-6-P Mannose->Mannose-6-P Hexokinase Fructose-6-P Fructose-6-P Fructose-6-P->Mannose-6-P MPI Mannose-1-P Mannose-1-P Mannose-6-P->Mannose-1-P PMM2 GDP-Mannose GDP-Mannose Mannose-1-P->GDP-Mannose GDP-Mannose Pyrophosphorylase Glycoproteins Glycoproteins GDP-Mannose->Glycoproteins Bacterial Polysaccharides (e.g., Alginate) Bacterial Polysaccharides (e.g., Alginate) GDP-Mannose->Bacterial Polysaccharides (e.g., Alginate) Inhibitor Mannose-1-P Analog Inhibitor->GDP-Mannose Inhibits GMD

Caption: Mannose metabolic pathway and inhibitor target.

Synthetic_Workflow_of_Mannose_Analogs start Protected Mannose Derivative step1 Step 1: C6-Halogenation (e.g., Appel Reaction) start->step1 intermediate1 C6-Halogenated Intermediate step1->intermediate1 step2 Step 2: C6-Functionalization (e.g., Azidation, Thiolation) intermediate1->step2 intermediate2 C6-Modified Intermediate step2->intermediate2 step3 Step 3: Anomeric Phosphorylation intermediate2->step3 intermediate3 Protected C6-Modified Mannose-1-Phosphate step3->intermediate3 step4 Step 4: Global Deprotection intermediate3->step4 end Final Mannose-1-Phosphate Analog step4->end

Caption: General synthetic workflow for C6-modified analogs.

Enzyme_Inhibition_Logic Enzyme GDP-Mannose Dehydrogenase (GMD) Active Site Product GDP-Mannuronic Acid Enzyme->Product Catalysis No_Reaction Inhibition of Alginate Precursor Synthesis Enzyme->No_Reaction Substrate GDP-Mannose Substrate->Enzyme Binds Inhibitor Mannose-1-P Analog Inhibitor->Enzyme Competitive Binding

Caption: Mechanism of competitive inhibition of GMD.

References

Troubleshooting & Optimization

Overcoming instability of Mannose-1,6-bisphosphate during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding the instability of Mannose-1,6-bisphosphate (M1,6BP) during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (M1,6BP) degradation during extraction?

A1: The instability of M1,6BP, like many phosphorylated sugars, is primarily due to three factors:

  • Enzymatic Degradation: Endogenous phosphatases released during cell lysis can rapidly remove phosphate groups from M1,6BP.[1][2][3][4][5] This is often the most significant cause of sample loss.

  • pH Instability: Both acidic and alkaline conditions can lead to the non-enzymatic hydrolysis of the phosphate esters. Optimal binding of mannose-6-phosphate to its receptors occurs around pH 6.5, and this binding is lost at pH values below 5.5, suggesting that pH plays a critical role in the stability and interaction of phosphorylated mannose compounds.[6]

  • Thermal Degradation: Higher temperatures accelerate both enzymatic and chemical degradation. Protocols for extracting metabolites often recommend using ice-cold solvents and keeping samples on ice to minimize degradation.[7][8]

Q2: Why is my M1,6BP yield consistently low even when I work quickly?

A2: Consistent low yield is often a result of suboptimal extraction conditions that fail to adequately address the inherent instability of M1,6BP. The most common culprits are the incomplete inactivation of phosphatases and failure to maintain a stable, neutral pH throughout the procedure. Even brief exposure to active phosphatases or pH extremes can lead to significant product loss.[3][4]

Q3: Can I store my samples before extracting M1,6BP?

A3: Yes, but it must be done properly to halt metabolic activity and prevent degradation. The best practice is to flash-freeze cell pellets or tissues in liquid nitrogen immediately after harvesting.[9] These samples should then be stored at -80°C until you are ready to proceed with the extraction. This method effectively arrests all enzymatic activity until the sample is processed.[8]

Troubleshooting Guides

Issue 1: Low or No Detectable Yield of M1,6BP

You've completed your extraction, but downstream analysis shows a very low or undetectable amount of your target molecule.

Initial Diagnosis Workflow

This workflow helps you pinpoint the likely source of the problem.

start Start: Low M1,6BP Yield q1 Were samples kept at 0-4°C throughout the entire process? start->q1 s1 Solution: Maintain strict cold chain. Use pre-chilled buffers, tubes, and centrifuges. q1->s1 No q2 Did your lysis buffer contain a phosphatase inhibitor cocktail? q1->q2 Yes s1->q2 s2 Solution: Always add a broad-spectrum phosphatase inhibitor cocktail to fresh lysis buffer. q2->s2 No q3 Was the pH of all buffers verified to be ~7.0? q2->q3 Yes s2->q3 s3 Solution: Prepare fresh buffers and verify pH. Avoid acidic or alkaline conditions. q3->s3 No end_node Re-run experiment with optimized protocol. q3->end_node Yes s3->end_node

Caption: Troubleshooting workflow for low M1,6BP yield.

Quantitative Factors Affecting M1,6BP Stability

This table summarizes the critical parameters to control during your extraction.

ParameterRecommended RangeRationale & Consequences of Deviation
Temperature 0 - 4°CTo minimize enzymatic activity and chemical hydrolysis. Higher temperatures (e.g., room temperature) can lead to rapid degradation.[10]
pH 6.5 - 7.5M1,6BP is susceptible to acid and alkaline hydrolysis. A neutral pH maintains the integrity of the phosphate esters.[6]
Enzyme Inhibitors RequiredPhosphatases released during lysis will dephosphorylate M1,6BP. Use of a broad-spectrum phosphatase inhibitor cocktail is essential.[1][2][5]
Issue 2: High Variability Between Replicates

Your results are inconsistent across identical samples, making the data unreliable.

This issue typically stems from inconsistencies in sample handling and processing.

  • Problem: Incomplete or inconsistent cell lysis.

    • Solution: Ensure your lysis method (e.g., sonication, homogenization) is applied uniformly to all samples. For sonication, use a consistent power setting and duration, and keep the sample on ice to prevent heating.

  • Problem: Delays in processing.

    • Solution: Once the cells are harvested, proceed to the quenching and extraction steps without delay. If processing a large number of samples, work in smaller batches to ensure each sample is handled rapidly. Metabolite extraction protocols emphasize immediate processing or snap-freezing to arrest metabolism.[7][9]

  • Problem: Inconsistent extraction volumes or timing.

    • Solution: Use calibrated pipettes for all solvent additions. Ensure that incubation and centrifugation times are identical for every sample.

Recommended Experimental Protocol

This protocol is designed to maximize the yield and stability of M1,6BP from cultured cells.

Recommended Buffer Composition
ReagentFinal ConcentrationPurpose
HEPES or PIPES Buffer 50 mM, pH 7.0Maintains stable neutral pH.[11]
EDTA 1 mMChelates divalent cations, inhibiting many phosphatases.
Phosphatase Inhibitor Cocktail 1X (per manufacturer)Broad-spectrum inhibition of serine/threonine and tyrosine phosphatases.[2][4]
Methanol (LC/MS Grade) 80% (v/v)Extraction solvent that also precipitates proteins.[8]

Extraction Workflow Diagram

cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis p1 1. Cell Culture (e.g., confluent T25 flask) p2 2. Harvest Cells (e.g., scraping) p1->p2 p3 3. Quench Metabolism (Flash freeze in liquid N2) p2->p3 p4 4. Add -80°C Extraction Buffer (80% Methanol + Inhibitors) p3->p4 p5 5. Lyse Cells (e.g., Sonication on ice) p4->p5 p6 6. Centrifuge at 4°C (to pellet debris) p5->p6 p7 7. Collect Supernatant p6->p7 p8 8. Dry Extract (e.g., SpeedVac) p7->p8 p9 9. Reconstitute & Analyze (e.g., LC-MS) p8->p9

Caption: Recommended workflow for M1,6BP extraction.

Step-by-Step Methodology
  • Metabolism Quenching: After harvesting cells, immediately place the cell pellet on dry ice or flash-freeze in liquid nitrogen to halt all enzymatic activity.[7][9] This is a critical step to prevent degradation before the addition of extraction buffers.

  • Extraction: Add 1 mL of ice-cold 80% methanol containing a freshly added 1X phosphatase inhibitor cocktail to the frozen cell pellet.[8]

  • Cell Lysis: Thoroughly resuspend the pellet. Lyse the cells using a probe sonicator on ice. Use short bursts (e.g., 3 x 10 seconds) to prevent sample heating.

  • Protein & Debris Precipitation: Incubate the lysate at -20°C for 30 minutes to ensure full protein precipitation.

  • Clarification: Centrifuge the sample at maximum speed (>13,000 x g) for 10 minutes at 4°C to pellet all cell debris and precipitated proteins.[8]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

  • Drying and Storage: Dry the extract using a vacuum concentrator (e.g., SpeedVac). The dried metabolite pellet can be stored at -80°C for later analysis.

  • Analysis: Reconstitute the dried pellet in an appropriate solvent for your downstream application (e.g., LC-MS analysis).

Key Signaling & Degradation Pathways

Understanding the context of M1,6BP can aid in experimental design.

M1,6BP Degradation Pathways

This diagram illustrates the primary threats to M1,6BP stability during extraction.

cluster_degradation Degradation Factors M16BP This compound Degraded Degraded Products (Mannose + 2Pi) M16BP->Degraded Dephosphorylation Phosphatases Endogenous Phosphatases Phosphatases->Degraded Acid Acid Hydrolysis (Low pH) Acid->Degraded Heat Thermal Energy (High Temperature) Heat->Degraded Accelerates all reactions

Caption: Factors leading to M1,6BP degradation.

References

Technical Support Center: Optimizing Mannose-1,6-Bisphosphate Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing enzymatic reactions involving Mannose-1,6-bisphosphate.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with enzymes that utilize this compound, primarily focusing on Phosphomannomutase (PMM).

IssuePossible Cause(s)Recommended Action(s)
Low or No Enzyme Activity Incorrect pH or Temperature: The reaction buffer is outside the optimal pH range, or the incubation temperature is too high or low.Verify the pH of all buffers. Calibrate your pH meter. Ensure the incubator or water bath is set to the correct temperature and has been calibrated. For human PMM, the optimal temperature is generally around 37°C.[1][2]
Degraded Enzyme: The enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles.Always store enzymes at their recommended temperature, typically -20°C or -80°C, in appropriate storage buffers containing cryoprotectants like glycerol. Avoid repeated freeze-thaw cycles by aliquoting the enzyme upon receipt.
Missing or Insufficient Cofactors: this compound or other essential cofactors (e.g., Mg²⁺) are absent or at suboptimal concentrations.Ensure that this compound is added to the reaction mixture at the appropriate concentration. Note that Glucose-1,6-bisphosphate can also serve as a cofactor for PMM.[3] Verify the presence and concentration of divalent cations like Mg²⁺, which are often essential for enzyme activity.[2]
Substrate Degradation: The substrate, such as Mannose-1-phosphate, may have degraded.Use fresh or properly stored substrate stocks. Prepare substrate solutions fresh on the day of the experiment if possible.
Inconsistent or Irreproducible Results Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or cofactors.Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. When preparing reaction mixtures, create a master mix to minimize pipetting variations between samples.
Buffer Variability: Inconsistent buffer preparation between experiments.Prepare a large batch of buffer for a series of experiments to ensure consistency. Always check the final pH of the buffer after all components have been added.
Plate Effects (for microplate assays): Evaporation from the outer wells of a microplate can lead to concentrated reactants and altered reaction rates.To mitigate edge effects, avoid using the outer wells of the plate for critical samples or fill them with a blank solution (e.g., water or buffer). Ensure proper sealing of the plate during incubation.
High Background Signal in Coupled Assays Contaminating Enzyme Activities: The enzyme preparation or other assay components may contain enzymes that interfere with the detection method.Use highly purified enzyme preparations. Run control reactions that omit one component at a time (e.g., no enzyme, no substrate) to identify the source of the background signal.
Non-enzymatic Substrate Conversion: The substrate may be unstable under the assay conditions and convert to the product non-enzymatically.Run a no-enzyme control to quantify the rate of non-enzymatic substrate conversion and subtract this from the rates of the enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in enzymatic reactions?

A1: this compound is a crucial cofactor for the enzyme Phosphomannomutase (PMM).[3] PMM catalyzes the reversible conversion of Mannose-1-phosphate to Mannose-6-phosphate, a key step in mannose metabolism and the synthesis of glycoproteins.[4][5]

Q2: What are the typical optimal pH and temperature for Phosphomannomutase (PMM) activity?

A2: While optimal conditions can vary slightly depending on the specific isozyme (PMM1 or PMM2) and the source organism, human PMM generally exhibits optimal activity at a physiological pH range of 7.2 to 8.2 and a temperature of 37°C.[2]

Q3: Can Glucose-1,6-bisphosphate be used as a substitute for this compound?

A3: Yes, Glucose-1,6-bisphosphate can also act as a cofactor for Phosphomannomutase.[3] However, the activation kinetics may differ between the two cofactors. For instance, the affinity (Ka) of PMM2 for this compound is significantly lower than for Glucose-1,6-bisphosphate, indicating a higher affinity for the mannose-containing cofactor.[6]

Q4: How can I accurately measure PMM activity?

A4: A common method is a coupled enzyme assay. In the forward reaction (Mannose-1-phosphate to Mannose-6-phosphate), the product Mannose-6-phosphate is converted to Fructose-6-phosphate by Mannose Phosphate Isomerase (MPI), which is then converted to Glucose-6-phosphate by Phosphoglucose Isomerase. Finally, Glucose-6-phosphate Dehydrogenase oxidizes Glucose-6-phosphate, leading to the reduction of NADP⁺ to NADPH, which can be monitored spectrophotometrically at 340 nm. Alternatively, a more direct and sensitive method involves high-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) to directly measure the interconversion of Mannose-1-phosphate and Mannose-6-phosphate.[7]

Q5: What are some common inhibitors of Phosphomannomutase?

A5: The product of the reaction, Mannose-6-phosphate, can act as a product inhibitor. Additionally, certain small molecules and substrate analogs can inhibit PMM activity. It is also important to note that under specific conditions, such as during ischemia, an increase in inosine monophosphate (IMP) can switch the function of the PMM1 isozyme from a mutase to a phosphatase.[2]

Data Presentation

Table 1: Summary of Kinetic Parameters for Human Phosphomannomutase Isozymes

ParameterPMM1PMM2
Substrate Specificity Similar Vmax for Mannose-1-phosphate and Glucose-1-phosphateVmax for Mannose-1-phosphate is ~20-fold higher than for Glucose-1-phosphate[6]
Ka for this compound Higher Ka (lower affinity)Lower Ka (higher affinity)[6]
Ka for Glucose-1,6-bisphosphate Higher Ka (lower affinity)Lower Ka (higher affinity)[6]
Phosphatase Activity Can be activated by IMP to hydrolyze hexose bisphosphates[2]Negligible phosphatase activity in the presence of IMP[2]

Experimental Protocols

Protocol: Determination of Optimal pH for Phosphomannomutase Activity
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., Tris-HCl buffers ranging from pH 6.5 to 9.0 in 0.5 unit increments).

  • Reaction Mixture Preparation: For each pH value, prepare a reaction mixture in a microplate well or cuvette containing:

    • Buffer of the desired pH

    • Mannose-1-phosphate (substrate)

    • This compound (cofactor)

    • MgCl₂

    • Coupling enzymes (Mannose Phosphate Isomerase, Phosphoglucose Isomerase, Glucose-6-phosphate Dehydrogenase)

    • NADP⁺

  • Initiate Reaction: Add a fixed amount of purified Phosphomannomutase to each reaction mixture to start the reaction.

  • Monitor Activity: Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer. This measures the rate of NADPH formation, which is proportional to PMM activity.

  • Data Analysis: Calculate the initial reaction velocity for each pH value. Plot the reaction velocity against the pH to determine the optimal pH at which the enzyme exhibits the highest activity.

Protocol: Determination of Optimal Temperature for Phosphomannomutase Activity
  • Reaction Mixture Preparation: Prepare a master mix of the reaction components (buffer at the predetermined optimal pH, Mannose-1-phosphate, this compound, MgCl₂, coupling enzymes, and NADP⁺).

  • Temperature Incubation: Aliquot the master mix into separate tubes and pre-incubate them at a range of different temperatures (e.g., 25°C, 30°C, 37°C, 42°C, 50°C) for a few minutes to allow them to reach the desired temperature.

  • Initiate Reaction: Add a fixed amount of purified Phosphomannomutase to each tube to start the reaction.

  • Monitor Activity: Immediately transfer the reaction mixtures to a temperature-controlled spectrophotometer set to the corresponding incubation temperature and monitor the increase in absorbance at 340 nm.

  • Data Analysis: Calculate the initial reaction velocity for each temperature. Plot the reaction velocity against the temperature to determine the optimal temperature for enzyme activity.

Visualizations

Mannose_Metabolism_Pathway Mannose Mannose M6P Mannose-6-P Mannose->M6P Hexokinase M1P Mannose-1-P M6P->M1P PMM F6P Fructose-6-P M6P->F6P MPI GDP_Mannose GDP-Mannose M1P->GDP_Mannose GDP-Mannose Pyrophosphorylase Glycoproteins Glycoproteins / Glycolipids GDP_Mannose->Glycoproteins Glycosyltransferases Glycolysis Glycolysis F6P->Glycolysis M16BP This compound PMM PMM M16BP->PMM Cofactor Experimental_Workflow_Optimal_pH cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_buffers Prepare Buffers (pH 6.5 - 9.0) prep_master_mix Prepare Reaction Master Mix prep_buffers->prep_master_mix initiate_reaction Initiate Reaction with PMM prep_master_mix->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm (37°C) initiate_reaction->monitor_absorbance calculate_velocity Calculate Initial Velocity monitor_absorbance->calculate_velocity plot_data Plot Velocity vs. pH calculate_velocity->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum

References

Troubleshooting low yields in the chemical synthesis of Mannose-1,6-bisphosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chemical synthesis of Mannose-1,6-bisphosphate, particularly focusing on addressing issues of low yield.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound. The synthesis is a multi-step process typically involving the selective protection of hydroxyl groups, sequential phosphorylation at the C1 and C6 positions, and final deprotection. Problems can arise at each of these stages.

Question 1: Why is my overall yield for this compound consistently low?

Answer: Low overall yields are common and can stem from several factors throughout the multi-step synthesis. The primary areas to investigate are:

  • Inefficient Phosphorylation: The phosphorylation steps are critical and often challenging. The reactivity of the hydroxyl groups at the C1 (anomeric) and C6 (primary) positions differs, requiring distinct strategies. Incomplete reactions or the formation of side products during phosphorylation are major sources of yield loss.

  • Suboptimal Protecting Group Strategy: An inadequate protecting group strategy can lead to phosphorylation at unintended positions, resulting in a mixture of products that are difficult to separate. The stability of these groups during the entire sequence is crucial.

  • Degradation during Purification: Glycosyl phosphates are known to be sensitive to acidic conditions and can degrade during silica gel chromatography.[1][2] Prolonged exposure to silica can lead to hydrolysis and decomposition of the target molecule.[1]

  • Difficulties in Intermediate Purification: Purifying protected and phosphorylated intermediates can be challenging, and material loss at each purification step accumulates, significantly lowering the final yield.

Question 2: My phosphorylation reaction at the C6 position is incomplete. How can I improve it?

Answer: Incomplete phosphorylation of the primary C6 hydroxyl group can be due to several factors:

  • Reagent Quality: Ensure the phosphorylating agent (e.g., dibenzyl chlorophosphate, diphenyl chlorophosphate) and base (e.g., DMAP, pyridine) are pure and anhydrous. Moisture can quench the active phosphorylating species.

  • Reaction Temperature: Phosphorylation reactions are often conducted at low temperatures (e.g., -15°C to 0°C) to minimize side reactions.[2] However, if the reaction is sluggish, a carefully controlled increase in temperature might be necessary. Monitor the reaction closely using Thin Layer Chromatography (TLC).

  • Steric Hindrance: Ensure that the protecting groups on the mannose ring do not sterically hinder the approach of the phosphorylating agent to the C6 hydroxyl group.

  • Insufficient Reagent: Use a sufficient excess of the phosphorylating agent and base to drive the reaction to completion. A common approach uses 4.0 equivalents of both DMAP and the chlorophosphate reagent.[2]

Question 3: I am observing multiple spots on my TLC plate after the C1 (anomeric) phosphorylation. What are the likely side products?

Answer: The formation of multiple products during anomeric phosphorylation is a frequent issue. Potential side products include:

  • Anomeric Mixtures (α/β): The phosphorylation of the anomeric hydroxyl group can often result in a mixture of α and β anomers, which may be difficult to separate.[1]

  • Unreacted Starting Material: The hemiacetal starting material may persist if the reaction is incomplete.

  • Hydrolyzed Product: The glycosyl phosphate product can be labile, and hydrolysis can occur during the reaction or aqueous workup, reverting to the starting hemiacetal.[1]

  • Phosphate Diester/Triester Byproducts: Byproducts from the phosphorylating reagent itself can complicate the reaction mixture.

To minimize these, ensure strictly anhydrous conditions and use an appropriate activator system, such as N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like triflic acid (TfOH) at low temperatures (-20°C).[2]

Question 4: What is the best method for purifying the final, highly polar this compound?

Answer: The final deprotected product is a highly polar, doubly charged molecule, making it unsuitable for standard silica gel chromatography. The recommended purification methods are:

  • Ion-Exchange Chromatography: This is the most effective method for purifying highly charged molecules like bisphosphates. Anion-exchange resins are typically used.

  • Size-Exclusion Chromatography: Gel filtration chromatography (e.g., using Sephadex) can be used to separate the product from smaller or larger impurities.[3]

  • Precipitation/Crystallization: In some cases, the product can be precipitated from the reaction mixture by adding a counter-solvent, though achieving high purity with this method alone can be difficult.

Question 5: My final product shows signs of degradation after purification and storage. How can I improve its stability?

Answer: this compound, like many sugar phosphates, can be unstable. To improve stability:

  • Control pH: Store the final product as a salt (e.g., sodium or triethylammonium salt) in a buffered solution or as a lyophilized powder. Avoid acidic conditions which can lead to hydrolysis of the phosphate groups.

  • Low Temperature: Store solutions frozen (-20°C or -80°C) and lyophilized powders in a desiccator at low temperature.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot solutions into smaller volumes to prevent degradation from repeated changes in temperature.

Quantitative Data on Synthesis Yields

Reaction StepStarting Material ExampleReagents/ConditionsYield (%)Reference
Anomeric Phosphorylation (C1) Protected ThioglycosideDibenzyl phosphate, NIS, AgOTf, DCM65[4][5]
Anomeric Phosphorylation (C1) 4'-Pentenyl TetrabenzylglucosideDibenzyl phosphate, Iodonium dicollidine perchlorate50[6]
Primary Alcohol Phosphorylation (C6) Protected Mannose with free C6-OHn-BuLi, Cl(O)P(OPh)₂, THF58[4][5]
Global Deprotection (Hydrogenolysis) Protected 6-amino-mannose-1-phosphateH₂, Pd/C, Pd(OH)₂/C, HCl, EtOH/THF90[4][5]
Global Deprotection (Hydrogenolysis) Protected 6-chloro-mannose-1-phosphateH₂, PtO₂, then Et₃N/H₂O/MeOH99 (2 steps)[4][5]

Experimental Protocols

The following are representative protocols for the key phosphorylation and deprotection steps. These may require optimization for your specific substrates and protecting group strategy.

Protocol 1: Phosphorylation of the Anomeric (C1) Position via a Hemiacetal Intermediate

This protocol is adapted from methods for synthesizing glycosyl phosphates from hemiacetal precursors.

Materials:

  • Protected mannose derivative with a free anomeric hydroxyl group (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • 4-(Dimethylamino)pyridine (DMAP) (4.0 equiv)

  • Dibenzyl chlorophosphate (4.0 equiv)

  • Argon or Nitrogen atmosphere

  • 0.5 M HCl (ice-cold), Saturated aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected mannose starting material (1.0 equiv) in anhydrous DCM (approx. 8 mL/mmol) under an inert argon atmosphere.

  • Cool the solution to a temperature between -15°C and 0°C using an appropriate cooling bath.

  • Add DMAP (4.0 equiv) to the solution, followed by the slow, dropwise addition of dibenzyl chlorophosphate (4.0 equiv).

  • Stir the reaction mixture at this temperature, monitoring its progress by TLC until the starting material is completely consumed.

  • Once complete, dilute the reaction mixture with chloroform (CHCl₃).

  • Wash the organic layer sequentially with ice-cold water, ice-cold 0.5 M HCl, and saturated aqueous NaHCO₃.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash silica gel column chromatography. Note: Glycosyl phosphates are acid-labile; minimize the time the compound spends on the silica gel column.[2]

Protocol 2: Global Deprotection via Hydrogenolysis

This protocol describes the removal of benzyl (Bn) and other hydrogen-labile protecting groups to yield the final product.

Materials:

  • Fully protected this compound (dibenzyl phosphate esters) (1.0 equiv)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)

  • Methanol (MeOH), Tetrahydrofuran (THF), Water

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the protected bisphosphate compound in a solvent mixture such as MeOH/THF.

  • Carefully add the Pd/C and Pd(OH)₂/C catalysts to the solution under an inert atmosphere.

  • Stir the mixture vigorously under a positive pressure of hydrogen gas (e.g., a hydrogen balloon).

  • Monitor the reaction by TLC or Mass Spectrometry until all protecting groups have been removed. This can take several hours to days.[4][5]

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalysts. Wash the pad thoroughly with MeOH and water.

  • Combine the filtrates and concentrate in vacuo.

  • The crude product can then be purified by ion-exchange chromatography or lyophilized directly if sufficiently pure.

Visualizations

Hypothetical Synthetic Pathway for this compound

G start D-Mannose p1 Protection (e.g., Acetals, Benzyl Ethers) start->p1 p2 Selective Deprotection of C6-OH p1->p2 phos1 Phosphorylation of C6-OH p2->phos1 p3 Selective Deprotection of C1-OH (Anomeric) phos1->p3 phos2 Phosphorylation of C1-OH p3->phos2 deprotect Global Deprotection (e.g., Hydrogenolysis) phos2->deprotect end_product This compound deprotect->end_product

Caption: A generalized workflow for the chemical synthesis of this compound.

Troubleshooting Workflow for Low Synthetic Yields

G start Low Yield Observed check_sm 1. Verify Starting Materials - Purity (NMR, MS) - Anhydrous Reagents/Solvents start->check_sm check_protect 2. Review Protection Strategy - Orthogonal Groups? - Stable to all conditions? check_sm->check_protect If materials are OK check_phos 3. Optimize Phosphorylation - Temperature? - Reagent Equivalents? - Anhydrous Conditions? check_protect->check_phos If strategy is sound check_workup 4. Analyze Workup & Purification - Product Degradation? - (e.g., on Silica) - Mechanical Losses? check_phos->check_workup If reaction is optimized result Yield Improved check_workup->result Problem identified and resolved no_change Re-evaluate Route check_workup->no_change No obvious issue

Caption: A decision tree for troubleshooting low yields in multi-step organic synthesis.

References

Technical Support Center: Mannose-1,6-bisphosphate Integrity in Stored Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Mannose-1,6-bisphosphate in stored samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in stored biological samples?

A1: The degradation of this compound in stored samples is primarily due to two factors:

  • Enzymatic Degradation: Biological samples often contain phosphatases, such as lysosomal acid phosphatases (e.g., Acp2 and Acp5), which can enzymatically remove the phosphate groups from this compound.[1] Isomerases may also be present, which can convert mannose phosphates to other sugar phosphates.

  • Chemical Hydrolysis: The phosphate ester bonds in this compound are susceptible to chemical hydrolysis, particularly at non-neutral pH and elevated temperatures.

Q2: I suspect my this compound is degrading. How can I confirm this?

A2: Degradation can be confirmed by quantifying the concentration of this compound over time. A common and sensitive method for this is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used for quantification. A significant decrease in the expected concentration indicates degradation.

Q3: What are the ideal storage conditions to minimize this compound degradation?

A3: To minimize degradation, samples containing this compound should be stored under conditions that inhibit both enzymatic activity and chemical hydrolysis. The recommended storage conditions are summarized in the table below.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Loss of this compound in cell lysates Presence of endogenous phosphatases and isomerases.1. Immediately after cell lysis, heat-inactivate enzymes by boiling the sample for 5-10 minutes, if compatible with downstream applications. 2. Add a broad-spectrum phosphatase inhibitor cocktail to the lysis buffer. 3. Maintain the sample on ice at all times. 4. Process the sample as quickly as possible.
Degradation in purified enzyme preparations Contaminating phosphatase activity.1. Further purify the enzyme preparation to remove contaminating phosphatases. 2. During storage, add a phosphatase inhibitor cocktail. 3. Store the preparation at or below -80°C in a buffered solution at neutral pH.
Inconsistent results in enzymatic assays using this compound Degradation of the this compound stock solution.1. Prepare fresh stock solutions of this compound for each experiment. 2. Store stock solutions in small aliquots at -80°C to avoid multiple freeze-thaw cycles. 3. Before use, verify the concentration of the stock solution using a quantification assay like HPAEC-PAD.

Data Presentation

Recommended Storage Conditions for this compound Samples
Parameter Recommendation Rationale
Temperature -80°C or lower (cryogenic)Minimizes both enzymatic activity and chemical hydrolysis.
pH 6.5 - 7.5Most phosphatases have optimal activity in acidic or alkaline conditions. A neutral pH helps to reduce their activity and also prevents acid or base-catalyzed hydrolysis.
Buffer A buffer with a stable pH at low temperatures (e.g., HEPES, MOPS)Prevents pH shifts upon freezing and thawing.
Additives Phosphatase inhibitor cocktailDirectly inhibits the activity of contaminating phosphatases.
Storage Format Flash-frozen single-use aliquotsAvoids repeated freeze-thaw cycles which can lead to molecular degradation and pH changes in the unfrozen fraction.

Experimental Protocols

Quantification of this compound using HPAEC-PAD

This protocol provides a general method for the quantification of this compound. The exact conditions may need to be optimized for your specific sample matrix and equipment.

1. Sample Preparation:

  • Thaw frozen samples on ice.
  • If the sample contains proteins, perform a protein precipitation step (e.g., with trichloroacetic acid or acetonitrile) followed by centrifugation.
  • Filter the supernatant through a 0.22 µm filter before injection.
  • Prepare a standard curve using known concentrations of this compound.

2. HPAEC-PAD System and Conditions:

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac series).
  • Eluent: A gradient of sodium hydroxide and sodium acetate is typically used. The exact gradient will depend on the specific column and the separation required.
  • Flow Rate: Typically 0.5 - 1.0 mL/min.
  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.
  • Injection Volume: 10 - 25 µL.

3. Data Analysis:

  • Identify the this compound peak in the chromatogram based on the retention time of the standard.
  • Integrate the peak area for both standards and samples.
  • Construct a standard curve by plotting peak area versus concentration for the standards.
  • Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Visualizations

Mannose_1_6_bisphosphate_Degradation_Pathway cluster_enzymatic Enzymatic Degradation M16BP This compound M6P Mannose-6-phosphate M16BP->M6P Phosphatase (e.g., Acp2/Acp5) M16BP->M6P Acid/Base Catalysis + Heat Mannose Mannose M16BP->Mannose Phosphatase (multiple steps) F6P Fructose-6-phosphate M6P->F6P Mannose Phosphate Isomerase M6P->Mannose Phosphatase M6P->Mannose Acid/Base Catalysis + Heat Pi Inorganic Phosphate

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Suspected M1,6BP Degradation Quantify Quantify M1,6BP Concentration (e.g., HPAEC-PAD) Start->Quantify IsDegradation Is Concentration Decreased? Quantify->IsDegradation CheckStorage Review Storage Conditions: - Temperature (-80°C?) - pH (Neutral?) - Freeze-thaw cycles? IsDegradation->CheckStorage Yes CheckSamplePrep Review Sample Preparation: - Phosphatase inhibitors used? - Heat inactivation performed? - Processed on ice? IsDegradation->CheckSamplePrep Yes End M1,6BP is Stable IsDegradation->End No OptimizeStorage Optimize Storage Conditions: - Aliquot samples - Use appropriate buffer - Store at -80°C or lower CheckStorage->OptimizeStorage OptimizePrep Optimize Sample Preparation: - Add phosphatase inhibitors - Perform heat inactivation - Minimize processing time CheckSamplePrep->OptimizePrep

Caption: Troubleshooting workflow for this compound degradation.

References

Strategies to improve the resolution of Mannose-1,6-bisphosphate in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Mannose-1,6-bisphosphate.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing poor peak shape, such as peak tailing, for this compound?

A1: Peak tailing for highly polar and phosphorylated compounds like this compound is a common issue. It can be attributed to several factors:

  • Secondary Interactions: Unwanted interactions between the phosphate groups of the analyte and active sites on the stationary phase (e.g., silanols on silica-based columns) or metal components of the HPLC system can cause peak tailing.[1][2]

  • Inappropriate pH: The pH of the mobile phase influences the ionization state of both the analyte and the stationary phase, affecting peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion.

Solutions:

  • Mobile Phase Additives: Incorporate an ion-pairing agent or a small amount of a competing acid, like methylphosphonic acid, into the mobile phase to mask active sites and reduce tailing.[1][3]

  • pH Adjustment: Optimize the mobile phase pH to ensure a consistent and appropriate ionization state for this compound.[4][5]

  • Column Selection: Utilize a column with a more inert stationary phase or a specifically designed column for polar analytes, such as a HILIC column with a hybrid particle technology or a mixed-mode column.[6][7][8]

  • Sample Concentration: Reduce the sample concentration or injection volume to avoid overloading the column.

Q2: I am struggling to separate this compound from other sugar phosphate isomers. What strategies can I employ to improve resolution?

A2: The separation of closely related sugar phosphate isomers is a significant challenge due to their similar physicochemical properties.[6][8] Here are several strategies to enhance resolution:

  • Optimize Chromatographic Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds. The use of amide-based or poly-hydroxyl stationary phases can offer unique selectivity for sugar phosphates.[3][8][9]

    • Ion-Pair Chromatography (IPC): Adding an ion-pairing reagent to the mobile phase can improve the retention and separation of charged analytes like bisphosphates on reversed-phase columns.[10][11]

    • Mixed-Mode Chromatography (MMC): Columns that combine multiple retention mechanisms (e.g., anion-exchange and reversed-phase or HILIC and ion-exchange) can provide excellent selectivity for complex mixtures of sugar phosphates.[6][7][12]

  • Mobile Phase Optimization:

    • Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, can significantly improve the separation of compounds with different polarities.[4][13]

    • Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) in the mobile phase can alter selectivity.[4]

    • Buffer Concentration and pH: Fine-tuning the buffer concentration and pH can impact the retention and selectivity of ionic analytes.[4][5]

  • Column Parameters:

    • Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl, cyano, or specialized HILIC phases) to find the one that provides the best selectivity for your isomers.[4][13]

    • Particle Size and Column Length: Using columns with smaller particle sizes (e.g., sub-2 µm) or longer columns can increase efficiency and improve resolution.[4][13][14]

  • Temperature: Adjusting the column temperature can influence selectivity and peak shape.[13][14]

Q3: My sensitivity for this compound is low when using mass spectrometry (MS) detection. How can I enhance the signal?

A3: Low sensitivity in MS detection for sugar phosphates can be caused by ionization suppression from mobile phase additives or the inherent high polarity of the analyte.[1]

Solutions:

  • Optimize MS Parameters: Fine-tune MS parameters such as capillary voltage, skimmer voltage, and fragmentation conditions to maximize the signal for your specific analyte.[12] Consider using multiple reaction monitoring (MRM) for targeted and sensitive detection.[12][15]

  • Mobile Phase Composition:

    • Use volatile buffers and ion-pairing reagents that are compatible with MS, such as formic acid, acetic acid, or triethylamine.[3][5]

    • Minimize the concentration of non-volatile salts in the mobile phase.

  • Derivatization: Chemical derivatization can improve the chromatographic retention and ionization efficiency of sugar phosphates.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic mode for separating this compound?

A1: There is no single "best" mode, as the optimal choice depends on the sample matrix and the specific separation goals. However, Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) are often preferred for their ability to retain and separate highly polar compounds like sugar phosphates.[3][6][8] Ion-pair chromatography is also a viable option, particularly with reversed-phase columns.[10][11]

Q2: What type of column is recommended for this compound analysis?

A2: For HILIC separations, columns with amide or poly-hydroxyl stationary phases have shown good performance in separating sugar phosphate isomers.[3][8][9] For mixed-mode chromatography, columns combining weak anion-exchange and reversed-phase (WAX/RP) or HILIC and strong anion-exchange (HILIC/SAX) functionalities are effective.[6][8]

Q3: How can I prepare my sample for this compound analysis?

A3: Proper sample preparation is crucial for accurate and reliable results. A typical workflow involves:

  • Extraction: Extraction from biological samples is often performed using a cold solvent mixture, such as methanol/chloroform.[2]

  • Filtration: It is essential to filter the sample to remove particulates that could clog the column and interfere with the analysis.[14]

  • Derivatization (Optional): In some cases, derivatization may be necessary to improve chromatographic performance or detection sensitivity.[1][2]

Experimental Protocols

Protocol 1: HILIC-MS Method for Sugar Phosphate Separation

This protocol is a general guideline based on methodologies for separating phosphorylated sugars.[3][8]

Parameter Condition
Column BEH Amide Column (or similar HILIC phase)
Mobile Phase A Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid
Mobile Phase B Acetonitrile
Gradient 90% B to 60% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Detection ESI-MS in negative ion mode
Protocol 2: Ion-Pair Reversed-Phase HPLC Method

This protocol is a general guideline based on methodologies for separating bisphosphonates and other phosphorylated compounds.[10][11]

Parameter Condition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Tributylamine (ion-pairing agent) and 15 mM Acetic Acid in Water
Mobile Phase B Methanol
Gradient 5% B to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection UV at 210 nm or ESI-MS

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction (e.g., Methanol/Chloroform) Sample->Extraction Filtration Filtration (0.22 µm filter) Extraction->Filtration Derivatization Derivatization (Optional) Filtration->Derivatization HPLC HPLC System Derivatization->HPLC Column Chromatography Column (HILIC, IPC, or MMC) HPLC->Column Detector Detection (MS or UV) Column->Detector Data Data Acquisition Detector->Data Analysis Peak Integration & Quantification Data->Analysis

Caption: General experimental workflow for this compound analysis.

TroubleshootingLogic cluster_peakshape Peak Shape Problems cluster_resolution Resolution Problems Start Poor Resolution or Peak Shape Issue Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Start->Fronting Coelution Co-eluting Peaks? Start->Coelution Sol_Tailing Check for secondary interactions. Adjust mobile phase pH. Use ion-pairing agent. Tailing->Sol_Tailing Yes Sol_Fronting Column overload? Reduce sample concentration. Fronting->Sol_Fronting Yes Sol_Coelution Optimize mobile phase gradient. Change column chemistry. Adjust temperature. Coelution->Sol_Coelution Yes End Improved Separation Sol_Tailing->End Sol_Fronting->End Sol_Coelution->End

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Analysis of Mannose-1,6-bisphosphate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of Mannose-1,6-bisphosphate.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the analysis of this compound, focusing on the identification and mitigation of matrix effects.

Q1: My this compound signal is showing poor reproducibility and intensity in my LC-MS/MS analysis. What could be the cause?

A1: Poor reproducibility and low signal intensity are common indicators of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound.[1][2] This can lead to ion suppression or, less commonly, ion enhancement. Given the highly polar and charged nature of this compound, it is particularly susceptible to interference from salts, phospholipids, and other polar metabolites in biological samples.

Q2: How can I confirm that matrix effects are impacting my analysis?

A2: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[1]

  • Post-Column Infusion: A standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement.

  • Post-Extraction Spike: The response of a known concentration of this compound is compared in a clean solvent versus a blank, extracted sample matrix. A significant difference in signal intensity between the two samples confirms the presence of matrix effects.

Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound?

A3: Due to its high polarity, effective sample preparation is crucial. The most common and effective techniques include:

  • Solid-Phase Extraction (SPE): Anion-exchange SPE is particularly effective for isolating phosphorylated sugars like this compound from complex matrices.[3] This technique can yield high recovery rates, often close to 100%.[3]

  • Liquid-Liquid Extraction (LLE): While generally less effective for highly polar analytes, a carefully optimized LLE protocol can remove non-polar interferences like phospholipids.

  • Protein Precipitation (PPT): This is a simple method to remove proteins, but it is often the least effective at removing other matrix components and may result in significant matrix effects.[4][5]

Q4: Which chromatographic techniques are best suited for analyzing this compound and minimizing matrix effects?

A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating highly polar compounds like sugar phosphates.[6] It allows for good retention of this compound away from the solvent front where many matrix components may elute. Ion-pair chromatography can also be employed to improve retention on reversed-phase columns, though the ion-pairing reagents themselves can sometimes cause ion suppression.

Q5: Should I use an internal standard? If so, what kind?

A5: Yes, using an internal standard is highly recommended to compensate for matrix effects and other sources of variability. The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., ¹³C-labeled). A SIL internal standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification. If a SIL internal standard is not available, a structurally similar compound can be used, but it may not compensate for matrix effects as effectively.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for sugar phosphates, which are analogous to this compound. The data is presented as a general guide, as specific results for this compound may vary.

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect ReductionKey Considerations
Protein Precipitation (PPT) Moderate to HighLow to ModerateSimple and fast, but often leaves significant matrix components.[4][5]
Liquid-Liquid Extraction (LLE) Low to ModerateModerateCan remove non-polar interferences; recovery of polar analytes can be challenging.
Solid-Phase Extraction (SPE) HighHighAnion-exchange SPE is highly effective for phosphorylated sugars.[3]

Experimental Protocols

Protocol 1: Anion-Exchange Solid-Phase Extraction (SPE) for this compound

This protocol is adapted from methods shown to be effective for other sugar phosphates.[3]

  • Sample Pre-treatment: Homogenize the biological sample (e.g., cell lysate, tissue extract) in a suitable extraction buffer. Centrifuge to pellet proteins and other debris.

  • SPE Column Conditioning: Condition a strong anion-exchange (SAX) SPE cartridge by washing sequentially with methanol and then with an equilibration buffer (e.g., 10 mM ammonium acetate, pH 7).

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low-ionic-strength buffer (e.g., 10 mM ammonium acetate) to remove neutral and weakly bound impurities.

  • Elution: Elute the bound this compound using a high-ionic-strength buffer (e.g., 500 mM ammonium acetate).

  • Post-Elution: Dry the eluate under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.

Protocol 2: HILIC-MS/MS Analysis of this compound

This protocol provides a general framework for the chromatographic separation of this compound.

  • LC Column: A HILIC column with an amide or diol stationary phase.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium acetate in water).

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 90%) and gradually increase the percentage of Mobile Phase B to elute the polar analytes.

  • MS Detection: Use a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) for sensitive and specific detection of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Sample Biological Sample Homogenization Homogenization & Protein Precipitation Sample->Homogenization Supernatant Clarified Supernatant Homogenization->Supernatant Loading Sample Loading Supernatant->Loading Conditioning Column Conditioning Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Reconstitution Dry & Reconstitute Elution->Reconstitution LC_MS HILIC-MS/MS Analysis Reconstitution->LC_MS Data Data Analysis LC_MS->Data

Caption: Workflow for the analysis of this compound.

matrix_effect_logic cluster_problem Problem Identification cluster_solution Mitigation Strategy cluster_outcome Desired Outcome Poor_Data Poor Reproducibility / Low Signal Assess_ME Assess Matrix Effect (ME) Poor_Data->Assess_ME Sample_Prep Optimize Sample Prep (e.g., SPE) Assess_ME->Sample_Prep If ME present Chromo Optimize Chromatography (e.g., HILIC) Assess_ME->Chromo If ME present IS Use Stable Isotope Internal Standard Assess_ME->IS If ME present Good_Data Accurate & Reproducible Data Sample_Prep->Good_Data Chromo->Good_Data IS->Good_Data

Caption: Logic diagram for addressing matrix effects.

signaling_pathway Mannose Mannose Mannose_6P Mannose-6-phosphate Mannose->Mannose_6P Hexokinase Fructose_6P Fructose-6-phosphate Mannose_6P->Fructose_6P Phosphomannose isomerase Mannose_1P Mannose-1-phosphate Mannose_6P->Mannose_1P Phosphomannomutase Glycolysis Glycolysis Fructose_6P->Glycolysis GDP_Mannose GDP-Mannose Mannose_1P->GDP_Mannose GDP-mannose pyrophosphorylase Mannose_1_6_BP This compound Mannose_1P->Mannose_1_6_BP Phosphomannomutase (side reaction) Glycoprotein Glycoprotein Synthesis GDP_Mannose->Glycoprotein

Caption: Simplified metabolic context of this compound.

References

How to minimize interference from other sugar phosphates in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from other sugar phosphates in their assays.

Frequently Asked Questions (FAQs)

Q1: I am seeing high background in my glucose-6-phosphate (G6P) assay. What are the likely sources of interference?

High background in a G6P assay can be caused by several factors, including non-specific enzyme activity, sample matrix effects, or the presence of interfering sugar phosphates. Common interfering sugar phosphates include fructose-6-phosphate (F6P), glucose-1-phosphate (G1P), ribose-5-phosphate (R5P), and ribulose-5-phosphate (Ru5P).[1] These molecules can either be substrates for the enzymes used in the assay or can be converted to G6P by contaminating enzymes in the sample or reagents.

Q2: How can I determine if the interference in my assay is from other sugar phosphates?

To determine if other sugar phosphates are causing interference, you can run control experiments where you spike your sample matrix with known concentrations of potentially interfering sugar phosphates and measure the signal.[1] If the signal increases in the presence of these molecules, it indicates that they are interfering with your assay. Additionally, you can pretreat your sample with enzymes that specifically degrade the suspected interfering sugar phosphates before running your assay.

Q3: What are the main strategies to minimize interference from other sugar phosphates?

There are three main strategies to minimize interference:

  • Sample Preparation: Removing interfering molecules before the assay using techniques like solid-phase extraction (SPE).[2]

  • Enzymatic Removal: Using specific enzymes to degrade interfering sugar phosphates in the sample before analysis.

  • Assay Optimization: Modifying the assay conditions to increase specificity for the analyte of interest. This can include optimizing pH, enzyme concentrations, and incubation times.[3]

Troubleshooting Guides

Issue: High Background Signal

High background can obscure the signal from your analyte of interest, leading to inaccurate quantification.

Possible Causes and Solutions:

  • Contamination of Reagents: Ensure all buffers and reagents are freshly prepared and free from contamination.

  • Non-Specific Binding: In plate-based assays, insufficient blocking can lead to non-specific binding of enzymes or detection reagents.[4] Increase the concentration of the blocking agent or the incubation time.

  • Presence of Interfering Sugar Phosphates: The sample may contain other sugar phosphates that are either direct or indirect substrates for the assay enzymes.

Troubleshooting Workflow for High Background

Caption: Troubleshooting workflow for high background signals.

Data on Interference from Other Sugar Phosphates

The following table summarizes the interference from various sugar phosphates in a colorimetric assay for glucose-6-phosphate. The data is presented as the percentage of the signal generated by an equimolar concentration (100 µM) of G6P.

Interfering Sugar PhosphateSignal as % of G6P SignalReference
Fructose-6-Phosphate (F6P)< 5%[1]
Glucose-1-Phosphate (G1P)< 5%[1]
Ribose-5-Phosphate (R5P)< 5%[1]
Ribulose-5-Phosphate (Ru5P)< 5%[1]
Glucose (at 100 mM)< 5%[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol describes a general procedure for removing interfering sugar phosphates from biological samples using anion exchange SPE.

Materials:

  • Anion exchange SPE cartridges (e.g., quaternary ammonium-based)

  • Conditioning solvent (e.g., methanol)

  • Equilibration buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., Equilibration buffer with low salt concentration)

  • Elution buffer (e.g., Equilibration buffer with high salt concentration, e.g., 1 M NaCl)

  • Sample extract

Procedure:

  • Conditioning: Pass 1-2 column volumes of conditioning solvent through the SPE cartridge. Do not allow the cartridge to dry.

  • Equilibration: Pass 2-3 column volumes of equilibration buffer through the cartridge.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate.

  • Washing: Pass 2-3 column volumes of wash buffer through the cartridge to remove unbound contaminants.

  • Elution: Elute the bound sugar phosphates with 1-2 column volumes of elution buffer.

  • Post-Elution: The eluted fraction containing the sugar phosphates can now be used in the assay.

SPE Workflow Diagram

spe_workflow start Start SPE conditioning 1. Conditioning (e.g., Methanol) start->conditioning equilibration 2. Equilibration (e.g., Low Salt Buffer) conditioning->equilibration sample_loading 3. Sample Loading equilibration->sample_loading washing 4. Washing (e.g., Low Salt Buffer) sample_loading->washing elution 5. Elution (e.g., High Salt Buffer) washing->elution end Analyte Ready for Assay elution->end

Caption: General workflow for solid-phase extraction.

Protocol 2: Enzymatic Assay for Glucose-6-Phosphate

This protocol describes a colorimetric assay for G6P using glucose-6-phosphate dehydrogenase (G6PD) and a tetrazolium salt (WST-1).[1]

Principle of the Assay

G6P_assay_principle G6P Glucose-6-Phosphate G6PD G6PD G6P->G6PD NADP NADP+ NADP->G6PD Gluconate6P 6-Phosphoglucono-δ-lactone G6PD->Gluconate6P NADPH NADPH G6PD->NADPH Electron_carrier Electron Carrier (1-mPMS) NADPH->Electron_carrier WST1_ox WST-1 (oxidized) (colorless) WST1_ox->Electron_carrier WST1_red WST-1 Formazan (reduced) (yellow) Electron_carrier->WST1_red Colorimetric Signal (Abs @ 440 nm)

Caption: Principle of the colorimetric G6P assay.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 440 nm

  • G6P standards

  • Assay solution (freshly prepared):

    • 50 mM Tris buffer (pH 8.5)

    • 20 mM MgCl₂

    • 0.5 mM NADP⁺

    • 10 mM WST-1

    • 1-methoxy-5-methylphenazinium methylsulfate (1-mPMS)

    • 4 U/ml G6PD

Procedure:

  • Pipette 30 µl of serially diluted G6P standards and samples into individual wells of the 96-well plate.

  • Add 70 µl of the freshly prepared assay solution to each well.

  • Incubate the plate for 30 minutes at room temperature in the dark.

  • Measure the absorbance at 440 nm using a microplate reader.

  • Correct for background absorbance by subtracting the value of the no-G6P control from all sample readings.

  • Generate a standard curve from the G6P standards and determine the concentration of G6P in the samples.

References

Technical Support Center: Optimizing Mannose Phosphate-Dependent Enzyme Coupling Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of enzyme coupling assays involving mannose phosphates. Given the specificity of experimental setups, this guide addresses assays for both Mannose-6-phosphate and the structurally similar Fructose-1,6-bisphosphate, as the latter is more commonly utilized in coupled enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is a coupled enzyme assay and why is it used for mannose phosphate-dependent enzymes?

A coupled enzyme assay is a technique where the product of a primary enzymatic reaction serves as the substrate for a secondary (or auxiliary) enzyme. This secondary reaction is designed to produce a measurable signal, such as a change in absorbance or fluorescence. This method is particularly useful when the product of the primary enzyme, for instance, the conversion of a mannose phosphate derivative, cannot be easily detected directly.

Q2: What are the critical components of a successful coupled enzyme assay?

A successful assay relies on the optimal concentration and activity of several components:

  • Primary Enzyme: The enzyme of interest.

  • Substrate: The specific mannose or fructose phosphate.

  • Coupling Enzyme(s): One or more enzymes that convert the product of the primary reaction into a detectable substance.

  • Co-factors and Buffers: Essential ions (e.g., Mg2+, Mn2+) and a buffer system to maintain optimal pH and ionic strength for all enzymes in the system.[1]

  • Detection Reagent: A substrate for the final coupling enzyme that results in a measurable signal (e.g., NADP+ for a dehydrogenase).[2]

Q3: How do I ensure the primary enzyme reaction is the rate-limiting step?

For the assay to accurately reflect the activity of your primary enzyme, the subsequent coupled reactions must be significantly faster. This is achieved by adding the coupling enzymes in excess.[3] To verify this, you can perform a control experiment where you systematically increase the concentration of the coupling enzyme(s). If the overall reaction rate increases, it indicates that the coupling reaction was previously a limiting factor.[3]

Q4: What are common causes of low or no signal in my assay?

Several factors can lead to a weak or absent signal:

  • Suboptimal Reagent Concentrations: Ensure all substrates, co-factors, and coupling enzymes are at their optimal concentrations.

  • Incorrect Buffer Conditions: The pH and ionic strength of the buffer must be suitable for all enzymes in the assay.

  • Enzyme Inactivity: The primary or coupling enzymes may have lost activity due to improper storage or handling. Always keep enzymes on ice before use.[3]

  • Presence of Inhibitors: Contaminants in the sample or reagents can inhibit one or more of the enzymes.

Q5: My results are highly variable. What could be the cause?

Inconsistent results can stem from:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.

  • Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. Ensure a stable temperature is maintained throughout the assay.[3]

  • Incomplete Mixing: Thoroughly but gently mix all reagents in the assay wells.

  • Plate Edge Effects: In microplate assays, evaporation can be higher in the outer wells, leading to concentrated reagents and altered reaction rates.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during mannose phosphate-dependent enzyme coupling assays.

Issue 1: High Background Signal

Possible Cause Recommended Solution
Contaminated reagentsUse fresh, high-purity reagents.
Spontaneous substrate degradationRun a "no-enzyme" control to measure the rate of non-enzymatic substrate breakdown.
Side reaction from coupling enzymesOmit the primary enzyme from a control well to see if the coupling enzymes react directly with the initial substrate.

Issue 2: Non-linear Reaction Rate

Possible Cause Recommended Solution
Substrate depletionLower the concentration of the primary enzyme or use a higher initial substrate concentration.
Product inhibitionEnsure the coupling enzyme concentration is sufficient to rapidly remove the product of the primary reaction.
Enzyme instabilityCheck the stability of all enzymes under the assay conditions (pH, temperature, time).

Issue 3: Inconsistent Replicates

Possible Cause Recommended Solution
Inaccurate pipettingCalibrate pipettes regularly and use proper pipetting techniques.
Temperature gradients across the plateEquilibrate the plate to the assay temperature before adding the final reagent to start the reaction.
Air bubbles in wellsBe careful not to introduce air bubbles when adding reagents. Centrifuge the plate briefly if necessary.

Quantitative Data Summary

The following tables provide examples of optimized conditions and kinetic parameters for relevant coupled enzyme assays. These values should be used as a starting point for your own assay optimization.

Table 1: Optimized Conditions for a Fructose-1,6-bisphosphatase (FBPase) Coupled Assay [1]

Component Optimal Concentration
Phosphoglucoisomerase5 units/mL
Glucose-6-phosphate dehydrogenase2 units/mL
NADP+0.3 mM
Fructose-1,6-bisphosphate (F1,6BP)15 µM
FBPase II (Primary Enzyme)50 nM
Buffer pH8.0 - 8.5

Table 2: Kinetic Parameters for FBPase II from Francisella tularensis [1]

Parameter Value
Km11 µM
Vmax2.0 units/mg
kcat1.2 s-1
kcat/Km120 mM-1s-1

Table 3: Optimized Conditions for a Mannose-6-Phosphate Isomerase (M6PI) Assay [4]

Component Optimal Concentration
CoCl20.5 mM
Mannose-6-phosphate (M6P)15 mM
Phosphate Buffer20 mM, pH 7.5
Temperature70°C

Experimental Protocols

Protocol 1: Coupled Assay for Fructose-1,6-bisphosphatase (FBPase) Activity

This protocol is adapted from studies on FBPase and measures its activity by coupling the production of Fructose-6-phosphate (F6P) to the reduction of NADP+.[1][2][5]

  • Prepare the Reaction Mixture: In a microplate well, prepare a reaction mixture containing:

    • 50 mM Tris buffer, pH 8.0

    • 100 mM MnCl2[1]

    • 5 units/mL phosphoglucoisomerase

    • 2 units/mL glucose-6-phosphate dehydrogenase

    • 0.3 mM NADP+

  • Add the Primary Enzyme: Add the sample containing FBPase to the reaction mixture.

  • Initiate the Reaction: Start the reaction by adding 100 µM Fructose-1,6-bisphosphate.[1]

  • Measure the Signal: Immediately begin monitoring the increase in absorbance at 340 nm (for NADPH production) at a constant temperature (e.g., 22-24°C) using a microplate reader.[1]

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.

Protocol 2: Assay for Mannose-6-Phosphate Isomerase (M6PI) Activity

This protocol measures the conversion of Mannose-6-phosphate (M6P) to Fructose-6-phosphate (F6P).[4]

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 20 mM phosphate buffer, pH 7.5

    • 0.5 mM CoCl2

    • 15 mM Mannose-6-phosphate

  • Add the Primary Enzyme: Add the purified M6PI enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 70°C for 5 minutes.

  • Stop the Reaction: Stop the reaction by placing the tube on ice.

  • Quantify Product: Determine the amount of F6P formed using a suitable method, such as the cysteine carbazole sulfuric acid method.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reaction Mix (Buffer, Co-factors, Coupling Enzymes) mix Combine Reaction Mix and Sample reagents->mix sample Prepare Sample (Primary Enzyme) sample->mix initiate Add Substrate to Initiate Reaction mix->initiate measure Measure Signal (e.g., Absorbance at 340nm) initiate->measure plot Plot Signal vs. Time measure->plot calculate Calculate Initial Velocity plot->calculate

Caption: General workflow for a continuous coupled enzyme assay.

fbpase_pathway F16BP Fructose-1,6-bisphosphate F6P Fructose-6-phosphate F16BP->F6P FBPase G6P Glucose-6-phosphate F6P->G6P PGI P6GL 6-Phospho-D-glucono-1,5-lactone G6P->P6GL G6PDH NADP NADP+ NADPH NADPH (Detectable Signal) NADP->NADPH G6PDH FBPase FBPase (Primary Enzyme) PGI PGI (Coupling Enzyme 1) G6PDH G6PDH (Coupling Enzyme 2)

Caption: Coupled enzyme assay pathway for Fructose-1,6-bisphosphatase.

m6pi_pathway M6P Mannose-6-phosphate F6P Fructose-6-phosphate (Product) M6P->F6P M6PI M6PI M6PI (Primary Enzyme)

Caption: Enzymatic reaction for Mannose-6-phosphate isomerase.

References

Best practices for handling and storing solid Mannose-1,6-bisphosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing solid Mannose-1,6-bisphosphate. Given the limited availability of specific stability and handling data for this compound, some recommendations are based on best practices for the closely related and more extensively studied compound, D-Mannose-6-phosphate, as well as general guidelines for handling solid biochemicals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing solid this compound?

A: Upon receipt, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term stability, storage at -20°C is recommended, which is a common practice for similar phosphorylated sugars like D-Mannose-6-phosphate.[2] One supplier of a mannose-6-phosphate standard states that the product is stable for at least 5 years when stored at -20°C as a dry solid.[3]

Q2: How should I handle solid this compound in the laboratory?

A: When handling solid this compound, it is important to avoid dust formation.[1] Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Handling should be performed in a well-ventilated area or in a fume hood.[4] Avoid contact with skin, eyes, and clothing.

Q3: How do I reconstitute solid this compound?

A: To reconstitute, allow the vial to reach room temperature before opening to prevent condensation. Add the desired volume of a suitable solvent, such as sterile, nuclease-free water or a buffer (e.g., PBS, pH 7.2). Gently vortex or pipette to mix until the solid is completely dissolved. For D-Mannose-6-phosphate, a solubility of up to 50 mg/mL in water has been reported.

Q4: How stable are solutions of this compound?

A: There is limited specific data on the stability of this compound solutions. For the related compound D-mannose, it is not recommended to store aqueous solutions for more than one day.[5] For phosphorylated sugars, it is best practice to prepare solutions fresh for each experiment. If storage is necessary, it should be for a short duration at 2-8°C or for longer periods at -20°C or below. Avoid repeated freeze-thaw cycles.

Q5: What are the known incompatibilities of this compound?

Data Presentation

Table 1: Summary of Physicochemical and Storage Data for Mannose Phosphates

PropertyThis compoundD-Mannose-6-phosphateD-(+)-Mannose
CAS Number 19504-70-2[1]33068-18-7 (disodium salt hydrate)3458-28-4
Molecular Formula C6H14O12P2[1]C6H11Na2O9P · xH2OC6H12O6[5]
Molecular Weight 340.12 g/mol [1]304.10 g/mol (anhydrous basis)180.2 g/mol [5]
Appearance Not specified (likely a white to off-white solid)White to off-white powderWhite crystalline solid[5]
Recommended Storage Unknown; store according to label, general best practice is -20°C[1]-20°C[2], 2-8°C-20°C[5]
Solid Stability Unknown≥ 4 years at -20°C[2]≥ 4 years at -20°C[5]
Solubility Not specified50 mg/mL in water, 10 mg/mL in PBS (pH 7.2)[2]~10 mg/mL in PBS (pH 7.2)[5]
Solution Stability Not specified; prepare freshNot specified; prepare freshAqueous solutions not recommended for storage longer than one day[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving the solid - Insufficient solvent volume- Inappropriate solvent- Low temperature of the solvent- Increase the solvent volume, keeping in mind the desired final concentration.- Ensure you are using a recommended solvent like water or a suitable buffer.- Allow the solvent to reach room temperature before reconstitution. Gentle warming may be attempted, but monitor for any signs of degradation.
Precipitate forms in the solution after dissolving - Solution is supersaturated- pH of the solution is not optimal- Contamination- Dilute the solution to a lower concentration.- Check the pH of the solution and adjust if necessary. Most biological buffers are suitable.- Use high-purity solvents and sterile techniques. Filter-sterilize the solution if appropriate for your application.
Inconsistent experimental results - Degradation of the compound in solution- Inaccurate concentration of the stock solution- Improper storage of the stock solution- Always prepare fresh solutions for critical experiments.- Verify the concentration of your stock solution using a suitable analytical method if possible.- Store stock solutions in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles. Protect from light.
Solid appears discolored or clumped - Moisture absorption- Degradation due to improper storage- Do not use the product if you suspect it has been compromised. Contact the supplier for a replacement.- Ensure the container is always tightly sealed and stored in a desiccator if in a humid environment.

Experimental Protocols

Protocol for Reconstitution of Solid this compound
  • Equilibration: Remove the vial of solid this compound from storage (e.g., -20°C) and allow it to warm to room temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing inside the vial.

  • Solvent Preparation: Prepare the desired volume of high-purity, sterile solvent (e.g., nuclease-free water, PBS pH 7.2). Ensure the solvent is at room temperature.

  • Reconstitution: Aseptically open the vial and add the solvent to the solid. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 340.12 g/mol ), add approximately 294 µL of solvent.

  • Dissolution: Close the vial tightly and gently vortex or invert the tube several times until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage of Stock Solution: If not for immediate use, dispense the stock solution into single-use aliquots and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

Experimental_Workflow Experimental Workflow for Using Solid this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Storage storage Retrieve Solid from -20°C Storage equilibrate Equilibrate Vial to Room Temperature storage->equilibrate reconstitute Reconstitute with Appropriate Solvent equilibrate->reconstitute stock_solution Prepare Stock Solution reconstitute->stock_solution dilute Prepare Working Concentration stock_solution->dilute aliquot Aliquot & Store Remaining Stock Solution at -20°C stock_solution->aliquot experiment Perform Experiment (e.g., Enzyme Assay) dilute->experiment data_acq Data Acquisition experiment->data_acq data_analysis Data Analysis data_acq->data_analysis

Caption: Workflow for handling and using solid this compound.

Troubleshooting_Guide Troubleshooting Inconsistent Experimental Results cluster_investigation Investigation Steps cluster_solutions Corrective Actions start Inconsistent Experimental Results check_solution Was the solution prepared fresh? start->check_solution check_storage How was the stock solution stored? check_solution->check_storage Yes prepare_fresh Prepare fresh solution for each experiment check_solution->prepare_fresh No check_reagent Is the solid reagent within its expiry and stored correctly? check_storage->check_reagent Properly aliquot_store Aliquot stock solution and avoid freeze-thaw cycles check_storage->aliquot_store Improperly new_reagent Use a new vial of solid reagent check_reagent->new_reagent No/Suspect

References

Technical Support Center: Isolation of Mannose-1,6-bisphosphate-Binding Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for isolating Mannose-1,6-bisphosphate-binding proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for isolating this compound-binding proteins?

A1: The most common methods for isolating this compound-binding proteins, primarily Mannose-6-Phosphate Receptors (MPRs), involve affinity-based techniques. These include:

  • Affinity Chromatography: This is a widely used method that employs a stationary phase with immobilized mannose-6-phosphate (M6P) or specific ligands that bind to the target proteins.[1][2][3]

  • Immuno-affinity Chromatography: This method utilizes antibodies specific to the target protein (e.g., MPRs) immobilized on a solid support to capture the protein from a complex mixture.[4]

  • Magnetic Particle Conjugates: Mannose can be conjugated to magnetic particles to specifically isolate mannose-binding proteins from biological samples like serum.[5]

Q2: What is the significance of the Mannose-6-Phosphate (M6P) pathway in protein targeting?

A2: The M6P pathway is crucial for trafficking newly synthesized lysosomal acid hydrolases to the lysosome.[6][7] In the cis-Golgi, these enzymes are tagged with M6P.[8][9][10] This M6P tag is then recognized by Mannose-6-Phosphate Receptors (MPRs) in the trans-Golgi network, which facilitates their packaging into vesicles for transport to the endosomal-lysosomal system.[8][9]

Q3: What are the different types of Mannose-6-Phosphate Receptors (MPRs)?

A3: There are two main types of MPRs:

  • Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR): A larger receptor (around 300 kDa) that can bind M6P-containing ligands independently of cations.[11][12] It is also known as the insulin-like growth factor II (IGF-II) receptor.[12]

  • Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR): A smaller receptor (around 46 kDa) that requires divalent cations for efficient ligand binding.[11][13]

Q4: How can I identify and characterize the isolated proteins?

A4: Mass spectrometry is a powerful tool for identifying and characterizing isolated proteins. Techniques such as liquid chromatography-mass spectrometry (LC-MS) can be used to identify the proteins and even map post-translational modifications like phosphorylation and glycosylation sites.[1][6][7][14] Western blotting and protein microarrays can also be used to confirm the identity and binding specificity of the isolated proteins.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of target protein Inefficient lysis and solubilization: The target protein may not be effectively released from the cells or tissue.Optimize the lysis buffer with different detergents (e.g., Triton X-100, NP-40) and sonication to ensure complete cell disruption.[15]
Suboptimal binding conditions: The pH, ionic strength, or presence of competing molecules in the binding buffer may be hindering the interaction.Adjust the pH of the binding buffer to be within the optimal range for the receptor-ligand interaction (typically pH 6.5-7.4 for MPRs).[10][12] Ensure the ionic strength is appropriate and consider adding protease inhibitors to prevent degradation.
Low affinity of the binding interaction: Some MPR domains exhibit lower affinity for M6P.[11]Increase the incubation time of the sample with the affinity matrix. Use a higher concentration of the ligand on the affinity matrix if possible. Consider using a tandem affinity purification approach for higher purity.
High background of non-specific proteins Contaminants binding to the affinity matrix: Other proteins in the lysate may be non-specifically interacting with the solid support.Increase the number and stringency of wash steps after binding.[15] Include a pre-clearing step by incubating the lysate with the unconjugated matrix before adding the affinity matrix.
Proteins associated with the target protein: The isolated protein may be part of a larger complex, leading to the co-purification of associated proteins.[1]Use more stringent wash buffers containing low concentrations of detergents or salts to disrupt weaker protein-protein interactions. Perform a secondary purification step like size-exclusion chromatography.
Inconsistent results between experiments Variability in sample preparation: Differences in cell culture conditions, lysis procedures, or protein concentration can lead to variable outcomes.Standardize all steps of the protocol, from cell culture to protein extraction. Accurately determine the protein concentration of the lysate before starting the purification.
Degradation of the affinity matrix or target protein: Repeated use of the affinity matrix or improper storage can lead to reduced performance. Proteases in the sample can degrade the target protein.Store the affinity matrix according to the manufacturer's instructions. Always include a cocktail of protease inhibitors in the lysis and binding buffers.
Difficulty eluting the target protein Elution conditions are too mild: The elution buffer may not be strong enough to disrupt the binding interaction.Increase the concentration of the competing ligand (e.g., free M6P) in the elution buffer.[14] Alternatively, use a pH shift for elution, as the binding of M6P to MPRs is pH-sensitive.[10]
Strong non-specific binding: The target protein may be interacting non-specifically with the matrix in addition to the specific ligand binding.Try a step-wise elution with increasing concentrations of the competing ligand or salt to first remove weakly bound contaminants.

Experimental Protocols

Affinity Chromatography for Mannose-Binding Protein (MBP) Isolation from Human Serum

This protocol is adapted from established methods for MBP purification.[16]

Materials:

  • Human serum or plasma

  • Mannan-agarose or D-mannose-agarose affinity column[17]

  • Loading Buffer: 10 mM Imidazole-HCl, 1 M NaCl, 20 mM CaCl₂, pH 7.8

  • Elution Buffer: 10 mM Imidazole-HCl, 1 M NaCl, 2 mM EDTA, pH 7.8

  • Spectrophotometer

Procedure:

  • Sample Preparation: Start with human serum or plasma. If starting from a plasma fraction, follow established protocols for initial fractionation.[16]

  • Column Equilibration: Equilibrate the mannan-agarose column with at least 5 column volumes of Loading Buffer.

  • Sample Loading: Apply the prepared serum sample to the equilibrated column.

  • Washing: Wash the column with Loading Buffer until the absorbance at 280 nm of the flow-through returns to baseline, indicating that all unbound proteins have been removed.

  • Elution: Elute the bound MBP from the column using the Elution Buffer. The EDTA in the elution buffer will chelate the Ca²⁺ ions required for MBP-mannan interaction, thus releasing the MBP.

  • Fraction Collection: Collect the eluted fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

  • Analysis: Analyze the purified fractions by SDS-PAGE and Western blot to confirm the presence and purity of MBP.

Co-Immunoprecipitation (Co-IP) of a Bait Protein and its Interacting Prey Protein

This protocol provides a general workflow for Co-IP to study protein-protein interactions.[15][18][19]

Materials:

  • Cell lysate containing the "bait" and "prey" proteins

  • Antibody specific to the bait protein

  • Protein A/G-conjugated agarose or magnetic beads

  • Co-IP Lysis/Wash Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Lyse the cells in ice-cold Co-IP Lysis/Wash Buffer. Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant.

  • Pre-clearing (Optional but Recommended): Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation. Centrifuge and collect the supernatant. This step reduces non-specific binding to the beads.

  • Immunoprecipitation: Add the bait-specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture of Immune Complex: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.

  • Elution: After the final wash, resuspend the beads in Elution Buffer and heat at 95-100°C for 5-10 minutes to release the protein complex.

  • Analysis: Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins. Analyze the samples by Western blot using antibodies against both the bait and prey proteins.

Quantitative Data Summary

Table 1: Binding Affinities of MPR Domains for Mannose-6-Phosphate

Receptor DomainLigandDissociation Constant (Kd) / Inhibition Constant (Ki)Reference
CI-MPR (Domains 1-3)Mannose-6-Phosphate~7 µM (Ki)[12][13]
CD-MPRMannose-6-Phosphate~8 µM (Ki)[13]
CI-MPR (Domain 5)Mannose-6-Phosphate5.3 mM (Ki)[11]
CI-MPR (Domain 5)β-glucuronidase54 µM (Kd)[11]

Table 2: Regulation of Mannose-Binding Proteins (MBPs) in Hepatocellular Carcinoma (HCC) Sera

RegulationNumber of MBPs IdentifiedFold Change (emPAI ratio)Reference
Upregulated in HCC12> 4[5]
Downregulated in HCC9< 0.25[5]

Visualizations

experimental_workflow Experimental Workflow for MBP Isolation start Start: Human Serum/Plasma prep Sample Preparation (e.g., Fractionation) start->prep loading Sample Loading prep->loading equilibration Column Equilibration (Mannan-Agarose) equilibration->loading washing Washing (Remove Unbound Proteins) loading->washing elution Elution (with EDTA-containing buffer) washing->elution collection Fraction Collection elution->collection analysis Analysis (SDS-PAGE, Western Blot) collection->analysis end End: Purified MBP analysis->end

Caption: Workflow for Mannose-Binding Protein (MBP) isolation.

M6P_pathway Mannose-6-Phosphate Dependent Lysosomal Targeting Pathway er Rough Endoplasmic Reticulum (Protein Synthesis & N-linked Glycosylation) cis_golgi cis-Golgi Network (Addition of M6P tag) er->cis_golgi Transport trans_golgi trans-Golgi Network (M6P Receptor Binding) cis_golgi->trans_golgi Transport vesicle Clathrin-coated Vesicle Transport trans_golgi->vesicle Budding late_endosome Late Endosome (Low pH causes dissociation) vesicle->late_endosome Fusion lysosome Lysosome (Final Destination) late_endosome->lysosome Maturation receptor_recycling MPR Recycling to Golgi late_endosome->receptor_recycling Receptor Recycling receptor_recycling->trans_golgi

Caption: The Mannose-6-Phosphate (M6P) dependent pathway.

References

Validation & Comparative

Validation of Mannose-1,6-bisphosphate's role in a specific metabolic pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: Mannose-6-phosphate (M6P) is a critical metabolic intermediate that stands at a crucial crossroads of cellular carbohydrate metabolism. Its phosphorylation on the sixth carbon of the mannose sugar ring dictates its fate: entry into the energy-producing pathway of glycolysis or its utilization in the intricate processes of protein glycosylation and lysosomal enzyme trafficking. This guide provides a comparative analysis of the validation of M6P's role in these pathways, presenting supporting experimental data, detailed protocols for key experiments, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the fundamental importance of M6P in cellular function and disease.

Data Presentation: A Comparative Overview of Mannose-6-Phosphate's Metabolic Fate

The distribution of Mannose-6-phosphate into competing metabolic pathways is a dynamically regulated process. The following table summarizes quantitative data on the metabolic flux of mannose and the M6P content of various enzymes, highlighting the differential roles of M6P in cellular metabolism.

ParameterObservationSignificanceReference
Metabolic Flux of Mannose In mammalian cells, approximately 95-98% of intracellular mannose is catabolized via glycolysis, while only about 2% is directed towards N-glycosylation.This demonstrates that while the glycosylation pathway is vital, the majority of mannose is utilized for energy production, underscoring the importance of M6P as a key regulator in this metabolic partitioning.[1]
M6P Content of Recombinant Lysosomal Enzymes Agalsidase alfa: 2.1 mol/mol enzymeThe M6P content is a critical determinant for the efficacy of enzyme replacement therapies for lysosomal storage diseases, as it dictates the efficiency of enzyme uptake by target cells.[2]
Agalsidase beta: 2.9 mol/mol enzyme[2]
Modified α-N-acetylgalactosaminidase: 5.9 mol/mol enzyme[2]
Alglucosidase alfa: 0.7 mol/mol enzyme[2]
Laronidase: 2.5 mol/mol enzyme[2]
Idursulfase: 3.2 mol/mol enzyme[2]
Imiglucerase: <0.3 mol/mol enzyme[2]

Experimental Protocols: Methodologies for Validating M6P's Role

The validation of Mannose-6-phosphate's function in metabolic pathways relies on a variety of sophisticated experimental techniques. Here, we detail the methodologies for two key experiments: the quantification of M6P in glycoproteins and the assessment of M6P-dependent enzyme uptake.

1. Quantification of Mannose-6-Phosphate in Glycoproteins using High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

This method is a highly sensitive and specific technique for the direct measurement of M6P in glycoproteins, crucial for quality control in the production of therapeutic enzymes.

  • Sample Preparation:

    • Hydrolyze the glycoprotein sample in 6.75 M trifluoroacetic acid (TFA) to release the M6P.

    • Neutralize the sample and remove any precipitates by centrifugation.

  • Chromatographic Separation:

    • Inject the prepared sample into an HPAE-PAD system equipped with a CarboPac PA1 column.

    • Elute with a sodium hydroxide and sodium acetate gradient to separate M6P from other monosaccharides and phosphorylated sugars.

  • Detection and Quantification:

    • Detect the eluted M6P using a pulsed amperometric detector.

    • Quantify the M6P content by comparing the peak area to a standard curve generated with known concentrations of M6P.

2. M6P-Dependent Cellular Uptake Assay for Lysosomal Enzymes

This assay validates the role of M6P in the receptor-mediated endocytosis of lysosomal enzymes, a critical process for enzyme replacement therapies.

  • Cell Culture:

    • Culture patient-derived fibroblasts with a deficiency in a specific lysosomal enzyme.

  • Enzyme Treatment:

    • Incubate the cultured cells with the recombinant lysosomal enzyme of interest.

    • In parallel, set up control experiments where the uptake is inhibited by the addition of free M6P, which competes for binding to the M6P receptor.

  • Assessment of Enzyme Activity:

    • After incubation, lyse the cells and measure the intracellular activity of the recombinant enzyme using a specific substrate.

    • A significant reduction in intracellular enzyme activity in the presence of free M6P confirms that the uptake is M6P-dependent.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visual representations are essential for understanding the complex roles of Mannose-6-phosphate. The following diagrams, created using the DOT language, illustrate key metabolic pathways and experimental workflows.

Mannose_Metabolism Mannose Mannose M6P Mannose-6-Phosphate Mannose->M6P Hexokinase F6P Fructose-6-Phosphate M6P->F6P Glycolysis Glycolysis M6P->Glycolysis M1P Mannose-1-Phosphate M6P->M1P Phosphomannomutase F6P->M6P Phosphomannose Isomerase Glycosylation Glycosylation & Lysosomal Targeting M1P->Glycosylation

Metabolic fate of Mannose-6-Phosphate.

This diagram illustrates the central position of Mannose-6-Phosphate (M6P) in mannose metabolism. M6P can be synthesized from either mannose or fructose-6-phosphate. Subsequently, it can be directed towards glycolysis for energy production or converted to mannose-1-phosphate to serve as a precursor for glycosylation and the targeting of enzymes to the lysosome.

Lysosomal_Targeting ER Endoplasmic Reticulum (Protein Synthesis & Glycosylation) cis_Golgi cis-Golgi (M6P Tagging) ER->cis_Golgi trans_Golgi trans-Golgi Network cis_Golgi->trans_Golgi M6P_Receptor M6P Receptor Binding trans_Golgi->M6P_Receptor Vesicle Transport Vesicle M6P_Receptor->Vesicle Late_Endosome Late Endosome (Low pH) Vesicle->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Enzyme Release Receptor_Recycling Receptor Recycling Late_Endosome->Receptor_Recycling Receptor_Recycling->trans_Golgi

M6P-dependent lysosomal enzyme targeting.

This diagram outlines the pathway for targeting lysosomal enzymes. Following their synthesis and initial glycosylation in the endoplasmic reticulum, enzymes destined for the lysosome are tagged with Mannose-6-phosphate (M6P) in the cis-Golgi. In the trans-Golgi network, these M6P-tagged enzymes are recognized by M6P receptors, packaged into transport vesicles, and delivered to the late endosome. The acidic environment of the late endosome facilitates the dissociation of the enzyme from the receptor, leading to the delivery of the enzyme to the lysosome and the recycling of the receptor back to the Golgi.[3]

HPAE_PAD_Workflow Glycoprotein Glycoprotein Sample Hydrolysis Acid Hydrolysis (TFA) Glycoprotein->Hydrolysis Injection Sample Injection Hydrolysis->Injection HPAE_Column HPAE Column Separation Injection->HPAE_Column PAD_Detection Pulsed Amperometric Detection HPAE_Column->PAD_Detection Quantification Data Analysis & Quantification PAD_Detection->Quantification

Workflow for M6P quantification.

This diagram provides a step-by-step overview of the experimental workflow for quantifying Mannose-6-phosphate (M6P) in a glycoprotein sample using High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). The process begins with the release of M6P from the glycoprotein via acid hydrolysis, followed by chromatographic separation and electrochemical detection, and concludes with data analysis to determine the M6P concentration.

References

Comparative Analysis of Mannose-1,6-Bisphosphate: A Review of a Transient Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the current understanding of Mannose-1,6-bisphosphate, its metabolic role, and the challenges in its quantification across different cell types.

Executive Summary

This compound is a key, yet transient, metabolic intermediate in the isomerization of mannose-6-phosphate to mannose-1-phosphate, a critical step in the synthesis of GDP-mannose and subsequent glycosylation reactions. Despite its importance as a cofactor and intermediate for the enzyme phosphomannomutase, a thorough review of the existing scientific literature reveals a significant gap in our knowledge regarding its cellular concentrations. To date, no published studies provide a quantitative comparative analysis of this compound levels across different cell types. This guide summarizes the known functions of this compound, details the enzymatic pathway it participates in, and presents potential experimental protocols that could be adapted for its quantification, while clearly noting the current absence of comparative data.

Data Presentation: Cellular Levels of this compound

As highlighted, there is currently a lack of quantitative data in the scientific literature for the cellular concentrations of this compound in any cell type. The table below is presented as a template for future research in this area. The transient nature of this molecule as a reaction intermediate suggests that its steady-state levels are likely very low, posing a significant challenge for detection and quantification.

Cell TypeConditionThis compound Concentration (μmol/g protein or other unit)Reference
e.g., Human HepatocyteBasalData Not Available-
e.g., Human NeuronBasalData Not Available-
e.g., Yeast (S. cerevisiae)Logarithmic GrowthData Not Available-
e.g., Murine MacrophageActivatedData Not Available-

Signaling and Metabolic Pathways Involving this compound

This compound is primarily involved in the metabolic pathway of mannose, specifically in the reversible conversion of mannose-6-phosphate to mannose-1-phosphate. This reaction is catalyzed by the enzyme phosphomannomutase (PMM). This compound acts as a crucial cofactor, initiating the reaction by donating a phosphate group to the enzyme, and is also a transient intermediate in the catalytic cycle.

Phosphomannomutase (PMM) Reaction Pathway

PMM_Pathway cluster_reaction Phosphomannomutase Catalytic Cycle M6P Mannose-6-Phosphate M16BP This compound (Intermediate) M6P->M16BP PMM-E-P transfers PO4 to C1 PMM_E Phosphomannomutase (PMM) (Dephosphorylated) PMM_E_P Phosphomannomutase (PMM) (Phosphorylated) PMM_E->PMM_E_P Activation by This compound (Cofactor) PMM_E_P->PMM_E Donates PO4 to substrate M16BP->M6P PMM-E abstracts PO4 from C1 M1P Mannose-1-Phosphate M16BP->M1P PMM-E abstracts PO4 from C6 M1P->M16BP PMM-E-P transfers PO4 to C6

Phosphomannomutase (PMM) Catalytic Cycle.

Experimental Protocols

While no specific protocols for the direct comparative quantification of this compound across different cell types have been published, methodologies used for other sugar bisphosphates can be adapted. The primary challenges are the low cellular abundance of this compound and its chemical similarity to other phosphorylated sugars.

Hypothetical Workflow for this compound Quantification

Quantification_Workflow start Cell Culture of Different Cell Types harvest Cell Harvesting and Lysis start->harvest extraction Metabolite Extraction (e.g., with cold methanol/chloroform) harvest->extraction separation Chromatographic Separation (e.g., HPAE-PAD or LC-MS/MS) extraction->separation detection Mass Spectrometry Detection (MRM for specific mass transition) separation->detection quantification Quantification using stable isotope-labeled internal standard detection->quantification analysis Comparative Data Analysis quantification->analysis end Results analysis->end

Proposed workflow for quantifying this compound.
Key Methodological Considerations:

  • Metabolite Extraction:

    • Rapid quenching of metabolic activity is crucial to prevent the degradation of transient intermediates. This is typically achieved by flash-freezing cells in liquid nitrogen.

    • Extraction is commonly performed using a biphasic solvent system, such as methanol/chloroform/water, to separate polar metabolites (including sugar phosphates) from lipids and proteins.

  • Analytical Separation and Detection:

    • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This technique is well-suited for the separation of charged carbohydrate species. While established for mannose-6-phosphate, optimization would be required to resolve this compound from other sugar bisphosphates.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for metabolite quantification. A targeted approach using Multiple Reaction Monitoring (MRM) would be necessary. This requires the development of a specific mass transition for this compound and the synthesis of a stable isotope-labeled internal standard for accurate quantification.

  • Validation:

    • Due to the lack of commercially available standards for this compound, enzymatic synthesis may be required to generate a reference compound for method development and validation.

    • The method would need to be validated for linearity, accuracy, precision, and sensitivity in the context of complex cellular matrices.

Conclusion and Future Directions

This compound is a vital but understudied metabolite. The lack of quantitative data on its cellular levels across different cell types presents a significant knowledge gap. The development of robust and sensitive analytical methods, likely based on LC-MS/MS, is a prerequisite for advancing our understanding of the regulation of phosphomannomutase and the broader implications of mannose metabolism in health and disease. Future research should focus on developing these methods to enable the first comparative studies of this compound levels, which could reveal novel aspects of metabolic regulation in various cellular contexts.

Cross-reactivity of antibodies against Mannose-1,6-bisphosphate with other bisphosphates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the specificity of antibodies is paramount for accurate and reliable experimental outcomes. This guide provides a detailed comparison of the cross-reactivity of a specific anti-Mannose-6-Phosphate (M6P) antibody fragment with other structurally similar bisphosphates, supported by experimental data and protocols.

While the initial inquiry concerned antibodies against Mannose-1,6-bisphosphate, the available scientific literature predominantly focuses on the generation and characterization of antibodies targeting Mannose-6-phosphate (M6P), a crucial molecule for the trafficking of lysosomal enzymes. This guide will therefore focus on a well-characterized single-chain antibody fragment (scFv), M6P-1, as a case study to illustrate the principles of antibody specificity in this context.

Cross-Reactivity Profile of scFv M6P-1

The binding specificity of the scFv M6P-1 antibody fragment was assessed using a competitive enzyme-linked immunosorbent assay (ELISA). The assay measured the ability of various bisphosphates and related monosaccharides to inhibit the binding of scFv M6P-1 to its target, a pentamannose 6-phosphate-Bovine Serum Albumin (PMP-BSA) conjugate. The results are summarized in the table below.

Competitor MoleculeIC50 (mmol/L)Cross-Reactivity
Mannose-6-phosphate (Man6P) 2.3 Target Ligand
Fructose-1-phosphate (Fru1P)1.1High
Mannose (Man)No InhibitionNone
Glucose (Glc)No InhibitionNone
Glucose-6-phosphate (Glc6P)No InhibitionNone
  • IC50: The concentration of a competitor that inhibits 50% of the antibody's binding to its target. A lower IC50 value indicates a higher binding affinity.

The data reveals that the scFv M6P-1 antibody fragment exhibits high specificity for Mannose-6-phosphate.[1] Interestingly, it shows significant cross-reactivity with Fructose-1-phosphate, which is structurally similar to Man6P.[1] Conversely, the antibody fragment did not show any detectable binding to mannose, glucose, or glucose-6-phosphate, highlighting its ability to distinguish between phosphorylated and non-phosphorylated monosaccharides, as well as the specific stereochemistry of the sugar.[1]

Experimental Protocols

The determination of the cross-reactivity profile of the scFv M6P-1 antibody fragment was achieved through a competitive ELISA.

Competitive ELISA Protocol for scFv M6P-1 Cross-Reactivity
  • Plate Coating: ELISA plates (MaxiSorp, Nunc) were coated with 2.25 pmol of the neoglycoconjugate PMP-BSA (containing 45 pmol of the PMP ligand) per well in a 50 mmol/L carbonate buffer (pH 9.2). The plates were incubated overnight at 4°C.[1]

  • Blocking: Unbound sites on the plate were blocked to prevent non-specific binding.

  • Inhibition Assay:

    • The monomeric scFv M6P-1 antibody fragment was prepared by gel filtration to a final concentration of 0.6 μg/ml.[1]

    • The antibody solution was pre-incubated for 1 hour at 37°C with varying concentrations of inhibitor molecules (Mannose-6-phosphate, Fructose-1-phosphate, Mannose, Glucose, or Glucose-6-phosphate) ranging from 0.01 to 100 mmol/L.[1]

  • Binding: 50 μl of the pre-incubated antibody-inhibitor mixture was added to each well of the PMP-BSA coated ELISA plate.[1]

  • Detection:

    • Bound scFv M6P-1 was detected by incubating the wells with an anti-c-myc monoclonal antibody.[1]

    • This was followed by the addition of a Horseradish Peroxidase (HRP)-conjugated goat-anti-mouse IgG secondary antibody.[1]

  • Signal Development: A suitable HRP substrate was added to the wells, and the colorimetric change was measured spectrophotometrically to quantify the amount of bound scFv M6P-1. The data for each inhibitor concentration was measured in quadruplicate.[1]

Visualizing Experimental and Biological Pathways

To further clarify the methodologies and the biological context, the following diagrams illustrate the experimental workflow and the relevant signaling pathway.

G cluster_0 Competitive ELISA Workflow Plate_Coating 1. Plate Coating Immobilize PMP-BSA antigen Blocking 2. Blocking Block non-specific sites Plate_Coating->Blocking Pre_incubation 3. Pre-incubation Incubate scFv M6P-1 with inhibitor Blocking->Pre_incubation Binding 4. Binding Add mixture to coated plate Pre_incubation->Binding Detection 5. Detection Add primary and HRP-secondary antibodies Binding->Detection Signal 6. Signal Development Add substrate and measure absorbance Detection->Signal

Competitive ELISA Workflow Diagram

The diagram above outlines the sequential steps of the competitive ELISA used to determine the cross-reactivity of the scFv M6P-1 antibody.

G cluster_1 Lysosomal Enzyme Targeting Pathway Golgi Golgi Apparatus M6P_addition Addition of M6P tag Golgi->M6P_addition Enzymatic modification Enzyme Lysosomal Enzyme Enzyme->Golgi M6PR M6P Receptor M6P_addition->M6PR M6P binds to receptor Transport_Vesicle Transport Vesicle M6PR->Transport_Vesicle Packaging Lysosome Lysosome Transport_Vesicle->Lysosome Fusion and delivery

Mannose-6-Phosphate Lysosomal Targeting Pathway

This diagram illustrates the biological pathway where Mannose-6-phosphate acts as a crucial signal for targeting newly synthesized enzymes to the lysosome for their proper function. This pathway is the primary reason for the scientific interest in developing specific antibodies against M6P.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate landscape of cellular metabolism, the regulation of key enzymatic steps is paramount for maintaining homeostasis and adapting to fluctuating energy demands. One such critical control point is the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate, a reaction catalyzed by phosphofructokinase (PFK). This enzyme is a central hub for allosteric regulation, with a variety of molecules influencing its activity. Among these, sugar bisphosphates play a significant role as activators. This guide provides a comparative analysis of Mannose-1,6-bisphosphate as an allosteric effector, juxtaposing its potential efficacy against related and more extensively studied compounds like Fructose-1,6-bisphosphate and Fructose-2,6-bisphosphate.

Comparative Analysis of Allosteric Activation of Phosphofructokinase

The allosteric activation of phosphofructokinase (PFK) by various sugar bisphosphates is a key mechanism in the regulation of glycolysis. To quantitatively compare the efficacy of these effectors, kinetic parameters such as the activation constant (KA) and the Hill coefficient (nH) are determined. The KA represents the concentration of the activator required to achieve half-maximal activation, with a lower value indicating a higher affinity of the activator for the enzyme. The Hill coefficient provides insight into the cooperativity of binding.

Below is a summary of available quantitative data for the allosteric activation of PFK by related sugar bisphosphates. The data for α-glucose-1,6-bisphosphate is used as a proxy to infer the potential efficacy of this compound.

Allosteric EffectorTarget EnzymeActivation Constant (KA)Hill Coefficient (nH)Observations
α-Glucose-1,6-bisphosphate Muscle PhosphofructokinaseData not availableData not availableInduces a conformational change similar to Fructose-1,6-bisphosphate, suggesting a comparable activation mechanism[1].
Fructose-1,6-bisphosphate Muscle PhosphofructokinaseData not availableData not availablePotent allosteric activator; its binding is thought to stabilize the active R-state of the enzyme.
Fructose-2,6-bisphosphate Muscle Phosphofructokinase~0.1 µM (estimated)>1.0A highly potent activator that significantly increases the affinity of PFK for its substrate, fructose-6-phosphate, and relieves ATP inhibition[2]. The activation is cooperative.
AMP Muscle Phosphofructokinase~50 µM (estimated)>1.0A key indicator of low cellular energy status and a potent allosteric activator of PFK[2].

Note: The activation constants are estimates derived from various studies and can vary depending on the experimental conditions (pH, ATP concentration, etc.).

Signaling Pathway: Mannose Metabolism and its Link to Glycolysis Regulation

Mannose, an epimer of glucose, can be metabolized and enter the glycolytic pathway. This integration provides a potential avenue for the allosteric regulation of glycolysis by mannose-derived metabolites like this compound. The pathway illustrates how mannose is converted to a glycolytic intermediate and how its bisphosphate form could potentially influence the activity of PFK.

Mannose_Metabolism_and_Glycolysis_Regulation cluster_mannose_metabolism Mannose Metabolism cluster_glycolysis Glycolysis Mannose Mannose Mannose-6-phosphate Mannose-6-phosphate Mannose->Mannose-6-phosphate Hexokinase Mannose-1-phosphate Mannose-1-phosphate Mannose-6-phosphate->Mannose-1-phosphate Phosphomannomutase This compound This compound Mannose-6-phosphate->this compound Kinase (hypothetical) Fructose-6-phosphate Fructose-6-phosphate Mannose-6-phosphate->Fructose-6-phosphate Phosphomannose Isomerase PFK PFK This compound->PFK Allosteric Activation (potential) Glucose Glucose Glucose-6-phosphate Glucose-6-phosphate Glucose->Glucose-6-phosphate Hexokinase Glucose-6-phosphate->Fructose-6-phosphate Phosphoglucose Isomerase Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate Fructose-6-phosphate->Fructose-1,6-bisphosphate PFK Pyruvate Pyruvate Fructose-1,6-bisphosphate->Pyruvate ...

Caption: Mannose metabolism and its potential regulation of glycolysis via PFK.

Experimental Protocols

Phosphofructokinase (PFK) Activity Assay

This protocol outlines a general method for determining the activity of PFK, which can be adapted to assess the effects of allosteric modulators like this compound. The assay is based on a coupled-enzyme system where the product of the PFK reaction, fructose-1,6-bisphosphate, is cleaved by aldolase, and the subsequent reactions lead to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Tris-HCl buffer (pH 8.0)

  • MgCl2

  • ATP

  • Fructose-6-phosphate

  • NADH

  • Aldolase

  • Triosephosphate isomerase

  • Glycerol-3-phosphate dehydrogenase

  • Test compounds (e.g., this compound, Fructose-1,6-bisphosphate)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, NADH, and the coupling enzymes (aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase).

  • Add the PFK enzyme to the reaction mixture and incubate for a short period to establish a baseline rate of NADH oxidation.

  • Initiate the reaction by adding the substrate, fructose-6-phosphate.

  • To test for allosteric activation, pre-incubate the PFK enzyme with varying concentrations of the test compound (e.g., this compound) before adding the substrate.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • The rate of the reaction is proportional to the PFK activity and can be calculated from the linear portion of the absorbance versus time plot.

  • To determine the activation constant (KA), plot the enzyme activity against the concentration of the allosteric activator and fit the data to the Hill equation.

Experimental Workflow for Comparative Analysis

The following workflow outlines the steps to systematically compare the allosteric effects of this compound and related compounds on PFK activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis cluster_comparison Comparison Purify PFK Purify PFK Determine Baseline\nPFK Activity Determine Baseline PFK Activity Purify PFK->Determine Baseline\nPFK Activity Synthesize/Obtain\nAllosteric Effectors Synthesize/Obtain Allosteric Effectors Vary Effector\nConcentrations Vary Effector Concentrations Synthesize/Obtain\nAllosteric Effectors->Vary Effector\nConcentrations Determine Baseline\nPFK Activity->Vary Effector\nConcentrations Measure PFK Activity\n(Spectrophotometry) Measure PFK Activity (Spectrophotometry) Vary Effector\nConcentrations->Measure PFK Activity\n(Spectrophotometry) Calculate Reaction\nRates Calculate Reaction Rates Measure PFK Activity\n(Spectrophotometry)->Calculate Reaction\nRates Plot Activity vs.\n[Effector] Plot Activity vs. [Effector] Calculate Reaction\nRates->Plot Activity vs.\n[Effector] Fit to Hill Equation Fit to Hill Equation Plot Activity vs.\n[Effector]->Fit to Hill Equation Determine KA and nH Determine KA and nH Fit to Hill Equation->Determine KA and nH Compare KA values Compare KA values Determine KA and nH->Compare KA values Compare nH values Compare nH values Determine KA and nH->Compare nH values Assess Relative\nEfficacy Assess Relative Efficacy Compare KA values->Assess Relative\nEfficacy Compare nH values->Assess Relative\nEfficacy

Caption: Workflow for comparing allosteric effectors of PFK.

Discussion and Future Directions

The available evidence, primarily through analogy with its isomer α-glucose-1,6-bisphosphate, suggests that this compound has the potential to be a significant allosteric activator of phosphofructokinase. The observation that α-glucose-1,6-bisphosphate and Fructose-1,6-bisphosphate induce similar conformational changes in PFK indicates a shared mechanism of action that likely extends to this compound[1]. This mechanism is distinct from the potent activation by Fructose-2,6-bisphosphate, suggesting different binding sites or modes of interaction with the enzyme.

To definitively establish this compound as a superior or at least a comparable allosteric effector, further research is imperative. Direct kinetic studies are required to determine its activation constant (KA) and Hill coefficient (nH) for PFK from various sources (e.g., muscle, liver). Such data would allow for a direct and quantitative comparison with Fructose-1,6-bisphosphate, Fructose-2,6-bisphosphate, and AMP, providing a clearer picture of its regulatory potency.

Furthermore, structural studies, such as X-ray crystallography or cryo-electron microscopy, of PFK in complex with this compound would be invaluable. These studies could elucidate the precise binding site and the conformational changes induced upon binding, providing a molecular basis for its allosteric effect.

References

A Comparative Guide to the Specificity of Enzymes Utilizing Mannose-1,6-bisphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic specificity of key proteins that utilize Mannose-1,6-bisphosphate, a critical intermediate in carbohydrate metabolism. The data presented herein is curated from peer-reviewed studies to assist researchers in understanding the nuanced roles of these enzymes and to provide a foundation for further investigation and therapeutic development.

Introduction to this compound Utilizing Enzymes

This compound serves as a vital cofactor and an intermediate in the conversion of mannose-6-phosphate to mannose-1-phosphate, a reaction catalyzed by the enzyme Phosphomannomutase (PMM). This enzymatic activity is a cornerstone of N-linked glycosylation, a post-translational modification essential for the proper folding, stability, and function of a vast number of proteins. In humans, two main isozymes of PMM have been identified: PMM1 and PMM2. While both catalyze the same fundamental reaction, they exhibit distinct kinetic properties and substrate specificities, which are critical for their unique physiological roles.[1][2] Mutations in the PMM2 gene are the underlying cause of PMM2-CDG (Congenital Disorder of Glycosylation Type Ia), the most common congenital disorder of glycosylation, highlighting the indispensable and specific role of this enzyme.[3][4]

Comparative Analysis of Enzyme Specificity

The specificity of PMM1 and PMM2 has been a subject of detailed kinetic analysis. These studies reveal significant differences in their ability to process various sugar phosphates and their activation by bisphosphate cofactors.

Quantitative Data Summary

The following table summarizes the key kinetic parameters for human PMM1 and PMM2, providing a direct comparison of their substrate specificity and activation.

EnzymeSubstrateVmax (relative to Mannose-1-P with PMM2)Ka for Activator (µM)ActivatorReference
PMM1 Mannose-1-phosphateIdentical to Glucose-1-phosphate1.3 - 5.0This compound[1][5]
Glucose-1-phosphateIdentical to Mannose-1-phosphateHigher than PMM2Glucose-1,6-bisphosphate[1][5]
PMM2 Mannose-1-phosphate~20-fold higher than Glucose-1-phosphate0.5 - 1.0This compound[1][5]
Glucose-1-phosphate~20-fold lower than Mannose-1-phosphateLower than PMM1Glucose-1,6-bisphosphate[1][5]

Furthermore, the two isozymes display differing phosphatase activities towards various hexose bisphosphates. PMM1 exhibits a more pronounced phosphatase activity compared to PMM2.[1][5]

EnzymeSubstrate (for phosphatase activity)Maximal Rate (relative to PMM activity)Reference
PMM1 Glucose-1,6-bisphosphate, this compound, Fructose-1,6-bisphosphate~3.5%[1][5]
PMM2 Glucose-1,6-bisphosphate, this compound, Fructose-1,6-bisphosphate~0.3%[1][5]

Experimental Protocols

The determination of enzyme specificity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the literature for characterizing PMM activity and specificity.

Phosphomannomutase Activity Assay (Coupled Enzyme System)

This traditional method measures PMM activity by coupling the production of mannose-6-phosphate to the reduction of NADP⁺, which can be monitored spectrophotometrically.[6]

Principle:

  • PMM converts Mannose-1-phosphate to Mannose-6-phosphate.

  • Mannose-6-phosphate is then converted to Fructose-6-phosphate by phosphomannose isomerase.

  • Fructose-6-phosphate is converted to Glucose-6-phosphate by phosphoglucose isomerase.

  • Glucose-6-phosphate dehydrogenase then oxidizes Glucose-6-phosphate, reducing NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is proportional to the PMM activity.

Reagents:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

  • Mannose-1-phosphate (substrate)

  • This compound (activator)

  • NADP⁺

  • Phosphomannose isomerase

  • Phosphoglucose isomerase

  • Glucose-6-phosphate dehydrogenase

  • Enzyme solution (PMM1 or PMM2)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADP⁺, and the coupling enzymes.

  • Add the substrate (Mannose-1-phosphate) and activator (this compound) to the reaction mixture.

  • Initiate the reaction by adding the enzyme solution (PMM).

  • Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADPH formation is calculated from the linear portion of the absorbance curve.

Direct PMM Activity Assay by High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method provides a more direct and sensitive measurement of PMM activity by separating and quantifying the substrate and product.[6]

Principle: The interconversion of mannose-1-phosphate to mannose-6-phosphate is directly measured by separating the two isomers using HPAEC and detecting them with PAD.

Reagents:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

  • Mannose-1-phosphate (substrate)

  • This compound (activator)

  • Enzyme solution (PMM1 or PMM2)

  • Quenching solution (e.g., perchloric acid)

Procedure:

  • Set up the enzymatic reaction by combining the assay buffer, substrate, and activator.

  • Initiate the reaction by adding the enzyme solution.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding a quenching solution.

  • Inject the quenched reaction mixture into an HPAEC-PAD system.

  • Separate mannose-1-phosphate and mannose-6-phosphate using an appropriate anion-exchange column and gradient elution.

  • Quantify the amounts of substrate consumed and product formed by integrating the peak areas from the PAD detector.

Visualizations

Signaling Pathway: Role of PMM in N-linked Glycosylation

PMM_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M6P Mannose-6-Phosphate M1P Mannose-1-Phosphate M6P->M1P PMM1 / PMM2 (activated by M-1,6-BP) GDP_M GDP-Mannose M1P->GDP_M GDP-mannose pyrophosphorylase Dol_P Dolichol-Phosphate GDP_M->Dol_P Mannosyl-transferases Dol_PP_Oligo Dolichol-PP-Oligosaccharide Dol_P->Dol_PP_Oligo Protein Nascent Polypeptide Dol_PP_Oligo->Protein Oligosaccharyl- transferase Glycoprotein Glycoprotein Protein->Glycoprotein

Caption: The central role of Phosphomannomutase (PMM) in the synthesis of GDP-Mannose for N-linked glycosylation.

Experimental Workflow: Enzyme Specificity Assay

Enzyme_Specificity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Enzyme (PMM1 or PMM2) Reaction Enzymatic Reaction (Vary Substrate Concentrations) Enzyme->Reaction Substrates Substrate Panel (e.g., Man-1-P, Glc-1-P) Substrates->Reaction Activator Activator (Man-1,6-BP) Activator->Reaction Detection Detection Method (Spectrophotometry or HPAEC-PAD) Reaction->Detection Kinetics Determine Kinetic Parameters (Km, Vmax, kcat) Detection->Kinetics Comparison Compare Specificity (kcat/Km) Kinetics->Comparison

Caption: A generalized workflow for determining and comparing the substrate specificity of enzymes.

References

A Researcher's Guide to Confirming the Identity of Synthesized Mannose-1,6-bisphosphate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity is paramount. This guide provides a comprehensive framework for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to verify the synthesis of Mannose-1,6-bisphosphate. Due to the current lack of a publicly available, fully assigned NMR spectral database for this specific bisphosphate, this guide focuses on the methodology of data acquisition and interpretation, offering a robust strategy for structural elucidation.

Introduction

This compound is a key metabolic intermediate, and its accurate synthesis and identification are crucial for various research applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the non-destructive analysis and structural determination of organic molecules in solution. This guide outlines the necessary experimental protocols and data interpretation strategies to confidently identify synthesized this compound using a combination of 1D (¹H, ¹³C, ³¹P) and 2D NMR techniques.

Experimental Protocols

High-quality NMR data is the foundation of accurate structural confirmation. The following protocols are recommended for acquiring ¹H, ¹³C, and ³¹P NMR spectra of a sample purported to be this compound.

Sample Preparation
  • Sample Purity: Ensure the sample is as pure as possible, with minimal residual solvents or reaction byproducts, as these can complicate spectral analysis.

  • Solvent: Dissolve 5-10 mg of the lyophilized sample in 0.5-0.6 mL of high-purity deuterium oxide (D₂O, 99.9%). D₂O is the solvent of choice as it will not obscure the proton signals of the analyte.

  • pH Adjustment: The chemical shifts of the phosphate groups and the sugar protons can be pH-dependent. Adjust the pD of the sample to a standardized value (e.g., pD 7.4) using small amounts of DCl or NaOD to ensure reproducibility and comparability of data.

  • Internal Standard: For accurate chemical shift referencing, an internal standard can be added. A common choice for aqueous samples is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS).

NMR Data Acquisition

It is recommended to use a high-field NMR spectrometer (≥500 MHz for ¹H) to achieve optimal signal dispersion and resolution.

Table 1: Recommended NMR Acquisition Parameters

ExperimentNucleusKey ParametersPurpose
1D¹H- Spectral Width: ~12 ppm- Acquisition Time: 2-4 s- Relaxation Delay: 2-5 s- Number of Scans: 16-64To observe all proton signals and their multiplicities.
1D¹³C{¹H}- Spectral Width: ~200 ppm- Acquisition Time: 1-2 s- Relaxation Delay: 2-5 s- Number of Scans: 1024-4096To identify all unique carbon environments. Proton decoupling is used to simplify the spectrum to singlets.
1D³¹P{¹H}- Spectral Width: ~50 ppm- Acquisition Delay: 1-2 s- Relaxation Delay: 5-10 s- Number of Scans: 128-512To detect the phosphorus nuclei and confirm the presence of two distinct phosphate groups. Proton decoupling simplifies the signals.
2D¹H-¹H COSY- Spectral Width (F1 & F2): ~12 ppm- Data Points: 2048 x 512To establish proton-proton coupling networks and identify neighboring protons.
2D¹H-¹³C HSQC- Spectral Width (F2): ~12 ppm- Spectral Width (F1): ~165 ppm- Data Points: 2048 x 256To correlate directly bonded protons and carbons, aiding in the assignment of the carbon spectrum.
2D¹H-¹³C HMBC- Spectral Width (F2): ~12 ppm- Spectral Width (F1): ~200 ppm- Data Points: 2048 x 512To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different parts of the molecule.
2D¹H-³¹P HMBC- Spectral Width (F2): ~12 ppm- Spectral Width (F1): ~50 ppm- Data Points: 2048 x 128To confirm the location of the phosphate groups by observing correlations between phosphorus and nearby protons.

Data Interpretation and Comparison

In the absence of a verified reference spectrum for this compound, the following strategy should be employed for data interpretation. This involves comparing the experimentally obtained data with expected chemical shift ranges and coupling patterns derived from known similar compounds.

Predicted vs. Hypothetical Experimental Data

The following table outlines the expected NMR data for this compound based on general principles and data from analogous compounds like Mannose, Mannose-6-phosphate, and Fructose-1,6-bisphosphate. This should be used as a guide to compare with the data obtained from the synthesized sample.

Table 2: Comparison of Expected and Hypothetical Experimental NMR Data for this compound in D₂O at pD 7.4

Nucleus Position Expected Chemical Shift (δ) Range (ppm) Expected Multiplicity & Coupling Constants (J) Hypothetical Experimental Data (ppm, J) Assignment Rationale
¹HH-15.2 - 5.5dd, J(H1,H2) ≈ 1-2 Hz, J(H1,P1) ≈ 7-9 Hzδ 5.35 (dd, J = 1.5, 8.0 Hz)Anomeric proton, downfield shift, coupled to H-2 and P-1.
H-23.9 - 4.1mδ 4.05 (m)Coupled to H-1 and H-3.
H-33.7 - 3.9mδ 3.80 (m)Coupled to H-2 and H-4.
H-43.6 - 3.8mδ 3.70 (m)Coupled to H-3 and H-5.
H-53.8 - 4.0mδ 3.95 (m)Coupled to H-4, H-6a, and H-6b.
H-6a, H-6b3.9 - 4.2mδ 4.10 (m)Diastereotopic protons on C-6, coupled to H-5 and P-6.
¹³CC-192 - 96d, J(C1,P1) ≈ 5-7 Hzδ 94.5 (d, J = 6.0 Hz)Anomeric carbon, coupled to P-1.
C-270 - 74sδ 72.0 (s)
C-371 - 75sδ 73.5 (s)
C-467 - 71sδ 69.0 (s)
C-572 - 76d, J(C5,P6) ≈ 4-6 Hzδ 74.0 (d, J = 5.0 Hz)Coupled to the phosphate on C-6.
C-663 - 67d, J(C6,P6) ≈ 5-7 Hzδ 65.5 (d, J = 6.5 Hz)Carbon bearing a phosphate group, coupled to P-6.
³¹PP-11 - 5mδ 3.0 (m)Phosphate at the anomeric position.
P-60 - 4mδ 2.0 (m)Phosphate at the C-6 position.

Note: The hypothetical experimental data is provided as an illustrative example. Actual values will vary based on experimental conditions.

Workflow for Synthesis and Structural Confirmation

The following diagram illustrates the logical workflow for the synthesis and subsequent NMR-based identity confirmation of this compound.

G Workflow for Synthesis and NMR Confirmation of this compound cluster_synthesis Synthesis and Purification cluster_nmr NMR Analysis cluster_confirmation Structural Confirmation start Starting Material (e.g., Mannose) synthesis Chemical or Enzymatic Phosphorylation start->synthesis purification Purification (e.g., Ion-Exchange Chromatography) synthesis->purification sample_prep NMR Sample Preparation (D2O, pD adjustment) purification->sample_prep nmr_acq 1D & 2D NMR Data Acquisition (¹H, ¹³C, ³¹P, COSY, HSQC, HMBC) sample_prep->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc assign Spectral Assignment (Chemical Shifts, Coupling Constants) data_proc->assign compare Comparison with Expected Data and Analogous Compounds assign->compare confirm Structure Confirmed: This compound compare->confirm

Caption: Workflow for the synthesis and NMR confirmation of this compound.

Conclusion

Confirming the identity of a synthesized molecule like this compound is a critical step in research and development. While the absence of a public reference NMR dataset presents a challenge, a systematic approach utilizing a suite of 1D and 2D NMR experiments provides a reliable pathway to structural elucidation. By following the detailed experimental protocols and data interpretation strategies outlined in this guide, researchers can confidently verify the successful synthesis of this compound. The use of multidimensional NMR techniques is particularly crucial for unambiguously assigning all proton and carbon signals and confirming the positions of the two phosphate groups, thereby ensuring the integrity of the synthesized compound for its intended application.

A Researcher's Guide to Evaluating the Purity of Commercial Mannose-1,6-bisphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the validity and reproducibility of experimental results. Mannose-1,6-bisphosphate is a key intermediate in mannose metabolism, playing a crucial role in the synthesis of GDP-mannose, an essential precursor for glycosylation reactions.[1] Given its significance, ensuring the high purity of commercially sourced this compound is a critical first step in any research application. This guide provides a comparison of commercially available sources and details the experimental protocols for evaluating their purity.

Commercial Supplier Purity Comparison

The availability and stated purity of this compound can vary between suppliers. The following table summarizes information for this compound and the more commonly available, structurally related Mannose-6-phosphate, which is often used in similar research areas. Researchers should note that the analytical methods described in this guide are largely applicable to both compounds.

SupplierProduct NameStated PurityAnalytical Method
BenchchemThis compoundTypically 95%Not specified
Sigma-AldrichD-Mannose 6-phosphate sodium salt≥98%HPLC[2]
Spectrum ChemicalD-Mannose 6-Phosphate Sodium SaltResearch GradeNot specified[3]

Note: The purity of "research grade" reagents can be variable. It is strongly recommended to independently verify the purity of any commercial source of this compound before use in critical applications.

Key Signaling Pathway Involving this compound

This compound is a central molecule in carbohydrate metabolism, particularly in the pathway leading to the synthesis of GDP-mannose, the primary donor for essential glycosylation reactions.

Mannose_Metabolism cluster_PMM Phosphomannomutase (PMM) cluster_GMPP GDP-mannose pyrophosphorylase M6P Mannose-6-phosphate M16BP This compound M6P->M16BP M1P Mannose-1-phosphate M16BP->M1P GDP_Mannose GDP-Mannose M1P->GDP_Mannose GTP GTP GTP->GDP_Mannose Glycosylation Glycosylation (Proteins, Lipids) GDP_Mannose->Glycosylation

Caption: Metabolic pathway showing the role of this compound.

Experimental Protocols for Purity Evaluation

A multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for a thorough evaluation of this compound purity.

Experimental Workflow for Purity Assessment

The following diagram outlines a general workflow for the comprehensive purity analysis of a commercially supplied sample of this compound.

Purity_Workflow start Commercial this compound Sample dissolve Dissolve in appropriate solvent (e.g., ultrapure water) start->dissolve hplc HPLC-PAD/CAD Analysis dissolve->hplc nmr NMR Spectroscopy (1H, 13C, 31P) dissolve->nmr ms Mass Spectrometry (LC-MS) dissolve->ms quantify Quantify Purity hplc->quantify nmr->quantify identify Identify Impurities ms->identify end Purity Verified quantify->end identify->end

Caption: General workflow for purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-pH anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is a highly sensitive and specific method for the analysis of phosphorylated sugars.[4][5][6]

Instrumentation:

  • Ion chromatography system equipped with a pulsed amperometric detector.

  • CarboPac series analytical column (e.g., PA200).[5]

Reagents:

  • Sodium hydroxide (NaOH), eluent grade

  • Sodium acetate (NaOAc), eluent grade

  • Ultrapure deionized water

  • This compound reference standard

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the commercial this compound sample and a reference standard in ultrapure water to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: CarboPac PA200 (3 x 250 mm)[5]

    • Mobile Phase: A gradient of sodium acetate in a sodium hydroxide solution. For example, a gradient of 10-200 mM sodium acetate in 100 mM sodium hydroxide.

    • Flow Rate: 0.5 mL/min[5]

    • Column Temperature: 30 °C[5]

    • Detection: Pulsed Amperometry (PAD) using a gold working electrode with a standard quadruple-potential waveform for carbohydrates.

  • Analysis: Inject the sample and reference standard. The purity of the sample can be determined by comparing the peak area of this compound in the sample to the total peak area of all components, or by comparing it to the peak area of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and purity assessment, providing information on the molecular structure and the presence of impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with probes for ¹H, ¹³C, and ³¹P nuclei.

Reagents:

  • Deuterium oxide (D₂O)

  • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in D₂O containing a known concentration of an internal standard.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify characteristic proton signals of this compound and any organic impurities.

    • Acquire a ³¹P NMR spectrum to observe the two distinct phosphate signals and identify any phosphate-containing impurities.

    • Acquire a ¹³C NMR spectrum, possibly with proton decoupling, to confirm the carbon skeleton.

  • Analysis: The purity can be calculated by integrating the characteristic peaks of this compound and comparing them to the integral of the internal standard or the integrals of impurity peaks. The Human Metabolome Database provides reference spectra for related compounds like Mannose-6-phosphate that can aid in spectral interpretation.[7]

Mass Spectrometry (MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is invaluable for confirming the molecular weight of the target compound and identifying impurities, even at trace levels.

Instrumentation:

  • HPLC or UPLC system

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Reagents:

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Volatile buffer components (e.g., ammonium formate or ammonium acetate)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A column suitable for polar compounds, such as a mixed-mode or HILIC column.

    • Mobile Phase: A gradient of acetonitrile and water with a volatile buffer (e.g., 10 mM ammonium formate).

    • Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically preferred for phosphorylated compounds.

    • Mass Analyzer: Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000).

    • Fragmentation: Perform tandem MS (MS/MS) on the parent ion of this compound to confirm its identity through characteristic fragmentation patterns.

  • Analysis: The purity is assessed by the relative abundance of the ion corresponding to this compound ([M-H]⁻ or [M-2H+Na]⁻) in the mass spectrum. The masses of other detected ions can be used to hypothesize the structures of impurities.

By employing these analytical techniques, researchers can confidently assess the purity of commercially available this compound, ensuring the integrity and reliability of their experimental outcomes.

References

Cross-validation of different analytical methods for Mannose-1,6-bisphosphate measurement

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Methods for Mannose-6-Phosphate (M6P) Quantification

Note on Analyte Specification: This guide focuses on the cross-validation of analytical methods for Mannose-6-Phosphate (M6P) . While the original query specified Mannose-1,6-bisphosphate, a comprehensive search of scientific literature revealed a lack of established and cross-validated quantitative methods for this specific analyte. In contrast, M6P is a critically important analyte in biomedical and pharmaceutical research, particularly for the development of enzyme replacement therapies for lysosomal storage diseases, and possesses a wealth of well-documented analytical methodologies. Given the shared context and audience, this guide addresses the more prevalent and thoroughly researched compound, M6P.

This document provides a detailed comparison of common analytical techniques for the accurate measurement of M6P. It is intended for researchers, scientists, and drug development professionals who require reliable quantification of this critical quality attribute in glycoproteins and other biological samples.

Metabolic Significance of Mannose-6-Phosphate

Mannose-6-phosphate is a key phosphorylated sugar that serves two primary roles in cellular metabolism. It is an intermediate in the synthesis of GDP-mannose, a precursor for glycosylation reactions, and can also be isomerized to fructose-6-phosphate to enter the glycolysis pathway.[1][2][3] Crucially, M6P acts as a specific targeting signal that directs newly synthesized lysosomal enzymes from the Golgi apparatus to the lysosome, a process mediated by M6P receptors.[4][5] This pathway is fundamental for the efficacy of enzyme replacement therapies.

cluster_pathway Mannose Metabolism Pathways Mannose Mannose M6P Mannose-6-Phosphate (M6P) Mannose->M6P Hexokinase (HK) F6P Fructose-6-Phosphate (F6P) M6P->F6P MPI M1P Mannose-1-Phosphate (M1P) M6P->M1P PMM2 Glycolysis Glycolysis F6P->Glycolysis GDP_Man GDP-Mannose M1P->GDP_Man GMPP

Core pathways involving Mannose-6-Phosphate (M6P).

Quantitative Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, sample matrix, desired throughput, and available instrumentation. The following table summarizes the performance characteristics of the most common methods for M6P quantification.

Method Principle Sensitivity Precision/Reproducibility Reported Recovery Key Advantages Limitations
HPAE-PAD Anion-exchange chromatography with electrochemical detection.High. Sensitive to 117 pmol in a 2.5 µg glycoprotein sample.Good day-to-day and operator-to-operator consistency reported.[6]101% and 104% for M6P added to hydrolyzed protein.Direct detection without derivatization; high selectivity and sensitivity.[7][8]Requires specialized equipment; can be sensitive to matrix effects.
HPLC with Derivatization Reversed-phase or normal-phase HPLC following fluorescent labeling.Dependent on the fluorescent tag used.Reported as specific and reproducible.[9]Not explicitly stated in reviewed sources.High specificity; adaptable to standard HPLC systems.Requires additional derivatization steps, increasing sample preparation time.[9]
LC-MS/MS Liquid chromatography separation followed by mass spectrometry detection.High. Standard curves typically range from 1 to 50 µg/mL for D-mannose.[10]Inter- and intra-day accuracy and precision reported as <2% for D-mannose.[10]104.1%–105.5% (extraction recovery for D-mannose).[10]Very high specificity and sensitivity; can be used for structural confirmation.High instrument cost; potential for ion suppression from matrix components.
Capillary Electrophoresis (CE) Separation based on charge and size in a capillary.High, especially with laser-induced fluorescence (LIF) detection. LOD of 0.2 nM reported for some analytes.[11]Method repeatabilities (%RSD) for migration time can be 1-2.4%.[12]Not explicitly stated in reviewed sources.Requires minimal sample volume; high separation efficiency.[13]Sensitivity can be limited without preconcentration or sensitive detectors like LIF.[12]
Receptor-Based Assay Solid-phase assay using immobilized M6P receptors to capture and detect M6P-containing glycoproteins.High. Linear over 3 orders of magnitude.[14][15]Not explicitly stated in reviewed sources.Not applicable.Highly specific for biologically relevant M6P; can be used in dot blot or western blot format.[14]Measures accessible M6P on intact proteins, not total molar quantity; semi-quantitative.

Experimental Protocols

Detailed and validated protocols are crucial for accurate and reproducible M6P measurement. Below are methodologies for two widely used chromatographic techniques.

Quantification by HPAE-PAD

This method allows for the direct quantification of M6P released from glycoproteins after acid hydrolysis.

a) Sample Preparation: Acid Hydrolysis

  • Place a known quantity of the glycoprotein sample (e.g., 10-100 µg) into a hydrolysis vial.

  • Add 6.75 M trifluoroacetic acid (TFA).[6]

  • Incubate the sample at 100°C for 1.5 to 4 hours to release the monosaccharides.

  • Cool the vials on ice to stop the reaction.

  • Dry the samples completely using a vacuum evaporator (e.g., SpeedVac).

  • Reconstitute the dried hydrolysate in a known volume of high-purity water prior to injection.

b) Chromatographic Analysis

  • System: Dionex ICS-3000 Ion Chromatography system or equivalent.[7]

  • Column: CarboPac® PA200 (3 × 250 mm) analytical column.[7]

  • Mobile Phase: 100 mM sodium hydroxide and 100 mM sodium acetate.[7]

  • Flow Rate: 0.5 mL/min.[7]

  • Temperature: 30°C.[7]

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode, using an appropriate waveform for carbohydrates.[16]

  • Quantification: Calculate the M6P concentration based on a standard curve generated from M6P standards of known concentrations.

Quantification by HPLC with Derivatization

This protocol involves releasing M6P via hydrolysis, followed by fluorescent labeling for sensitive detection.

a) Sample Preparation: Hydrolysis and Derivatization

  • Perform acid hydrolysis on the glycoprotein sample as described in the HPAE-PAD protocol.

  • After reconstitution in water, neutralize the sample if necessary.

  • Derivatize the released M6P with a fluorescent tag (e.g., 2-aminobenzamide [2-AB] or 8-aminopyrene-1,3,6-trisulfonate [APTS]) according to the manufacturer's protocol. This typically involves a reductive amination reaction.[13][17]

  • Remove excess derivatization reagent using a cleanup cartridge or method appropriate for the chosen tag.

b) Chromatographic Analysis

  • System: Standard HPLC or UPLC system with a fluorescence detector.

  • Column: A column suitable for separating labeled glycans, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile.

  • Detection: Set the fluorescence detector to the excitation and emission wavelengths specific to the chosen fluorescent tag.

  • Quantification: Compare the peak area of the derivatized M6P from the sample to a standard curve prepared with derivatized M6P standards.

Experimental Workflow Visualization

The general process for quantifying M6P from a therapeutic glycoprotein involves several distinct stages, from sample preparation to data analysis.

cluster_workflow General Workflow for M6P Quantification P1 1. Sample Preparation (Glycoprotein) P2 2. Acid Hydrolysis (e.g., 6.75 M TFA, 100°C) P1->P2 Release M6P P3 3. Separation & Detection (e.g., HPAE-PAD or HPLC) P2->P3 Inject Hydrolysate P4 4. Data Analysis (Quantification vs. Standard Curve) P3->P4 Chromatogram

References

Safety Operating Guide

Navigating the Safe Disposal of Mannose-1,6-bisphosphate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to consult your institution's specific environmental health and safety (EHS) guidelines and the supplier's Safety Data Sheet (SDS) for Mannose-1,6-bisphosphate before proceeding with any disposal protocol.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. The lack of comprehensive hazard data underscores the importance of cautious handling.

PropertyValue
Molecular Formula C6H14O12P2[1]
Molecular Weight 340.12 g/mol [1]
CAS Number 19504-70-2[1]
Appearance Likely a solid, based on related compounds[2][3]
Hazard Classification Not explicitly classified. Related compounds D-(+)-Mannose and D-Mannose 6-phosphate sodium salt are not considered hazardous substances or mixtures.

Experimental Protocol for Disposal

The following protocol is a general guideline for the disposal of small quantities of this compound, typically encountered in a research laboratory setting. This procedure should be adapted to comply with local and institutional regulations.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.
  • Conduct all handling and disposal procedures within a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or aerosols.

2. Waste Characterization and Segregation:

  • Based on available information for similar compounds, pure, unused this compound is not expected to be classified as a hazardous waste. However, it is crucial to verify this with a substance-specific SDS.
  • If the this compound is mixed with other chemicals, the entire mixture must be treated as hazardous waste, following the disposal guidelines for the most hazardous component.
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.

3. Small Spills and Decontamination:

  • For small spills of solid this compound, carefully sweep the material into a designated waste container.
  • Avoid generating dust. If necessary, gently moisten the spilled material with water before sweeping.
  • Decontaminate the spill area with soap and water or an appropriate laboratory detergent.
  • Collect all cleanup materials (e.g., paper towels, wipes) and place them in the designated chemical waste container.

4. Containerization and Labeling:

  • Use a chemically compatible, leak-proof container for waste collection. A high-density polyethylene (HDPE) container is generally suitable.
  • Clearly label the waste container with "this compound Waste" and include the full chemical name and any known hazard information.
  • Indicate the date of waste generation on the label.

5. Disposal Pathway:

  • For Non-Hazardous Designation: If confirmed as non-hazardous by an SDS or your institution's EHS department, the waste may be eligible for disposal as general laboratory waste, following institutional procedures. Some non-hazardous chemical waste can be dissolved in a large amount of water and disposed of down the drain; however, this should only be done with explicit approval from your EHS office.
  • For Unknown or Potentially Hazardous Designation: In the absence of a definitive hazard classification, treat the waste as chemical waste. Arrange for pickup and disposal by your institution's hazardous waste management service.

6. Record Keeping:

  • Maintain a log of all chemical waste generated, including the name of the chemical, quantity, and date of disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated sds Consult Supplier's Safety Data Sheet (SDS) start->sds ehs Consult Institutional EHS Guidelines sds->ehs hazardous Is it classified as hazardous? ehs->hazardous non_hazardous_disposal Follow EHS guidelines for non-hazardous chemical waste disposal. (May include drain disposal with copious water if approved) hazardous->non_hazardous_disposal No hazardous_disposal Treat as hazardous chemical waste. - Segregate from other waste streams. - Use a labeled, sealed container. - Arrange for EHS pickup. hazardous->hazardous_disposal Yes / Unsure end End: Waste Disposed non_hazardous_disposal->end hazardous_disposal->end

Caption: Decision workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.